molecular formula C14H18N2O6 B558734 Boc-2-nitro-D-phenylalanine CAS No. 478183-69-6

Boc-2-nitro-D-phenylalanine

Cat. No.: B558734
CAS No.: 478183-69-6
M. Wt: 310.3 g/mol
InChI Key: BSHMNGMAJNWNBP-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-2-nitro-D-phenylalanine, also known as this compound, is a useful research compound. Its molecular formula is C14H18N2O6 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(12(17)18)8-9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSHMNGMAJNWNBP-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of Boc-2-nitro-D-phenylalanine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butyloxycarbonyl-2-nitro-D-phenylalanine (Boc-2-nitro-D-phenylalanine) is a specialized amino acid derivative that has garnered significant interest in various fields of chemical and biological research. Its unique structural features—a photolabile nitro group on the phenyl ring and a Boc protecting group on the amine—confer upon it a versatile reactivity profile that is exploited in peptide synthesis, drug development, and the precise spatiotemporal control of biological processes. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key workflows and concepts.

Core Applications in Research

This compound and its L-isomer are primarily utilized in three key research areas:

  • Peptide Synthesis: As a building block for the synthesis of novel peptides. The Boc group provides temporary protection of the alpha-amino group during solid-phase peptide synthesis (SPPS), while the nitro-substituted phenyl ring can introduce unique properties to the resulting peptide.[1]

  • Photocleavable Protecting Group ("Caging"): The 2-nitrophenylalanine residue, when incorporated into a peptide, can act as a photoremovable protecting group. Upon irradiation with UV light, the peptide backbone can be cleaved at the site of the 2-nitrophenylalanine, allowing for the controlled release of a peptide or the activation/deactivation of a protein.[2]

  • Drug Development and Bioconjugation: This amino acid is a valuable component in the design of targeted therapies, particularly in oncology and neuroscience.[1] The nitro group offers a site for further chemical modification, and peptides containing this residue can be conjugated to carrier molecules for applications such as targeted drug delivery or for eliciting an immune response.[1]

Data Presentation

The following tables summarize the available quantitative data regarding the use of 2-nitrophenylalanine in research applications.

ParameterValueConditionsReference
Photocleavage Quantum Yield (Φ) 0.07 ± 0.01365 nm irradiation in PBS (pH 7.4)[2]
Photocleavage Efficiency (Model Peptide) > 95%10 μM model peptide in PBS (pH 7.4), 365 nm irradiation[2]
Photocleavage Efficiency (Biosynthetic) ~30%Genetically incorporated into T4 Lysozyme[2]
ParameterExpected RangeNotes
Boc-SPPS Coupling Efficiency (per step) >99%Monitored by qualitative tests like the Kaiser test.
Overall Crude Peptide Yield (Boc-SPPS) 50 - 85%Highly dependent on peptide length, sequence, and resin.
Final Purified Peptide Yield (Boc-SPPS) 10 - 40%Post-purification yield, dependent on crude purity and purification efficiency.
Peptide Purity (post-HPLC purification) >95-98%Achievable with optimized reverse-phase HPLC.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes the manual solid-phase synthesis of a peptide incorporating this compound using the Boc/Bzl protection strategy.

Materials:

  • Merrifield resin (or other suitable resin for Boc chemistry)

  • Boc-protected amino acids (including Boc-D-Phe(2-NO2)-OH)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Isopropanol (IPA)

  • Coupling reagents (e.g., HBTU/HOBt or DIC/HOBt)

  • Cleavage cocktail (e.g., anhydrous HF or a low-HF alternative)

  • Scavengers (e.g., p-cresol, thioanisole)

  • Cold diethyl ether

Workflow for a Single Coupling Cycle in Boc-SPPS

SPPS_Workflow start Peptide-Resin deprotection Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization Neutralization (10% DIEA in DMF) wash1->neutralization wash2 Wash (DMF, DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA, HBTU/HOBt, DIEA in DMF) wash2->coupling wash3 Wash (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin wash3->end

A single coupling cycle in Boc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.

    • Drain the TFA solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).

  • Neutralization:

    • Add a 10% solution of DIEA in DMF to the resin and agitate for 5 minutes. Repeat this step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Boc-protected amino acid (including this compound) (3-4 equivalents) with a coupling reagent like HBTU (3-4 equivalents) and an additive like HOBt (3-4 equivalents) in the presence of DIEA (6-8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test (ninhydrin test). A negative result (yellow beads) indicates complete coupling.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin thoroughly and dry it under vacuum.

    • Treat the dried resin with a cleavage cocktail (e.g., anhydrous HF with scavengers like p-cresol) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling).

    • Evaporate the HF and precipitate the crude peptide with cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Photocleavage of a 2-Nitrophenylalanine-Containing Peptide

This protocol details the procedure for the photocleavage of a purified peptide containing a 2-nitrophenylalanine residue.

Materials:

  • Purified peptide containing 2-nitrophenylalanine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with a 365 nm light source (e.g., Mercury arc lamp with a band-pass filter)

  • Quartz cuvette

  • HPLC system with a C18 column

Workflow for Photocleavage Experiment

Photocleavage_Workflow start Prepare Peptide Solution (e.g., 10 µM in PBS) irradiate Irradiate with UV Light (365 nm) start->irradiate monitor Monitor Reaction (HPLC) irradiate->monitor analyze Analyze Products (Mass Spectrometry, NMR) monitor->analyze end Cleaved Peptide Fragments analyze->end

Workflow for a photocleavage experiment.

Procedure:

  • Sample Preparation: Prepare a solution of the 2-nitrophenylalanine-containing peptide (e.g., 10 µM) in PBS (pH 7.4).

  • Photolysis:

    • Place the peptide solution in a quartz cuvette.

    • Irradiate the solution with a 365 nm UV light source. The duration of irradiation will depend on the lamp intensity and the desired extent of cleavage.

  • Monitoring and Analysis:

    • At various time points during irradiation, take aliquots of the solution and analyze them by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of cleavage products.[2]

    • Collect the cleavage products for further characterization by mass spectrometry and NMR to confirm their identity.[2]

Bioconjugation of a Cysteine-Containing Peptide to a Carrier Protein

This protocol outlines a general method for conjugating a peptide containing a terminal cysteine residue (which could be synthesized to include 2-nitro-D-phenylalanine) to a carrier protein like Keyhole Limpet Hemocyanin (KLH) for immunization purposes.

Materials:

  • Cysteine-containing peptide

  • Keyhole Limpet Hemocyanin (KLH)

  • m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS)

  • Phosphate buffer (pH 7.0 and pH 6.0)

  • Dimethylformamide (DMF)

  • PD-10 desalting column

Procedure:

  • Activate Carrier Protein:

    • Dissolve KLH in phosphate buffer (pH 7.0).

    • Dissolve MBS in DMF and add it to the KLH solution.

    • Stir for 30 minutes at room temperature.

    • Remove excess MBS by passing the solution through a PD-10 column equilibrated with phosphate buffer (pH 6.0).

  • Conjugation:

    • Dissolve the cysteine-containing peptide in DMF.

    • Add the peptide solution to the activated KLH solution.

    • Adjust the pH to 7.0-7.2 and stir for 3 hours at room temperature.

  • Purification: The resulting KLH-peptide conjugate can be used directly for immunization or purified further by dialysis or size-exclusion chromatography to remove unreacted peptide.

Signaling Pathways and Logical Relationships

While this compound is used in neuroscience and oncology research, specific signaling pathways directly modulated by this compound are not well-documented in publicly available literature. However, a key application of incorporating 2-nitrophenylalanine into peptides is to create "caged" bioactive ligands. These caged ligands can be used to study signaling pathways with high spatiotemporal resolution.

For instance, a caged version of a G-protein coupled receptor (GPCR) ligand could be synthesized. The caged ligand would be inactive until light is shone on the target cells or tissue, at which point the active ligand is released and can bind to its receptor, initiating a signaling cascade. This allows researchers to control precisely when and where a signaling pathway is activated.

General GPCR Signaling Pathway that can be Studied with a Caged Ligand

GPCR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Caged Ligand Caged Ligand Active Ligand Active Ligand Caged Ligand->Active Ligand UV Light (365 nm) GPCR GPCR Active Ligand->GPCR Binds to G_Protein G-Protein (inactive) GPCR->G_Protein Activates G_Protein_active G-Protein (active) G_Protein->G_Protein_active Effector Effector Enzyme G_Protein_active->Effector Activates Second_Messenger Second Messenger Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Leads to

Studying GPCR signaling with a caged ligand.

In this conceptual workflow, a peptide containing 2-nitrophenylalanine would be part of the "Caged Ligand." Upon UV irradiation, the peptide backbone would cleave, releasing the "Active Ligand" which can then initiate the signaling cascade. This technique provides a powerful tool for dissecting the complex and rapid events in cell signaling.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry and biology. Its application in peptide synthesis allows for the creation of novel peptides with unique properties. Furthermore, its use as a photocleavable protecting group enables the precise control of biological systems, offering a sophisticated method for studying dynamic cellular processes. While specific, detailed examples of its use in modulating defined signaling pathways are still emerging, the potential for creating caged bioactive molecules positions this compound as a key compound for future discoveries in drug development and fundamental biological research.

References

Boc-2-nitro-D-phenylalanine structure and chemical properties.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-2-nitro-D-phenylalanine

Overview

N-α-(tert-Butoxycarbonyl)-2-nitro-D-phenylalanine, commonly abbreviated as this compound, is a crucial amino acid derivative employed extensively in synthetic organic chemistry.[1][2] It belongs to the class of N-protected amino acids, where the alpha-amino group is reversibly blocked by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions at the N-terminus during peptide chain elongation.[3]

The molecule incorporates three key features: the D-enantiomer of phenylalanine, a Boc protecting group, and a nitro (NO₂) group at the ortho (2-position) of the phenyl ring. The Boc group provides stability and is easily removed under acidic conditions, a cornerstone of the Boc/benzyl strategy in solid-phase peptide synthesis (SPPS).[4] The nitro functional group offers unique reactivity, serving as a handle for further chemical modifications, such as reduction to an amine for subsequent conjugation or cyclization reactions, making it a versatile building block in drug development and medicinal chemistry.[1][3][5] This compound is particularly valuable for synthesizing bioactive peptides and targeted therapies, with applications in fields like oncology and neurology.[1]

Chemical Structure and Properties

Chemical Structure

The structure consists of a D-phenylalanine backbone where the amino group is protected by a Boc moiety, and a nitro group is substituted at the C2 position of the aromatic side chain.

  • IUPAC Name: (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid

  • Synonyms: Boc-D-Phe(2-NO2)-OH, Boc-o-nitro-D-Phe-OH[1][2]

  • CAS Number: 478183-69-6[1][2][6]

Physicochemical Properties

The properties of this compound are summarized in the table below. Its solubility in organic solvents and compatibility with standard coupling reagents make it highly suitable for synthetic applications.[1]

PropertyValueReference
Molecular Formula C₁₄H₁₈N₂O₆[1][2][6]
Molecular Weight 310.3 g/mol [1][2][6]
Appearance Off-white solid[1][2]
Purity ≥ 97% (HPLC)[1][2]
Melting Point Data not available
Solubility Soluble in DMF, ethanol, ethyl acetate; Insoluble in water, petroleum ether.[1][7]
Storage Conditions Store at 0-8 °C for optimal stability.[1][2]
Spectroscopic Data

Detailed experimental spectra for this compound were not available in the searched literature. However, based on its structure and data from analogous compounds, the expected spectroscopic features are outlined below.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons of the Boc group (~1.4 ppm), the α- and β-protons of the phenylalanine backbone (3.0-4.5 ppm), and the aromatic protons on the nitro-substituted phenyl ring (7.0-8.0 ppm).
¹³C NMR Resonances for the Boc carbonyl carbon (~155 ppm), the quaternary and methyl carbons of the Boc group (~80 and ~28 ppm respectively), the α-carbon (~55 ppm), β-carbon (~37 ppm), and the aromatic carbons.
IR Spectroscopy Characteristic absorption bands for the N-H stretch (urethane), C=O stretches (urethane and carboxylic acid), and strong asymmetric and symmetric stretches for the NO₂ group (~1520 cm⁻¹ and ~1345 cm⁻¹ respectively).
Mass Spectrometry Expected [M-H]⁻ ion at m/z 309.1 in negative ion mode or [M+H]⁺ at m/z 311.1 in positive ion mode. Fragmentation would likely involve the loss of the Boc group (-100 Da).

Synthesis and Experimental Protocols

Synthesis of this compound

The standard method for N-terminal protection of an amino acid is the reaction with di-tert-butyl dicarbonate (Boc₂O). This protocol outlines a general procedure adapted for the synthesis of this compound from its unprotected precursor.

G cluster_0 Synthesis Workflow Reactant 2-nitro-D-phenylalanine Reaction Reaction Mixture Reactant->Reaction Reagent Di-tert-butyl dicarbonate (Boc)₂O + Base (e.g., NaOH) Reagent->Reaction Solvent Solvent System (e.g., Dioxane/Water) Solvent->Reaction Product This compound Workup Acidic Workup & Extraction Workup->Product Purification Reaction->Workup Stir at RT

Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol for Boc Protection

This protocol is a representative method based on standard procedures for Boc protection of amino acids.[7][8]

  • Dissolution: Dissolve 2-nitro-D-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 1N aqueous sodium hydroxide (NaOH) solution. Stir the mixture vigorously in an ice bath for 15-20 minutes until a clear solution is obtained.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the reaction mixture dropwise while maintaining the temperature at 0-5 °C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like hexane to remove unreacted Boc₂O.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1N hydrochloric acid (HCl) or potassium bisulfate. A precipitate of the product should form.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Development

The primary application of this compound is as a specialized building block in Solid-Phase Peptide Synthesis (SPPS).[1][4]

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid chain is assembled sequentially while anchored to an insoluble polymer support. The Boc group serves as a temporary protecting group for the N-terminus. The cycle involves coupling a Boc-protected amino acid to the free amine of the resin-bound chain, followed by the removal of the Boc group with an acid like trifluoroacetic acid (TFA) to expose a new amine for the next coupling step.[4]

G cluster_1 Boc-SPPS Workflow Start Start: Resin with free -NH₂ group Coupling 1. Coupling Add Boc-2-nitro-D-Phe-OH + Activator (e.g., DCC/HOBt) Start->Coupling Wash1 Wash Step Coupling->Wash1 Deprotection 2. Deprotection Treat with Acid (e.g., TFA in DCM) to remove Boc group Wash1->Deprotection Neutralization 3. Neutralization Treat with Base (e.g., DIEA) Deprotection->Neutralization Wash2 Wash Step Neutralization->Wash2 NextAA Couple next Boc-AA-OH Wash2->NextAA Repeat Cycle for Elongation Cleavage Final Cleavage from Resin (e.g., with HF) Wash2->Cleavage After final AA NextAA->Coupling

Figure 2: Role of a Boc-protected amino acid in the Solid-Phase Peptide Synthesis (SPPS) cycle.
Other Key Applications

  • Drug Development: It is a building block for creating peptide-based pharmaceuticals, including enzyme inhibitors and targeted therapies. The nitro group can be used to modulate the electronic properties or serve as a precursor for other functional groups.[1][9]

  • Bioconjugation: The compound can be incorporated into peptides that are later used in bioconjugation processes to link them to other molecules like imaging agents or drug delivery systems.[1]

  • Neuroscience and Biochemistry: Utilized in the synthesis of specific peptide probes to study protein-ligand interactions and neurotransmitter systems.[1][10]

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]

  • Handling: Avoid direct contact with skin and eyes.[6] Avoid inhalation of dust. Use in a well-ventilated area or a fume hood.

  • Disposal: Dispose of waste materials according to local, state, and federal regulations. Waste should be handled by a professional disposal company.[6]

References

An In-depth Technical Guide to the Solubility of Boc-2-nitro-D-phenylalanine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-nitro-D-phenylalanine, a key building block in peptide synthesis and drug discovery. A thorough understanding of its solubility is critical for optimizing reaction conditions, purification protocols, and formulation strategies. This document outlines the predicted solubility of this compound in a range of common organic solvents, provides a detailed experimental protocol for quantitative solubility determination, and presents a visual workflow to guide laboratory practice.

Core Concepts in the Solubility of this compound

The solubility of this compound is governed by the interplay of its distinct structural motifs: the bulky and lipophilic tert-butyloxycarbonyl (Boc) protecting group, the polar nitro group, the aromatic phenyl ring, and the polar carboxylic acid moiety. The principle of "like dissolves like" is fundamental to predicting its solubility. The nonpolar Boc group and phenyl ring enhance solubility in nonpolar organic solvents, while the nitro and carboxylic acid groups contribute to its solubility in more polar organic media. Aromatic nitro compounds are noted to be readily soluble in a wide array of organic solvents.[1]

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN)High to Very HighThese solvents effectively solvate both the polar (nitro, carboxylic acid) and nonpolar (Boc, phenyl) regions of the molecule. Boc-protected amino acids generally show good solubility in DMF and DMSO.[2][4]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective at dissolving nonpolar and moderately polar organic compounds. The Boc group and phenyl ring contribute significantly to solubility in these media.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group of alcohols can hydrogen bond with the carboxylic acid and nitro groups, while the alkyl chain interacts favorably with the nonpolar moieties.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate to LowTHF is expected to be a better solvent than diethyl ether due to its higher polarity. The large nonpolar groups will favor dissolution, but the polar groups may limit high solubility, especially in less polar ethers.
Ketones AcetoneModerate to HighAcetone's polarity is suitable for solvating a range of organic molecules, including those with both polar and nonpolar characteristics.
Hydrocarbons Hexanes, TolueneLow to Very LowThe highly nonpolar nature of these solvents is not conducive to solvating the polar carboxylic acid and nitro groups, leading to poor solubility.
Aqueous WaterVery LowThe large, nonpolar Boc group and phenyl ring make the molecule largely hydrophobic, resulting in minimal solubility in water.[5][6]

Experimental Protocols

This section details a robust methodology for the quantitative determination of this compound solubility in an organic solvent using the equilibrium saturation method coupled with gravimetric analysis. This is a reliable and widely applicable method for solid compounds.[3]

Protocol: Quantitative Solubility Determination by Equilibrium Saturation and Gravimetric Analysis

Objective: To accurately determine the solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or other suitable glass vials with tight-fitting caps

  • Constant temperature shaker bath or incubator

  • Analytical balance (readable to at least 0.1 mg)

  • Syringe filters (0.2 µm, compatible with the chosen solvent)

  • Syringes

  • Pre-weighed, labeled vials for collecting the filtrate

  • Vacuum oven or desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

  • Solvent Addition: Add a known volume (e.g., 5.0 mL) of the selected organic solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a constant temperature shaker set to the desired temperature (e.g., 25°C). Allow the mixture to equilibrate for 24 to 48 hours to ensure the solution is fully saturated. Continuous gentle agitation is recommended.

  • Sample Withdrawal and Filtration: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle. Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe and immediately pass it through a 0.2 µm syringe filter into a pre-weighed collection vial. This step removes any undissolved solid particles.

  • Solvent Evaporation: Place the collection vial with the filtrate in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, use a gentle stream of nitrogen or a desiccator.

  • Gravimetric Analysis: Once the solvent has been completely removed, re-weigh the collection vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Mass of vial with dried solute - Mass of empty vial) / Volume of filtrate collected

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for both this compound and the chosen solvent before starting the experiment.

Visualizing the Workflow

The following diagrams illustrate the key workflows for solubility determination.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Weigh excess this compound B Add known volume of solvent A->B to vial C Seal vial and place in shaker bath B->C D Equilibrate at constant temperature (24-48h) C->D E Filter supernatant into pre-weighed vial D->E F Evaporate solvent to dryness E->F G Weigh vial with dried solute F->G H Calculate solubility (mg/mL) G->H

Caption: Experimental workflow for quantitative solubility determination.

G cluster_factors Influencing Factors cluster_solvents Solvent Polarity Solubility Solubility of this compound Boc Boc Group (Nonpolar) Solubility->Boc Phenyl Phenyl Ring (Nonpolar) Solubility->Phenyl Nitro Nitro Group (Polar) Solubility->Nitro COOH Carboxylic Acid (Polar) Solubility->COOH Nonpolar Nonpolar Solvents (e.g., Hexane) Boc->Nonpolar favors Phenyl->Nonpolar favors Polar Polar Solvents (e.g., DMF, DMSO) Nitro->Polar favors COOH->Polar favors

Caption: Factors influencing the solubility of this compound.

References

Stability and Storage of Boc-2-nitro-D-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-α-tert-Butoxycarbonyl-2-nitro-D-phenylalanine (Boc-2-nitro-D-phenylalanine). Understanding the chemical stability of this synthetic amino acid derivative is critical for its effective use as a building block in peptide synthesis and various applications in drug discovery and development. This document summarizes key stability information, outlines potential degradation pathways, and provides detailed experimental protocols for stability assessment.

Core Stability Profile

This compound is a crystalline solid that is generally stable under recommended storage conditions.[1] The stability of the molecule is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group, which is sensitive to acidic environments. The nitro group on the phenyl ring and the D-configuration of the chiral center are stable under typical laboratory conditions.

General Stability Characteristics:
  • Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, which is the basis for its use as a protecting group in peptide synthesis.[] Exposure to strong acids will lead to the deprotection of the amino group.

  • Base and Nucleophile Stability: The Boc group is generally stable to basic conditions and most nucleophiles.[3]

  • Oxidative Stability: The compound should be protected from strong oxidizing agents.[1]

Recommended Storage Conditions

To ensure the integrity and purity of this compound, proper storage is essential. The following conditions are based on manufacturer recommendations and the general chemical nature of Boc-protected amino acids.

ParameterRecommended ConditionRationale
Temperature Short-term (1-2 weeks): -4°CLong-term (1-2 years): -20°CGeneral: 0-8°C[1][4][5]Minimizes potential thermal degradation and preserves the integrity of the Boc protecting group.
Atmosphere Store in a well-ventilated place.Prevents the accumulation of any potential volatile degradation products.
Moisture Store in a dry environment in a tightly closed container.The Boc group can be susceptible to hydrolysis, particularly in the presence of acidic or basic conditions.
Light Protect from light.As a general precaution for complex organic molecules to prevent potential photolytic degradation.

Potential Degradation Pathway

The primary degradation pathway for this compound under improper storage or handling conditions is the acid-catalyzed hydrolysis of the Boc group.

BocPhe This compound Products 2-nitro-D-phenylalanine + tert-Butanol + CO2 BocPhe->Products Acidic Conditions HPlus H+

Caption: Acid-catalyzed degradation of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on Boc-protected amino acids. These can be adapted for this compound to generate specific stability data.

Long-Term and Accelerated Stability Study Protocol

This protocol is designed to evaluate the stability of the compound under recommended and stress storage conditions over time.

cluster_setup Study Setup cluster_testing Testing at Time Points cluster_data Data Evaluation start Sample Aliquoting storage Storage under Varied Conditions (Long-term & Accelerated) start->storage analysis Sample Analysis (HPLC, Appearance) storage->analysis evaluation Evaluate Purity and Degradation analysis->evaluation cluster_conditions Stress Conditions start Dissolve this compound acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) start->base oxidation Oxidative Stress (e.g., 3% H2O2, RT) start->oxidation photo Photostability (ICH Q1B guidelines) start->photo analysis Analyze by HPLC-UV/MS acid->analysis base->analysis oxidation->analysis photo->analysis

References

A Technical Guide to Photolabile Protecting Groups in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, precision and control are paramount. The ability to selectively mask and unmask reactive functional groups is the cornerstone of building complex peptide chains with high fidelity. Traditional protecting group strategies, often relying on harsh acidic or basic conditions for removal, can pose limitations, particularly for sensitive or modified peptides. Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, offer a powerful and elegant alternative, enabling the use of light as a traceless reagent for deprotection. This provides unparalleled spatiotemporal control over the synthesis process and has opened new avenues in chemical biology and drug development.

This in-depth technical guide provides a comprehensive overview of the core principles, quantitative performance metrics, and practical applications of photolabile protecting groups in peptide synthesis.

Core Principles of Photolabile Protecting Groups

The utility of PPGs in peptide synthesis is rooted in the principle of orthogonality . An ideal set of protecting groups allows for the selective removal of one type of group without affecting others.[1] Traditional strategies achieve orthogonality through differential lability to acids and bases. PPGs introduce a new dimension of orthogonality, as their cleavage is triggered by light of a specific wavelength, a condition that is generally benign to other protecting groups and the peptide backbone.[1]

The fundamental process of photodeprotection involves the absorption of a photon by the chromophore of the PPG, leading to an electronic excited state. This excited state then undergoes a chemical transformation, ultimately resulting in the cleavage of the bond connecting the PPG to the peptide and the release of the deprotected functional group. The ideal PPG for peptide synthesis should possess several key characteristics:

  • Stability: It must be stable to the conditions of peptide synthesis, including coupling and the removal of other protecting groups (e.g., Fmoc or Boc).

  • Efficient Cleavage: The photolytic cleavage should proceed with a high quantum yield (Φu), meaning that a large fraction of the absorbed photons lead to deprotection.

  • Optimal Absorption: The PPG should absorb light at a wavelength (λmax) that is long enough to minimize potential photodamage to the peptide, typically above 320 nm.[1]

  • High Molar Extinction Coefficient (ε): A high ε value ensures efficient light absorption, allowing for shorter irradiation times and lower light intensities.

  • Clean Byproducts: The photolysis byproducts should be non-reactive towards the peptide and easily removed during purification.

Performance Comparison of Common Photolabile Protecting Groups

The efficacy of a PPG is best evaluated by its photophysical parameters. The following tables summarize the quantitative data for some of the most common photolabile protecting groups used for the protection of amino and carboxyl groups in peptide synthesis.

Table 1: Photophysical Properties of Common Amine-Protecting Photolabile Groups

Protecting GroupAbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Uncaging Efficiency (ε × Φu)Functional Group Protected
2-NitrobenzyloxycarbonylZ(2-NO₂) / Nboc~270-350~5,000 at 270 nm0.1 - 0.5Variableα-Amino, Side-chain Amino
4,5-Dimethoxy-2-nitrobenzyloxycarbonylNvoc~350~5,0000.013 - 0.04~65 - 200α-Amino, Side-chain Amino
2-(2-Nitrophenyl)propyloxycarbonylNPPOC~365Not widely reported~2x faster than NvocHigher than Nvocα-Amino
4-MethoxyphenacyloxycarbonylPhenoc~280~15,0000.2 - 0.43,000 - 6,000α-Amino
3',5'-DimethoxybenzoinyloxycarbonylDMBOC~350~4,000up to 0.64up to 2,560α-Amino
[7-(Diethylamino)coumarin-4-yl]methoxycarbonylDEACM-CM~400~40,0000.003 - 0.008120 - 320α-Amino, Side-chain Amino
BODIPY-based carbamates->500High (e.g., ~80,000)Low (e.g., ~4x10⁻⁵)VariablePrimary and Secondary Amines

Note: Photophysical properties can vary depending on the solvent and the specific substrate.

Table 2: Photophysical Properties of Common Carboxyl-Protecting Photolabile Groups

Protecting GroupAbbreviationTypical λmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φu)Uncaging Efficiency (ε × Φu)Functional Group Protected
2-Nitrobenzyl esterONb~270-350~5,000 at 270 nm0.1 - 0.6VariableCarboxyl
Phenacyl esterPac~250, ~280~14,000 at 250 nm0.2 - 0.42,800 - 5,600Carboxyl
p-Hydroxyphenacyl esterpHP~310~10,000up to 0.4 (can approach 1)up to 4,000Carboxyl
[7-(Diethylamino)coumarin-4-yl]methyl esterDEACM~400~40,0000.003 - 0.008120 - 320Carboxyl

Reaction Mechanisms

The cleavage mechanism is a critical aspect of a PPG's function. The most well-studied mechanism is that of the o-nitrobenzyl group, which proceeds via a Norrish Type II-like intramolecular hydrogen abstraction.

Caption: Cleavage mechanism of o-nitrobenzyl protecting groups.

Upon irradiation, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.[2] This intermediate then rearranges to release the protected amine and form an o-nitrosobenzaldehyde byproduct.[2] Modifications to the o-nitrobenzyl core, such as the addition of methoxy groups in the Nvoc group, can red-shift the absorption maximum to longer, less damaging wavelengths.[1]

Phenacyl esters cleave through a different mechanism, often involving a triplet excited state that abstracts a hydrogen atom from the solvent, leading to a radical intermediate that then fragments.

Experimental Protocols

The successful implementation of PPGs in peptide synthesis requires careful attention to experimental detail. The following sections provide generalized protocols for key steps in solid-phase peptide synthesis (SPPS) using a photolabile protecting group for the α-amino group (e.g., Nvoc) and the standard Fmoc/tBu strategy for side-chain protection.

Resin Preparation and First Amino Acid Coupling
  • Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in N,N-dimethylformamide (DMF) for 1-2 hours in a peptide synthesis vessel.

  • Fmoc Deprotection (if applicable): If starting with an Fmoc-protected resin, treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc group. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent such as HCTU (3-5 equivalents) in DMF.

    • Add N,N-diisopropylethylamine (DIEA) (6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.

Peptide Chain Elongation using a Photolabile Protecting Group

This protocol assumes the use of Nvoc for α-amino protection and Fmoc-compatible side-chain protecting groups.

  • Nvoc-Amino Acid Coupling:

    • Dissolve the Nvoc-protected amino acid (3 equivalents), HCTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the solution.

    • Add the activated amino acid solution to the deprotected peptide-resin and agitate for 1-2 hours.

    • Wash the resin with DMF.

  • Photolytic Deprotection of the Nvoc Group:

    • Suspend the peptide-resin in a suitable solvent (e.g., DMF, DCM, or a mixture). The vessel should be made of a material transparent to the desired wavelength of light (e.g., Pyrex).

    • Irradiate the suspension with a UV lamp (typically a mercury lamp) with a wavelength centered around 365 nm. A filter may be used to cut off shorter, more damaging wavelengths.[1]

    • Irradiation time can range from 30 minutes to several hours, depending on the scale of the synthesis, the quantum yield of the PPG, and the light source intensity. The progress of the deprotection can be monitored by a colorimetric test (e.g., Kaiser test).

    • After complete deprotection, wash the resin thoroughly with DMF.

  • Repeat: Repeat the coupling and photodeprotection steps until the desired peptide sequence is assembled.

Final Cleavage and Deprotection
  • Final N-terminal Deprotection: Perform a final photolytic deprotection to remove the N-terminal Nvoc group.

  • Side-Chain Deprotection and Cleavage from Resin:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical and Experimental Workflows

The integration of photolabile protecting groups into solid-phase peptide synthesis follows a logical, cyclical workflow.

G start Start with Resin couple_first_aa Couple First Fmoc-AA start->couple_first_aa fmoc_deprotect Fmoc Deprotection (20% Piperidine/DMF) couple_first_aa->fmoc_deprotect wash1 Wash (DMF) fmoc_deprotect->wash1 couple_nvoc_aa Couple Nvoc-AA (HCTU/DIEA) wash1->couple_nvoc_aa wash2 Wash (DMF) couple_nvoc_aa->wash2 photodeprotect Photodeprotection (hν, ~365 nm) wash2->photodeprotect wash3 Wash (DMF) photodeprotect->wash3 repeat Repeat n-1 times wash3->repeat repeat->couple_nvoc_aa Next Nvoc-AA final_cleavage Final Cleavage and Side-Chain Deprotection (TFA Cocktail) repeat->final_cleavage Final Cycle purification Purification (RP-HPLC) final_cleavage->purification end Pure Peptide purification->end

Caption: SPPS workflow using a photolabile α-amino protecting group.

Application in Cell Signaling Research: Photocaging Peptides

A powerful application of PPGs is in "photocaging," where a bioactive molecule, such as a peptide that modulates a signaling pathway, is rendered inactive by a PPG.[3] Irradiation with light removes the PPG, releasing the active peptide with high spatiotemporal precision. This allows researchers to study the dynamics of signaling pathways in living cells and tissues.

For example, the Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[4][5] Dysregulation of this pathway is implicated in many cancers.[5] Peptides that inhibit or activate components of the MAPK cascade can be photocaged to study the pathway's dynamics.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras Ras rtk->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors erk->transcription_factors Phosphorylates caged_peptide Caged Inhibitory Peptide (Inactive) active_peptide Active Inhibitory Peptide caged_peptide->active_peptide Uncaging active_peptide->mek Inhibits light light->caged_peptide gene_expression Gene Expression (Proliferation, Survival) transcription_factors->gene_expression Regulates

Caption: Photocaged peptide inhibiting the MAPK signaling pathway.

In this example, a peptide designed to inhibit MEK kinase is rendered inactive by a photolabile protecting group. The caged peptide can be introduced into cells without affecting the MAPK pathway. Upon targeted irradiation, the active peptide is released, inhibiting MEK and allowing researchers to observe the downstream consequences on ERK phosphorylation and gene expression in real-time.

Conclusion

Photolabile protecting groups represent a versatile and powerful tool in the arsenal of the peptide chemist and chemical biologist. Their unique property of being removable with light offers a level of control and mildness that is often unattainable with conventional methods. From enabling the synthesis of complex and sensitive peptides to providing a means to probe intricate cellular signaling pathways with exquisite precision, the applications of PPGs continue to expand. As new chromophores with improved photophysical properties are developed, the potential for light-directed chemical synthesis and biological investigation will undoubtedly continue to grow, empowering researchers to tackle ever more complex scientific challenges.

References

Technical Guide: Boc-2-nitro-D-phenylalanine for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Boc-2-nitro-D-phenylalanine, a critical reagent in modern peptide synthesis and photochemical applications. This document outlines supplier and purity information, detailed experimental protocols for its use and analysis, and visual representations of key workflows.

Supplier and Purity Information

This compound is a commercially available amino acid derivative used in peptide synthesis and drug development.[1] The quality and purity of this reagent are paramount for successful and reproducible research outcomes. Several suppliers offer this compound with purities typically ranging from 95% to over 97%, as determined by High-Performance Liquid Chromatography (HPLC).

Below is a summary of publicly available information from various suppliers. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

SupplierPurity SpecificationCAS NumberMolecular FormulaMolecular Weight ( g/mol )
AChemBlock95%478183-69-6C14H18N2O6310.31
Chem-Impex≥ 97% (HPLC)[1]478183-69-6C14H18N2O6310.3
BIOFOUNTNot specified; provides COA and HPLC upon request478183-69-6C14H18N2O6310.3
Vertex AI Search (Generic)min 97%478183-69-6C14H18N2O6310.3

Experimental Protocols

Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

Ensuring the purity of this compound is a critical first step. A general method for the analysis of Boc-protected amino acids using RP-HPLC is provided below. This protocol is a general guideline and may require optimization for specific instrumentation and columns.

Objective: To determine the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample: this compound

  • Solvent for sample preparation: 1:1 acetonitrile/water

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound by dissolving the solid material in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.[1] Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm and 254 nm

    • Injection Volume: 10 µL

    • Gradient:

      Time (min) % Mobile Phase B
      0 20
      20 80
      25 80
      25.1 20

      | 30 | 20 |

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Incorporation into a Peptide using Boc Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols.[2] This method involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support resin.

Objective: To incorporate this compound into a peptide sequence.

Materials:

  • Merrifield or MBHA resin

  • Boc-protected amino acids, including this compound

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • 50% Trifluoroacetic acid (TFA) in DCM for deprotection

  • 10% Diisopropylethylamine (DIEA) in DCM for neutralization

  • Coupling agent (e.g., HBTU, HOBt)

  • Reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DCM for at least 30-60 minutes.

  • Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.[2]

  • Washing: Wash the resin with DCM and isopropanol to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt with 10% DIEA in DCM.

  • Coupling:

    • Dissolve 2-4 equivalents of this compound and a coupling agent in DMF.[2]

    • Add the solution to the neutralized peptide-resin.

    • Add 4-6 equivalents of DIEA to initiate the coupling reaction.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Photocleavage of a Peptide Containing 2-nitro-D-phenylalanine

The 2-nitro group on the phenylalanine side chain allows for the photocleavage of the peptide backbone upon irradiation with UV light.[3][4] This property is valuable for creating photosensitive probes and caged peptides.

Objective: To induce photocleavage of a peptide containing a 2-nitro-D-phenylalanine residue.

Materials:

  • Peptide containing 2-nitro-D-phenylalanine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp (e.g., Mercury arc lamp) with a filter for 365 nm

  • HPLC system for analysis

Procedure:

  • Sample Preparation: Dissolve the peptide in PBS to a final concentration of 10 µM.

  • Photolysis: Irradiate the peptide solution with 365 nm UV light.[3] The irradiation time will depend on the lamp intensity and the quantum yield of the specific peptide and may require optimization.

  • Analysis: Analyze the reaction mixture by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of cleavage products. Mass spectrometry can be used to identify the cleavage fragments. The photocleavage reaction typically yields a C-terminal carboxylate group and an N-terminal cinnoline group.[3]

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the use of this compound.

Boc_SPPS_Workflow Resin Peptide-Resin Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Coupling (Boc-2-nitro-D-Phe, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Amino Acid Cycle or Final Cleavage Wash3->Next_Cycle

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating this compound.

Photocleavage_Workflow cluster_prep Sample Preparation cluster_photolysis Photolysis cluster_analysis Analysis Peptide Peptide with 2-nitro-D-Phe Dissolve Dissolve in PBS (pH 7.4) Peptide->Dissolve UV_Irradiation Irradiate with 365 nm UV Light Dissolve->UV_Irradiation HPLC_Analysis RP-HPLC Analysis UV_Irradiation->HPLC_Analysis MS_Analysis Mass Spectrometry (Fragment ID) HPLC_Analysis->MS_Analysis Cleavage_Products Cleavage Products: C-terminal carboxylate & N-terminal cinnoline MS_Analysis->Cleavage_Products

Caption: Experimental workflow for the photocleavage of a peptide containing 2-nitro-D-phenylalanine.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of Boc-2-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. Boc-2-nitro-D-phenylalanine is a valuable building block that can be used to introduce a photolabile group, a precursor for an ortho-amino functionality, or to sterically influence peptide conformation. This application note provides a detailed protocol for the efficient incorporation of this compound into peptide sequences using t-Butyloxycarbonyl (Boc) based Solid-Phase Peptide Synthesis (SPPS). The protocols provided are suitable for both manual and automated peptide synthesis.

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection strategy is employed, which utilizes an acid-labile Boc group for temporary α-amino protection and more acid-stable, benzyl-based groups for side-chain protection.[1] The nitro group on the phenylalanine side chain is stable to the moderately acidic conditions used for Boc deprotection (e.g., 50% Trifluoroacetic Acid in Dichloromethane) but may be susceptible to reduction under harsh final cleavage conditions such as with Hydrogen Fluoride (HF).

Data Presentation: Quantitative Summary

The following tables provide a summary of typical quantitative parameters for the successful incorporation of this compound in a standard Boc-SPPS workflow. Note that optimal conditions may vary depending on the peptide sequence and the scale of the synthesis.

Table 1: Reagent Equivalents for a Single Coupling Cycle (per 1.0 eq of resin functional groups)

ReagentEquivalents (eq)Notes
This compound3.0 - 4.0An excess is used to drive the coupling reaction to completion.
HBTU/HATU2.9 - 3.9Aminium-based coupling reagents are recommended due to the electron-withdrawing nature of the nitro group, which can deactivate the carboxylic acid. HBTU and HATU provide high reactivity and minimize racemization.[2]
N,N-Diisopropylethylamine (DIPEA)6.0 - 8.0Used for both in-situ neutralization and activation of the amino acid.
Trifluoroacetic Acid (TFA) in DCM50% (v/v)For the removal of the Nα-Boc protecting group.
DIPEA in DCM10% (v/v)For neutralization of the resin after Boc deprotection.

Table 2: Typical Reaction Times and Conditions

StepReagent/ConditionTimeTemperatureMonitoring Method
Resin SwellingDichloromethane (DCM) or N,N-Dimethylformamide (DMF)30 - 60 minutesRoom Temp.Visual inspection
Boc Deprotection50% TFA in DCM2 x 15 minutesRoom Temp.-
Neutralization10% DIPEA in DCM2 x 2 minutesRoom Temp.-
CouplingThis compound, HBTU/HATU, DIPEA in DMF1 - 4 hoursRoom Temp.Kaiser Test (should be negative for completion)
Final Cleavage (A)TFMSA/TFA/Scavengers1 - 2 hours0 - 5 °CHPLC/MS of a small test cleavage
Final Cleavage (B)Anhydrous HF/Scavengers1 - 2 hours0 - 5 °CHPLC/MS of a small test cleavage

Experimental Protocols

These protocols outline the manual synthesis of a peptide incorporating this compound on a pre-loaded Merrifield or PAM resin.

Materials and Reagents
  • This compound

  • Other required Boc-protected amino acids

  • Merrifield or PAM resin pre-loaded with the C-terminal amino acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic Acid (TFA)

  • N,N-Diisopropylethylamine (DIPEA)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • Trifluoromethanesulfonic acid (TFMSA)

  • Anhydrous Hydrogen Fluoride (HF) - Use with extreme caution and specialized equipment

  • Scavengers (e.g., m-cresol, thioanisole, 1,2-ethanedithiol (EDT))

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Kaiser test kit

  • Solid-phase synthesis reaction vessel

  • Shaker or agitator

Protocol for a Single SPPS Cycle

This protocol describes the steps to add one amino acid to the growing peptide chain on the solid support.

  • Resin Preparation and Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add sufficient DCM or DMF to cover the resin.

    • Allow the resin to swell for 30-60 minutes with gentle agitation.[3]

    • Drain the solvent.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).[3]

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 5 minutes, then drain.[3]

    • Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-25 minutes.[3]

    • Drain the deprotection solution and wash the resin thoroughly with DCM (5x) to remove residual TFA.[3]

  • Neutralization:

    • Add a solution of 10% DIPEA in DCM to the resin.

    • Agitate for 2 minutes, then drain. Repeat this step once.[3]

    • Wash the resin with DCM (5x) to remove excess base.[3] The resin is now ready for coupling.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (3 eq) and HBTU (2.9 eq) in a minimal amount of DMF.

    • Add DIPEA (6 eq) to the amino acid solution and allow it to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized resin in the reaction vessel.

    • Agitate the mixture for 1-4 hours at room temperature.

    • Monitor the reaction for completion using the Kaiser test. A negative result (yellow beads) indicates a successful coupling.[3]

    • If the Kaiser test is positive after 4 hours, a second coupling may be necessary.

    • After complete coupling, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

Final Cleavage and Deprotection

Important: Perform cleavage reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Trifluoromethanesulfonic acid (TFMSA) is a strong acid that can cleave the peptide from the resin and remove most benzyl-based side-chain protecting groups. The aromatic nitro group is generally stable under these conditions.

  • Resin Preparation:

    • After the final Boc deprotection and washing, dry the peptide-resin under vacuum for at least 1 hour.

  • Cleavage Cocktail Preparation:

    • In a round-bottom flask, prepare the cleavage cocktail. A typical mixture is TFMSA/TFA/m-cresol/thioanisole (10:80:5:5, v/v/v/v).

  • Cleavage Reaction:

    • Place the dry resin in the flask with a stirring bar.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the cleavage cocktail to the resin with vigorous stirring (approximately 10 mL per gram of resin).

    • Stir the reaction mixture for 1-2 hours at 0-5°C.[4]

  • Peptide Isolation:

    • Filter the resin through a sintered glass funnel and collect the filtrate.

    • Wash the resin twice with a small amount of fresh TFA and combine the filtrates.

  • Precipitation:

    • In a suitable centrifuge tube, add 8-10 volumes of cold MTBE.

    • Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate of the crude peptide should form.

  • Peptide Collection and Washing:

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold MTBE two more times to remove residual scavengers.

  • Drying:

    • Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

WARNING: Anhydrous HF is extremely corrosive and toxic. This procedure must only be performed by trained personnel using a dedicated HF cleavage apparatus.

  • Preparation:

    • Place the dried peptide-resin in the reaction vessel of the HF apparatus.

    • Add appropriate scavengers (e.g., anisole or p-cresol).

  • HF Distillation:

    • Cool the reaction vessel in a dry ice/alcohol bath.

    • Distill the required amount of anhydrous HF into the vessel (approx. 10 mL per gram of resin).

  • Cleavage Reaction:

    • Stir the mixture at 0-5°C for 1-2 hours.[4]

  • HF Removal:

    • Remove the HF by evaporation under a stream of nitrogen.

  • Peptide Isolation and Precipitation:

    • Follow steps 4-7 from the TFMSA cleavage protocol.

Mandatory Visualizations

SPPS_Workflow General Workflow for Incorporating this compound Resin 1. Resin Swelling (DCM or DMF) Deprotection 2. Boc Deprotection (50% TFA in DCM) Resin->Deprotection Wash Washing Steps (DCM/DMF) Deprotection->Wash Neutralization 3. Neutralization (10% DIPEA in DCM) Coupling 4. Coupling (Boc-2-nitro-D-Phe, HBTU/HATU, DIPEA) Neutralization->Coupling Coupling->Wash Wash->Neutralization Repeat Final Amino Acid? Wash->Repeat Repeat->Deprotection No Cleavage 5. Final Cleavage (TFMSA or HF with Scavengers) Repeat->Cleavage Yes Purification 6. Precipitation, Purification & Analysis (HPLC/MS) Cleavage->Purification

Caption: Workflow for Boc-SPPS incorporation of this compound.

Coupling_Reaction Coupling Reaction of this compound cluster_activation Activation Step cluster_coupling Coupling on Resin BocPheNO2 Boc-2-nitro-D-Phe-COOH Carboxylic Acid ActivatedEster Activated Ester (OBt or OAt Ester) BocPheNO2->ActivatedEster + HBTU HBTU/HATU + DIPEA Coupling Reagent + Base HBTU->ActivatedEster PeptideBond Resin-Peptide-CO-NH-Boc-2-nitro-D-Phe New Peptide Bond Formed ActivatedEster->PeptideBond + ResinAmine Resin-Peptide-NH2 Free N-terminal Amine ResinAmine->PeptideBond

References

Application Notes and Protocols for Boc Deprotection of Peptides Containing 2-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic properties. 2-Nitrophenylalanine (Npa) is a photolabile amino acid that, upon irradiation with UV light, can induce site-specific cleavage of the peptide backbone.[1] This property makes it a valuable tool in proteomics, drug delivery, and the study of protein-protein interactions. In the context of solid-phase peptide synthesis (SPPS) utilizing the tert-butyloxycarbonyl (Boc) protection strategy, the selective removal of the N-terminal Boc group is a critical step that must be performed without affecting the integrity of the incorporated 2-nitrophenylalanine residue.

These application notes provide detailed protocols for the efficient and safe Boc deprotection of peptides containing 2-nitrophenylalanine, address potential side reactions, and offer guidance on the selection of appropriate cleavage cocktails and analytical methods for product characterization. The primary finding is that the 2-nitrophenyl group is robustly stable to the acidic conditions required for Boc removal, allowing for the use of standard trifluoroacetic acid (TFA)-based deprotection methods.

Orthogonal Protection Strategy

The successful synthesis of peptides containing 2-nitrophenylalanine relies on an orthogonal protection scheme where the temporary Nα-Boc group can be removed without affecting the permanent side-chain protecting groups or the photolabile 2-nitrophenylalanine residue. The Boc group is acid-labile, while the 2-nitrobenzyl moiety of 2-nitrophenylalanine is stable to acidic conditions, making them an effective orthogonal pair.[1][2]

Orthogonal_Protection cluster_SPPS Solid-Phase Peptide Synthesis Cycle Peptide Boc-Peptide(2-Npa)-Resin DeprotectedPeptide H-Peptide(2-Npa)-Resin Peptide->DeprotectedPeptide TFA/DCM DeprotectedPeptide->Peptide Coupling Cycle FinalPeptide H-Peptide(2-Npa)-OH DeprotectedPeptide->FinalPeptide HF or TFMSA (Final Cleavage) Standard_Boc_Deprotection_Workflow Start Boc-Peptide(2-Npa)-Resin Swell Swell in DCM Start->Swell PreWash Wash with DCM Swell->PreWash Deprotect Treat with 50% TFA in DCM (20-30 min) PreWash->Deprotect Drain Drain TFA Solution Deprotect->Drain Wash1 Wash with DCM Drain->Wash1 Neutralize Neutralize with 10% DIPEA in DCM Wash1->Neutralize Wash2 Wash with DCM Neutralize->Wash2 End Ready for Next Coupling Wash2->End Side_Reactions Boc_Deprotection Boc Deprotection (TFA) tBu_Cation tert-Butyl Cation Boc_Deprotection->tBu_Cation Aspartimide Aspartimide Formation Boc_Deprotection->Aspartimide [Asp-Xxx] Nitro_Reduction Nitro Group Reduction (Potential) Boc_Deprotection->Nitro_Reduction [Reducing Scavengers] Alkylation Trp Alkylation tBu_Cation->Alkylation Scavengers Scavengers (e.g., TIS, EDT) Scavengers->tBu_Cation Traps

References

Application Notes and Protocols for Photocleavable Peptide Synthesis Using Boc-2-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable protecting groups represent a powerful tool in peptide chemistry, offering spatial and temporal control over the activation of bioactive peptides. The use of light as a deprotecting agent provides a mild and traceless method, avoiding the harsh chemical reagents often required in traditional peptide synthesis.[1][2] Among the various photolabile moieties, the 2-nitrobenzyl group and its derivatives are widely employed.[3] This document provides detailed application notes and protocols for the use of Boc-2-nitro-D-phenylalanine, a key building block for the synthesis of photocleavable or "caged" peptides.

The Boc (tert-butyloxycarbonyl) protecting group on the α-amine allows for its use in standard solid-phase peptide synthesis (SPPS) protocols based on the Boc/Bzl strategy. The 2-nitrobenzyl moiety on the phenylalanine side chain serves as the photolabile protecting group. Upon irradiation with UV light, typically in the 340-365 nm range, the 2-nitrobenzyl group undergoes a photochemical reaction that results in the cleavage of the peptide backbone, releasing the active peptide.[4][5] This technology is particularly valuable in drug development and biological research for the controlled release of therapeutic peptides or for studying dynamic cellular processes.[6][7]

Data Presentation

Table 1: Quantitative Data for Photocleavage of 2-Nitrophenylalanine-Containing Peptides
ParameterValueConditionsReference
Optimal Wavelength 340 - 365 nmAqueous buffer (e.g., PBS, pH 7.4)[4][5]
Quantum Yield (Φ) 0.07 ± 0.01For a model peptide containing 2-nitrophenylalanine in PBS at 365 nm.[4]
Cleavage Efficiency >95% (model peptide)10 μM peptide in PBS (pH 7.4), irradiated at 365 nm.[4]
Cleavage Efficiency ~30% (in folded protein)Biosynthetically incorporated 2-nitrophenylalanine, irradiated for 60 minutes.[4]
Photocleavage Time 30 min to a few hoursDependent on the specific photolabile group and irradiation conditions.[8]

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Photocleavable Peptide using this compound

This protocol outlines the manual synthesis of a generic photocleavable peptide on a Merrifield resin using the Boc/Bzl strategy.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-amino acids (including this compound)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Diethyl ether

  • Scavengers (e.g., anisole, thioanisole)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling (Esterification):

    • Dissolve Boc-amino acid (C-terminal residue) in a minimal amount of DMF.

    • Add DIEA to form the carboxylate salt.

    • Add this solution to the swollen resin and agitate for 12-24 hours.

    • Wash the resin thoroughly with DMF, DCM, and MeOH, then dry under vacuum.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[9]

  • Neutralization:

    • Treat the resin with 10% DIEA in DCM for 5 minutes (2x).

    • Wash the resin with DCM (3x).

  • Coupling of Subsequent Amino Acids (including this compound):

    • In a separate vessel, pre-activate the next Boc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 15-20 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Agitate the reaction mixture for 2-4 hours. Monitor the coupling reaction using the Kaiser test.

    • After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Steps 3-5 for each amino acid in the peptide sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 3.

  • Cleavage from Resin and Side-Chain Deprotection:

    • Dry the peptide-resin thoroughly under vacuum.

    • Treat the resin with a cleavage cocktail of HF/anisole (9:1) or a less hazardous alternative like TFMSA/TFA/thioanisole at 0°C for 1-2 hours.

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Photocleavage of the Synthesized Peptide

Materials:

  • Purified photocleavable peptide

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV lamp with a filter for 340-365 nm

  • Quartz cuvette or plate

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the desired aqueous buffer to a final concentration of 10-100 μM.

  • Irradiation:

    • Place the peptide solution in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at 340-365 nm. The irradiation time will depend on the lamp intensity, sample concentration, and the specific peptide sequence, but typically ranges from 30 minutes to a few hours.[8]

    • The progress of the photocleavage can be monitored by RP-HPLC or mass spectrometry.

  • Analysis: Analyze the irradiated sample to confirm the presence of the cleaved peptide fragments and the disappearance of the parent photocaged peptide.

Visualizations

photocleavage_mechanism Peptide-O-CH2-Ph-NO2 Photocleavable Peptide (2-Nitrobenzyl Protected) ExcitedState Excited State (n -> π) Peptide-O-CH2-Ph-NO2->ExcitedState hν (340-365 nm) AciNitro Aci-nitro Intermediate ExcitedState->AciNitro Intramolecular H-abstraction CyclicIntermediate Cyclic Intermediate AciNitro->CyclicIntermediate Rearrangement CleavedPeptide Active Peptide CyclicIntermediate->CleavedPeptide Cleavage Byproduct 2-Nitrosobenzaldehyde Byproduct CyclicIntermediate->Byproduct

Caption: Mechanism of 2-nitrobenzyl photocleavage.

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_application Application Start Resin Swelling Boc_Deprotection Boc Deprotection (TFA) Start->Boc_Deprotection Neutralization Neutralization (DIEA) Boc_Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-2-nitro-D-Phe) Neutralization->Coupling Wash Wash Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Boc_Deprotection Next Amino Acid Final_Deprotection Final Boc Deprotection Repeat->Final_Deprotection Final Amino Acid Cleavage Cleavage from Resin (HF/TFMSA) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Photocaged_Peptide Photocaged Peptide Purification->Photocaged_Peptide Irradiation UV Irradiation (340-365 nm) Photocaged_Peptide->Irradiation Active_Peptide Active Peptide Irradiation->Active_Peptide Biological_Assay Biological Assay Active_Peptide->Biological_Assay

Caption: Experimental workflow for photocleavable peptide synthesis and application.

Application Example: Photocaged Control of GPCR Signaling

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are major drug targets.[10] Peptide hormones are a significant class of GPCR ligands.[11] The use of photocaged peptide ligands allows for the precise control of GPCR activation, enabling detailed studies of signaling dynamics.

A relevant example is the Glucagon-Like Peptide-1 (GLP-1) receptor, a key regulator of glucose homeostasis and a target for the treatment of type 2 diabetes. A photocaged GLP-1 analog can be synthesized by incorporating this compound at a critical position for receptor binding. In its "caged" form, the peptide is inactive. Upon light-induced cleavage, the native peptide is released, activating the GLP-1 receptor and initiating downstream signaling cascades.

glp1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GLP1R GLP-1 Receptor G_Protein G-Protein (Gs) GLP1R->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Insulin Secretion) PKA->Cellular_Response Phosphorylation Cascade Photocaged_GLP1 Photocaged GLP-1 Active_GLP1 Active GLP-1 Photocaged_GLP1->Active_GLP1 Photocleavage Irradiation hν (340-365 nm) Active_GLP1->GLP1R Binding & Activation

Caption: Photocaged activation of the GLP-1 receptor signaling pathway.

References

Application Notes and Protocols for the Reduction of the Nitro Group in 2-Nitrophenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as increased stability, modified bioactivity, and novel functionalities. 2-Nitrophenylalanine (Phe(2-NO₂)) is a synthetically versatile unnatural amino acid. The nitro group can be chemoselectively reduced to an amine, providing a handle for further modifications, such as cyclization, labeling, or conjugation. This application note provides detailed protocols and comparative data for the three most common methods for the reduction of the nitro group in 2-nitrophenylalanine-containing peptides: catalytic hydrogenation, sodium dithionite reduction, and tin(II) chloride reduction.

The choice of reduction method often depends on the context of the peptide synthesis (solution-phase vs. solid-phase) and the presence of other sensitive functional groups within the peptide sequence. This document aims to guide researchers in selecting the most appropriate method for their specific application.

Data Presentation: Comparison of Reduction Methods

MethodReagent(s)Typical Solvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Key AdvantagesKey Disadvantages
Catalytic Hydrogenation H₂, Pd/C (5-10 mol%)MeOH, EtOH, DMF, EtOAcRoom Temp.2 - 24>90Clean reaction, high yield, simple workup.Not suitable for peptides with other reducible groups (e.g., Cbz, alkynes, alkenes). Requires specialized hydrogenation equipment.
Sodium Dithionite Na₂S₂O₄DMF/H₂O, Dioxane/H₂ORoom Temp. - 501 - 670 - 95Mild conditions, tolerant of many functional groups, suitable for on-resin reduction.[1]Requires aqueous conditions, which may not be suitable for all resins or peptides. Potential for side reactions.
Tin(II) Chloride SnCl₂·2H₂OEtOH, DMF, HClRoom Temp. - 601 - 1280 - 95Effective for both solution and on-resin reductions. Tolerant of many functional groups.[2]Requires stoichiometric amounts of tin salt, leading to tin-containing byproducts that can be difficult to remove. Often requires acidic conditions.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation in Solution

This protocol describes the reduction of a 2-nitrophenylalanine-containing peptide in solution using palladium on carbon as a catalyst.

Materials:

  • 2-Nitrophenylalanine-containing peptide

  • Palladium on carbon (10% w/w)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) supply with balloon or hydrogenation apparatus

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Celite®

Procedure:

  • Dissolve the 2-nitrophenylalanine-containing peptide (1.0 eq) in a suitable solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add 10% Pd/C (0.1 eq by weight of peptide) to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-aminophenylalanine-containing peptide.

  • Purify the crude peptide by an appropriate method, such as flash chromatography or preparative HPLC.

Protocol 2: On-Resin Reduction with Sodium Dithionite

This protocol is suitable for the reduction of a 2-nitrophenylalanine residue in a peptide synthesized on a solid support.

Materials:

  • Peptide-resin containing a 2-nitrophenylalanine residue

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • Water (H₂O)

  • Solid-phase synthesis vessel

  • Shaker or vortexer

Procedure:

  • Swell the peptide-resin (1.0 eq) in DMF in a solid-phase synthesis vessel.

  • Prepare a fresh solution of sodium dithionite (10-20 eq) in a mixture of DMF and water (e.g., 1:1 v/v).

  • Drain the DMF from the resin and add the sodium dithionite solution.

  • Agitate the resin slurry at room temperature for 1-6 hours.

  • Monitor the reaction progress by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Once the reduction is complete, drain the reaction solution.

  • Wash the resin thoroughly with water, followed by a DMF/water mixture, and finally with DMF to remove any residual reagents.

  • The resin is now ready for the next step in the synthesis or for cleavage and purification.

Protocol 3: Solution-Phase Reduction with Tin(II) Chloride

This protocol describes the reduction of a 2-nitrophenylalanine-containing peptide in solution using tin(II) chloride dihydrate.

Materials:

  • 2-Nitrophenylalanine-containing peptide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the 2-nitrophenylalanine-containing peptide (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Add tin(II) chloride dihydrate (5-10 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.

  • A precipitate of tin salts will form. Filter the mixture through a pad of Celite®.

  • Wash the Celite® pad with ethyl acetate.

  • Separate the organic layer from the aqueous layer in the filtrate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude peptide by flash chromatography or preparative HPLC.

Mandatory Visualizations

experimental_workflow cluster_solution Solution-Phase Reduction cluster_solid Solid-Phase (On-Resin) Reduction start_sol 2-Nitrophenylalanine Peptide in Solution reagents_sol Add Reducing Agent (e.g., H2/Pd/C or SnCl2) start_sol->reagents_sol reaction_sol Reaction (Stirring, Heating) reagents_sol->reaction_sol workup_sol Quenching & Workup (Filtration, Extraction) reaction_sol->workup_sol purification_sol Purification (Chromatography) workup_sol->purification_sol product_sol 2-Aminophenylalanine Peptide purification_sol->product_sol start_solid Peptide-Resin with 2-Nitrophenylalanine swell_solid Swell Resin in Solvent (e.g., DMF) start_solid->swell_solid reagents_solid Add Reducing Agent Solution (e.g., Na2S2O4 in DMF/H2O) swell_solid->reagents_solid reaction_solid Reaction (Shaking) reagents_solid->reaction_solid wash_solid Wash Resin reaction_solid->wash_solid next_step Proceed to Next Synthesis Step or Cleavage wash_solid->next_step

Caption: Comparative workflow of solution-phase versus solid-phase nitro group reduction.

logical_relationship cluster_methods Reduction Methods start Peptide with 2-Nitrophenylalanine (Phe(2-NO2)) reduction Reduction of Nitro Group start->reduction product Peptide with 2-Aminophenylalanine (Phe(2-NH2)) reduction->product cat_hydro Catalytic Hydrogenation (H2, Pd/C) cat_hydro->reduction na2s2o4 Sodium Dithionite (Na2S2O4) na2s2o4->reduction sncl2 Tin(II) Chloride (SnCl2) sncl2->reduction

Caption: Key transformation and common methods for nitro group reduction in peptides.

Conclusion

The reduction of the nitro group in 2-nitrophenylalanine-containing peptides is a crucial transformation for accessing the corresponding 2-aminophenylalanine residue, which serves as a versatile synthetic handle. The choice between catalytic hydrogenation, sodium dithionite, and tin(II) chloride depends on the specific requirements of the peptide synthesis, including the presence of other functional groups and whether the reaction is performed in solution or on a solid support. The protocols provided herein offer a starting point for researchers to develop robust and efficient methods for the synthesis of modified peptides for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Boc-2-nitro-D-phenylalanine in the Synthesis of Caged Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Boc-2-nitro-D-phenylalanine in the solid-phase synthesis of caged peptides. Caged peptides are powerful tools in biological research, allowing for the precise spatial and temporal control of peptide activity through photolysis. The 2-nitrobenzyl moiety serves as a photolabile protecting group, which upon irradiation with UV light, is cleaved to release the active peptide.[] This document outlines the synthesis protocol, photolysis conditions, and relevant quantitative data to facilitate the successful application of this technology.

Introduction to Caged Peptides with this compound

The use of caged compounds is a cornerstone technique for studying dynamic biological processes. By rendering a biologically active molecule inert until a pulse of light is applied, researchers can overcome the limitations of traditional methods of agonist application. This compound is a key building block for introducing a photolabile caging group into a peptide sequence during solid-phase peptide synthesis (SPPS).[2][3] The tert-butyloxycarbonyl (Boc) protecting group on the α-amine allows for its seamless integration into standard Boc-based SPPS protocols.[][4]

The 2-nitrobenzyl group is one of the most widely used photoremovable protecting groups.[5] Upon absorption of UV light, typically around 365 nm, an intramolecular rearrangement occurs, leading to the cleavage of the peptide backbone at the site of the 2-nitrophenylalanine residue and subsequent release of the C-terminal portion of the peptide.[6] This "uncaging" process restores the biological activity of the peptide in a controlled manner.

Quantitative Data Summary

The efficiency of both the synthesis and the photocleavage are critical parameters for the successful application of caged peptides. The following tables summarize key quantitative data related to the use of this compound.

Table 1: Coupling Efficiency of Amino Acids in Boc-SPPS

Coupling ReagentTypical Coupling TimeTypical Yield per StepRacemization RiskReference
HBTU/DIEA10 - 60 minutes>99%Low[7]
HATU/DIEA5 - 20 minutes>99%Very Low[8]
DIC/HOBt1 - 2 hours>99%Low[9]

Note: While these are general values for Boc-SPPS, the steric hindrance of the 2-nitrobenzyl group may slightly increase coupling times. It is recommended to monitor coupling completion using a qualitative test such as the Kaiser test.

Table 2: Photocleavage Parameters for 2-Nitrophenylalanine-Containing Peptides

ParameterValueConditionsReference
Excitation Wavelength365 nmPhosphate Buffered Saline (PBS), pH 7.4[6]
Quantum Yield (Φ)0.07 ± 0.01Using 2-nitrobenzaldehyde as a standard[6]
Cleavage Yield>95%For a model peptide in solution[6]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and photocleavage of peptides containing this compound.

Protocol 1: Solid-Phase Synthesis of a Caged Peptide using this compound

This protocol outlines the manual Boc-SPPS procedure for incorporating this compound into a peptide sequence.

Materials:

  • Merrifield resin or a suitable resin for Boc chemistry

  • Boc-protected amino acids (including this compound)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Cleavage Cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/1,2-ethanedithiol)[10]

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling protocol (e.g., DIC/DMAP for Merrifield resin).

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Add a solution of 50% TFA in DCM to the resin and agitate for 30 minutes.[11]

    • Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF for 10 minutes. Wash the resin with DMF (3x).

  • Amino Acid Coupling (including this compound):

    • In a separate vessel, dissolve the Boc-protected amino acid (3 equivalents) and a coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours, or until a negative Kaiser test is observed.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat steps 3-5 for each subsequent amino acid in the sequence.

  • Final Boc Deprotection: After the final coupling step, perform a final Boc deprotection as described in step 3.

  • Cleavage from Resin:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail (e.g., Reagent K) to the resin and incubate for 2-4 hours at room temperature.[10]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Photocleavage of a 2-Nitrophenylalanine Caged Peptide

This protocol describes the general procedure for the photolytic release of the active peptide.

Materials:

  • Purified caged peptide

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • UV light source with a 365 nm filter (e.g., mercury arc lamp)

  • Quartz cuvette

Procedure:

  • Sample Preparation: Dissolve the caged peptide in the desired aqueous buffer to the final working concentration.

  • Irradiation:

    • Transfer the peptide solution to a quartz cuvette.

    • Irradiate the sample with 365 nm UV light. The duration of irradiation will depend on the light source intensity and the desired extent of uncaging. It is recommended to perform a time-course experiment to optimize the irradiation time.

  • Analysis: The progress of the photocleavage can be monitored by RP-HPLC, observing the decrease of the caged peptide peak and the appearance of the uncaged peptide and the 2-nitrosobenzaldehyde byproduct peaks.[6]

Visualizations

Signaling Pathway: Light-Activated Peptide

Signaling_Pathway CagedPeptide Caged Peptide (Inactive) ActivePeptide Active Peptide CagedPeptide->ActivePeptide Photolysis UV_Light UV Light (365 nm) UV_Light->CagedPeptide Receptor Cellular Receptor ActivePeptide->Receptor Binding DownstreamSignaling Downstream Signaling Cascade Receptor->DownstreamSignaling Activation BiologicalResponse Biological Response DownstreamSignaling->BiologicalResponse Leads to

Caption: Light-induced activation of a caged peptide and subsequent signaling.

Experimental Workflow: Caged Peptide Synthesis and Application

Experimental_Workflow Start Start SPPS Boc-SPPS with This compound Start->SPPS Cleavage Cleavage from Resin SPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization CagedPeptide Purified Caged Peptide Characterization->CagedPeptide Photolysis Photolysis (365 nm UV) CagedPeptide->Photolysis BiologicalAssay Biological Assay Photolysis->BiologicalAssay End End BiologicalAssay->End

Caption: Workflow for caged peptide synthesis, purification, and application.

Logical Relationship: Boc Deprotection and Peptide Elongation

Boc_Deprotection_Cycle Start Resin-Bound Peptide (Boc-Protected) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization Neutralization (10% DIEA in DMF) Deprotection->Neutralization Coupling Coupling of next Boc-Amino Acid Neutralization->Coupling ElongatedPeptide Elongated Peptide (Boc-Protected) Coupling->ElongatedPeptide ElongatedPeptide->Deprotection Next Cycle

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Containing Boc-2-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of synthetic peptides incorporating the non-canonical amino acid, Boc-2-nitro-D-phenylalanine, using reverse-phase high-performance liquid chromatography (RP-HPLC). The presence of the tert-butyloxycarbonyl (Boc) protecting group and the nitro moiety imparts significant hydrophobicity to the peptide, requiring optimization of the purification strategy. This document outlines the materials, methods, and expected outcomes for achieving high purity of the target peptide, complete with data presentation in tabular and graphical formats for clarity.

Introduction

The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a powerful strategy in drug discovery and chemical biology.[1] The nitro group can serve as a photo-cleavable protecting group or a precursor for other functional groups, while the Boc group is a common protecting group in solid-phase peptide synthesis (SPPS).[1][2] The successful synthesis and application of these modified peptides are contingent upon their effective purification from a complex mixture of synthetic byproducts.[3] RP-HPLC is the standard and most effective method for peptide purification, separating molecules based on their hydrophobicity.[3][4][5] This protocol is specifically tailored to address the challenges associated with the purification of hydrophobic peptides containing this compound.

Physicochemical Properties and Their Impact on HPLC

The presence of both the Boc and the 2-nitro-phenylalanine moieties significantly increases the hydrophobicity of the peptide.[6][7] This increased hydrophobicity leads to stronger retention on the C18 stationary phase, necessitating a higher concentration of organic solvent for elution.[8] The nitroaromatic group provides a chromophore that allows for UV detection. Based on the UV-Vis spectra of similar compounds like 2-nitrophenol and 2-nitroaniline, a detection wavelength in the range of 260-280 nm can be utilized, in addition to the standard peptide bond absorbance at 210-220 nm.[4][9][10]

Experimental Protocol

This protocol outlines a general procedure that can be adapted based on the specific peptide sequence and the HPLC system used.

Materials and Reagents
  • Crude peptide containing this compound (lyophilized powder)

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) (optional, for initial solubilization)

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm for analytical or a preparative column with appropriate dimensions)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, UV detector, and fraction collector

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (optional, for sample recovery)

  • Mass spectrometer (for fraction analysis)

Procedure

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 1 L of water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 1 L of ACN.

  • Degas both mobile phases prior to use.

2. Sample Preparation:

  • Accurately weigh the crude lyophilized peptide.

  • Due to the hydrophobic nature of the peptide, direct dissolution in Mobile Phase A may be difficult.[11]

  • Initially, dissolve the peptide in a minimal amount of a strong organic solvent like DMSO or DMF.

  • Dilute the dissolved peptide with Mobile Phase A to a suitable concentration for injection (e.g., 1-5 mg/mL). Ensure the final concentration of the strong organic solvent is low enough to not interfere with peptide binding to the column.

  • Centrifuge the sample to pellet any insoluble material before injection.

3. HPLC Method Development and Purification:

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes at the desired flow rate.

  • Scouting Run (Analytical Scale): It is highly recommended to perform an initial analytical run to determine the retention time of the target peptide.[9]

    • Inject a small amount of the prepared sample.

    • Run a broad gradient, for example, 5% to 95% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile at 220 nm and 260 nm.

  • Preparative Run: Based on the scouting run, optimize the gradient for the preparative separation to ensure good resolution between the target peptide and impurities. A shallower gradient around the elution point of the target peptide will improve separation.[8]

    • Inject the desired amount of the sample onto the preparative column.

    • Run the optimized gradient.

    • Collect fractions corresponding to the target peptide peak.

4. Fraction Analysis and Recovery:

  • Analyze the collected fractions using analytical HPLC to assess purity.

  • Confirm the identity of the desired peptide in the pure fractions by mass spectrometry.[2]

  • Pool the fractions that meet the desired purity level.

  • If desired, remove the acetonitrile by rotary evaporation and lyophilize the pooled fractions to obtain the purified peptide as a powder.

Data Presentation

Table 1: HPLC Method Parameters
ParameterAnalytical RunPreparative Run
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC18, 5 µm, 100 Å, 21.2 x 250 mm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20.0 mL/min
Detection Wavelength 220 nm, 260 nm220 nm, 260 nm
Gradient 5-65% B over 30 min20-50% B over 40 min (Optimized)
Injection Volume 20 µL1-5 mL
Column Temperature AmbientAmbient
Table 2: Purification Summary (Hypothetical Data)
SamplePurity (by Analytical HPLC)YieldMass (Expected)Mass (Observed, ESI-MS)
Crude Peptide 45%-1234.5 Da1234.6 [M+H]⁺
Purified Peptide >98%35%1234.5 Da1234.7 [M+H]⁺

Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Recovery crude_peptide Crude Peptide dissolution Dissolution in DMSO/DMF crude_peptide->dissolution dilution Dilution with Mobile Phase A dissolution->dilution centrifugation Centrifugation dilution->centrifugation injection Injection onto C18 Column centrifugation->injection gradient_elution Gradient Elution injection->gradient_elution fraction_collection Fraction Collection gradient_elution->fraction_collection purity_check Purity Check (Analytical HPLC) fraction_collection->purity_check ms_analysis Identity Confirmation (MS) purity_check->ms_analysis pooling Pooling of Pure Fractions ms_analysis->pooling lyophilization Lyophilization pooling->lyophilization final_product final_product lyophilization->final_product Purified Peptide

Caption: Workflow for HPLC purification of this compound peptides.

Discussion

The increased hydrophobicity of peptides containing this compound necessitates careful optimization of the HPLC purification protocol. The use of a strong organic solvent for initial dissolution is often crucial for sample preparation.[11] A shallow gradient during elution is key to achieving good separation from closely eluting impurities, which are common in peptide synthesis.[8]

During mass spectrometry analysis, the Boc group is known to be labile and can be lost in the gas phase.[2][12] This can be observed as a neutral loss of 56 Da (isobutylene) or 100 Da (Boc group) from the parent ion, which can be a useful diagnostic feature for confirming the presence of the Boc group in the purified peptide.

Conclusion

This application note provides a comprehensive protocol for the successful purification of peptides containing the hydrophobic, non-canonical amino acid this compound using RP-HPLC. By following the outlined steps for sample preparation, method development, and fraction analysis, researchers can achieve high purity of their target peptides, which is essential for their use in research, and drug development. The provided tables and workflow diagram serve as a clear guide for implementing this purification strategy.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 2-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating the photo-cleavable, non-canonical amino acid 2-nitrophenylalanine (2-NPA) are powerful tools in chemical biology and drug development. The ability to initiate peptide cleavage with high spatial and temporal resolution using light allows for precise control over biological processes. Mass spectrometry (MS) is an indispensable technique for the characterization of these peptides, both in their intact state and after photocleavage. This application note provides detailed protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of peptides containing 2-NPA, including sample preparation, data acquisition, and interpretation of fragmentation patterns.

Principle of Photocleavage

Incorporation of 2-NPA into a peptide sequence introduces a photolabile moiety. Upon irradiation with UV light (typically around 365 nm), the peptide backbone undergoes cleavage. This process results in two distinct peptide fragments: a C-terminal fragment with a carboxylate group and an N-terminal fragment that terminates in a cinnoline ring structure.[1] The ability to genetically encode 2-NPA allows for its site-specific incorporation into proteins, enabling controlled protein cleavage.[1]

Experimental Workflow

The overall workflow for the mass spectrometry analysis of 2-NPA containing peptides involves several key stages, from sample preparation of the intact and photocleaved peptides to data analysis and interpretation.

Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation Peptide_Synthesis Peptide Synthesis with 2-NPA Photocleavage Photocleavage (UV Irradiation) Peptide_Synthesis->Photocleavage Optional Desalting Sample Desalting & Cleanup Peptide_Synthesis->Desalting Photocleavage->Desalting LC_Separation LC Separation Desalting->LC_Separation MS1_Analysis MS1 Analysis (Intact Mass) LC_Separation->MS1_Analysis MS2_Analysis MS/MS Analysis (Fragmentation) MS1_Analysis->MS2_Analysis Intact_Mass_Confirmation Intact Mass Confirmation MS2_Analysis->Intact_Mass_Confirmation Cleavage_Product_ID Cleavage Product Identification MS2_Analysis->Cleavage_Product_ID Fragmentation_Analysis Fragmentation Pattern Analysis MS2_Analysis->Fragmentation_Analysis

Figure 1: Experimental workflow for MS analysis of 2-NPA peptides.

Protocols

Protocol 1: Sample Preparation for Mass Spectrometry

Proper sample preparation is critical for successful LC-MS/MS analysis. This involves the removal of salts, detergents, and other contaminants that can interfere with ionization and data quality.

Materials:

  • Peptide sample containing 2-NPA (lyophilized powder)

  • Milli-Q water

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), LC-MS grade

  • C18 spin columns or equivalent solid-phase extraction (SPE) cartridges

  • Microcentrifuge

  • Vacuum concentrator

Procedure:

  • Reconstitution: Reconstitute the lyophilized peptide in a suitable solvent, such as 0.1% formic acid in water, to a stock concentration of 1 mg/mL.

  • Desalting (using C18 spin column):

    • Activate the C18 resin by adding 200 µL of 50% ACN and centrifuging. Repeat this step.

    • Equilibrate the column by washing it twice with 200 µL of 0.1% FA or TFA in water.

    • Load the peptide sample onto the column and centrifuge to allow binding.

    • Wash the column twice with 200 µL of 0.1% FA or TFA in water to remove salts.

    • Elute the desalted peptide with 50-100 µL of 50-70% ACN containing 0.1% FA.

  • Drying and Reconstitution: Dry the eluted peptide sample in a vacuum concentrator. Reconstitute the dried peptide in a solvent compatible with LC-MS analysis (e.g., 2% ACN, 0.1% FA in water) to the desired final concentration (typically in the low µM to high nM range).

Protocol 2: Photocleavage of 2-NPA Containing Peptides

Materials:

  • Desalted 2-NPA peptide solution (from Protocol 1) in a UV-transparent vial (e.g., quartz cuvette or specific microplates)

  • UV lamp with an emission maximum around 365 nm

Procedure:

  • Place the peptide solution in the UV-transparent vial.

  • Irradiate the sample with UV light (e.g., 365 nm) for a predetermined duration. The optimal irradiation time should be determined empirically for each peptide and experimental setup. Progress can be monitored by LC-MS.

  • After irradiation, the sample containing the cleavage products is ready for LC-MS/MS analysis. If necessary, perform a desalting step (Protocol 1) to remove any degradation byproducts.

Protocol 3: LC-MS/MS Analysis

Instrumentation:

  • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano- or micro-flow liquid chromatography system.

LC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, 1.9 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 300 nL/min

  • Gradient:

    • 0-5 min: 2-5% B

    • 5-45 min: 5-40% B

    • 45-50 min: 40-90% B

    • 50-60 min: 90% B

    • 60-65 min: 90-2% B

    • 65-75 min: 2% B

MS Parameters (Example for a Q-Exactive Orbitrap):

  • Ionization Mode: Positive

  • MS1 Resolution: 70,000

  • AGC Target (MS1): 3e6

  • Maximum IT (MS1): 100 ms

  • Scan Range (MS1): 350-1800 m/z

  • MS/MS: Data-Dependent Acquisition (DDA) of the top 10 most intense precursors

  • MS2 Resolution: 17,500

  • AGC Target (MS2): 1e5

  • Maximum IT (MS2): 50 ms

  • Isolation Window: 2.0 m/z

  • Collision Energy: Normalized Collision Energy (NCE) of 27

Data Presentation and Analysis

A key aspect of analyzing 2-NPA peptides is the clear identification of the intact peptide and its cleavage products. The following table provides a theoretical example of the expected mass shifts for a model peptide before and after photocleavage.

Table 1: Theoretical Mass-to-Charge Ratios of a Model Peptide (Ac-Gly-Ala-Val-(2-NPA)-Leu-Gly-NH₂) Before and After Photocleavage

SpeciesSequenceModificationMonoisotopic Mass (Da)[M+H]⁺ (m/z)[M+2H]²⁺ (m/z)
Intact Peptide Ac-GAV(2-NPA)LG-NH₂None722.35723.36362.18
N-terminal Fragment Ac-GAV-cinnolineCinnoline345.16346.17173.59
C-terminal Fragment H-LG-OHCarboxylate188.11189.1295.06
Fragmentation Analysis

In collision-induced dissociation (CID), peptides fragment at the amide bonds, producing characteristic b- and y-ions. The presence of the 2-NPA modification can influence the fragmentation pattern. While detailed studies on the specific fragmentation of the 2-NPA side chain are limited, a characteristic neutral loss of the nitro group (-46 Da) may be observed under certain MS/MS conditions.

The N-terminal cleavage product, ending in a cinnoline ring, will exhibit a distinct fragmentation pattern compared to a standard peptide. The cinnoline moiety itself is a stable aromatic structure.

Signaling Pathway Visualization

The photocleavage of a 2-NPA-containing peptide can be used to uncage a bioactive peptide or disrupt a protein-protein interaction, thereby initiating a signaling cascade.

Signaling_Pathway cluster_pre Before Photocleavage cluster_post After Photocleavage Inactive_Peptide Inactive Peptide (with 2-NPA) Receptor Receptor Inactive_Peptide->Receptor No Binding Active_Peptide Active Peptide Inactive_Peptide->Active_Peptide Cleavage Signaling Downstream Signaling Receptor->Signaling Active_Peptide->Receptor UV_Light UV Light UV_Light->Inactive_Peptide

Figure 2: Activation of a signaling pathway via photocleavage.

Conclusion

The mass spectrometric analysis of peptides containing 2-nitrophenylalanine provides a robust method for their characterization and the verification of photocleavage. The protocols outlined in this application note offer a starting point for developing optimized workflows for specific research applications. Careful sample preparation and the use of high-resolution mass spectrometry are key to obtaining high-quality, interpretable data. The unique fragmentation patterns and mass shifts associated with the 2-NPA modification and its cleavage products allow for confident identification and analysis, empowering researchers in their study of controlled biological processes.

References

Application Notes and Protocols: Boc-2-nitro-D-phenylalanine in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-2-nitro-D-phenylalanine is an unnatural amino acid derivative that plays a significant role in modern drug discovery and development. Its utility stems from the incorporation of two key chemical moieties: the tert-butyloxycarbonyl (Boc) protecting group and a 2-nitrobenzyl group on the phenyl ring. The Boc group allows for its seamless integration into standard solid-phase peptide synthesis (SPPS) protocols, while the 2-nitrobenzyl group functions as a photolabile protecting group, or "photocage".[1] This photocage renders a peptide biologically inactive until it is exposed to UV light, which cleaves the protecting group and releases the active peptide. This spatiotemporal control over drug activity is invaluable for studying biological processes and for developing targeted therapies with reduced off-target effects.[2][3][4]

These application notes provide a comprehensive overview of the use of this compound, including its physicochemical properties, detailed experimental protocols for its incorporation into peptides and subsequent photo-activation, and its application in studying signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its proper handling, storage, and use in experimental settings.

PropertyValueReference(s)
CAS Number 478183-69-6[2][5]
Molecular Formula C₁₄H₁₈N₂O₆[2][5]
Molecular Weight 310.3 g/mol [2][5]
Appearance Off-white solid[2]
Storage Conditions 0-8 °C[2]

Table 1: Physicochemical Properties of this compound.

Core Application: Photocaging of Bioactive Peptides

The primary application of this compound is in the synthesis of "caged" peptides. The 2-nitrobenzyl group absorbs UV light, typically in the range of 340-365 nm, leading to a photochemical reaction that cleaves the bond connecting the nitrobenzyl group to the peptide.[6][7][8] This process, known as photocleavage or uncaging, restores the natural phenylalanine residue and, consequently, the biological activity of the peptide.

The efficiency of this process is described by the quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical reaction. While the specific quantum yield for this compound may vary depending on the peptide sequence and solvent conditions, related 2-nitrobenzyl compounds exhibit quantum yields in the range of 0.1 to 0.63.

ParameterTypical Value RangeWavelength (nm)Reference(s)
Photocleavage Quantum Yield (Φ) 0.1 - 0.63340 - 365[9]

Table 2: Photochemical Properties of 2-Nitrobenzyl Protecting Groups.

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using Boc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent photocleavage to activate the peptide.

Protocol 1: Incorporation of this compound via Boc-SPPS

This protocol outlines the manual synthesis of a peptide containing a this compound residue. The process involves the sequential addition of amino acids to a growing peptide chain attached to a solid support resin.

Materials:

  • Merrifield or PAM resin

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Scavengers (e.g., triisopropylsilane, water)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM for 1-2 hours in the synthesis vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin according to standard procedures for the chosen resin type.

  • Boc Deprotection:

    • Wash the resin with DCM (3x).

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Neutralize the resin with a solution of 10% DIEA in DCM for 5 minutes (repeat twice).

    • Wash the resin with DCM (5x).

  • Amino Acid Coupling (Cycle for each amino acid, including this compound):

    • Dissolve the Boc-amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 3 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours.

    • Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, recouple.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Repeat Cycles: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Boc deprotection as described in step 3.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry.

SPPS_Workflow Resin Resin Swelling First_AA First Amino Acid Coupling Resin->First_AA Deprotection Boc Deprotection (TFA/DCM) First_AA->Deprotection Neutralization Neutralization (DIEA/DCM) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA, HBTU/DIEA) Neutralization->Coupling Coupling->Deprotection Repeat for each amino acid Final_Deprotection Final Boc Deprotection Coupling->Final_Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification

Figure 1: Workflow for Boc-Solid Phase Peptide Synthesis (SPPS).

Protocol 2: Photocleavage of the 2-Nitrobenzyl Group

This protocol describes the "uncaging" of the synthesized peptide to release its active form.

Materials:

  • Purified caged peptide containing 2-nitro-D-phenylalanine

  • Biologically compatible buffer (e.g., PBS, HEPES)

  • UV lamp with an appropriate wavelength (e.g., 365 nm)

  • Quartz cuvette or plate

  • RP-HPLC system for analysis

  • Mass spectrometer for analysis

Procedure:

  • Sample Preparation: Dissolve the purified caged peptide in the desired biological buffer to a known concentration.

  • Irradiation:

    • Place the peptide solution in a quartz cuvette or a UV-transparent plate.

    • Irradiate the sample with a UV lamp at 365 nm. The irradiation time will depend on the lamp intensity, the quantum yield of the specific caged peptide, and the desired extent of uncaging. A time course experiment is recommended to optimize the irradiation time.

  • Monitoring Photocleavage:

    • At various time points during irradiation, take aliquots of the sample.

    • Analyze the aliquots by RP-HPLC to monitor the disappearance of the caged peptide peak and the appearance of the uncaged peptide peak.

    • Confirm the identity of the uncaged peptide by mass spectrometry.

  • Biological Assay: Once the desired level of uncaging is achieved, the activated peptide solution can be directly used in biological assays.

Photocleavage_Workflow Caged_Peptide Caged Peptide in Biological Buffer Irradiation UV Irradiation (365 nm) Caged_Peptide->Irradiation Uncaged_Peptide Active (Uncaged) Peptide Irradiation->Uncaged_Peptide Analysis Analysis (RP-HPLC, MS) Irradiation->Analysis Monitoring Bioassay Biological Assay Uncaged_Peptide->Bioassay

Figure 2: Workflow for the photocleavage of a caged peptide.

Application in Drug Discovery: Modulating G-Protein Coupled Receptor (GPCR) Signaling

Caged peptides are powerful tools for studying dynamic cellular processes, such as G-protein coupled receptor (GPCR) signaling. GPCRs are a large family of transmembrane receptors that play a crucial role in numerous physiological processes and are major drug targets.[10][11] By using a caged ligand, researchers can precisely control the timing and location of GPCR activation, allowing for a more detailed understanding of the downstream signaling cascade.

Hypothetical Application Example:

Consider a novel peptide agonist for a specific GPCR involved in a cellular signaling pathway. To study the immediate downstream effects of receptor activation, a caged version of the peptide is synthesized using this compound in place of a critical phenylalanine residue in the binding motif.

PeptideReceptor Binding Affinity (Kd)Biological Activity (EC₅₀)
Caged Peptide > 10 µM> 10 µM
Uncaged Peptide 10 nM50 nM

Table 3: Representative Biological Activity Data for a Caged vs. Uncaged GPCR Agonist.

In this example, the caged peptide shows negligible binding and activity. Upon brief exposure to UV light, the active peptide is released, which then binds to its target GPCR with high affinity and elicits a biological response. This allows for the precise initiation of the signaling cascade, which can be monitored using various techniques such as measuring changes in intracellular second messengers (e.g., cAMP, Ca²⁺) or downstream protein phosphorylation.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Caged_Ligand Caged Peptide (Inactive) Active_Ligand Active Peptide Caged_Ligand->Active_Ligand Photocleavage GPCR GPCR Active_Ligand->GPCR Binding & Activation G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Downstream_Signaling Downstream Signaling (e.g., PKA activation) Second_Messenger->Downstream_Signaling Activation Cellular_Response Cellular Response Downstream_Signaling->Cellular_Response UV_Light UV Light (365 nm)

Figure 3: Light-activated modulation of a GPCR signaling pathway.

Conclusion

This compound is a versatile chemical tool for drug discovery and chemical biology. Its compatibility with standard peptide synthesis and its photo-activatable nature provide researchers with the ability to exert precise control over the activity of bioactive peptides. This enables detailed investigations of complex biological systems and offers a promising strategy for the development of next-generation therapeutics with enhanced spatial and temporal selectivity. The protocols and data presented herein provide a practical guide for the application of this powerful technology.

References

Application Notes and Protocols for Orthogonal Protection Strategy with Boc-2-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In modern peptide synthesis, orthogonal protection strategies are paramount for the construction of complex peptides with high fidelity. This document details the application of an orthogonal protection strategy utilizing N-α-Boc-2-nitro-D-phenylalanine. This strategy introduces a third dimension of selectivity to the standard Boc/Bzl solid-phase peptide synthesis (SPPS) approach. The key to this strategy is the photolabile nature of the 2-nitrobenzyl group inherent to the 2-nitrophenylalanine side chain. While the N-α-Boc group is cleaved by acid and other side-chain protecting groups are removed by stronger acids, the 2-nitrophenylalanine side chain can be selectively manipulated using UV light.[1] This allows for precise, spatiotemporal control over peptide structure and function.

The primary application highlighted in these notes is the site-specific photochemical cleavage of the peptide backbone, a powerful tool for activating or deactivating peptides and proteins.[1][2] This method offers a "traceless" way to control biological activity with light. Further potential applications include on-resin cyclization and side-chain modification.

Core Principles of the Orthogonal Strategy

The orthogonality of this strategy is based on the differential lability of the protecting groups employed:

  • N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group provides temporary protection of the alpha-amino group of the growing peptide chain. It is readily removed at each synthesis cycle using a moderately strong acid, typically trifluoroacetic acid (TFA).[3][4]

  • Standard Side-Chain Protection: Reactive side chains of other amino acids in the sequence are protected by groups that are stable to the conditions of Boc deprotection but are cleaved during the final step of peptide release from the resin. In a typical Boc/Bzl strategy, these are benzyl-based ethers, esters, and carbamates, which require a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA) for removal.[3][4]

  • Photolabile 2-Nitrobenzyl Side Chain: The 2-nitrobenzyl moiety of the 2-nitrophenylalanine side chain is stable to the acidic conditions used for both Boc deprotection and final cleavage from the resin. However, it can be selectively cleaved upon irradiation with UV light, typically at a wavelength of 365 nm.[1] This photochemical reaction leads to the cleavage of the peptide backbone at the C-terminal side of the 2-nitrophenylalanine residue.[1][2]

Data Presentation

The following tables summarize the quantitative data associated with the synthesis and photochemical cleavage of peptides containing 2-nitrophenylalanine.

Table 1: Typical Performance in Boc-SPPS

ParameterTypical ValueMethod of DeterminationNotes
Single Coupling Efficiency>99%Kaiser Test / Ninhydrin AssayCrucial for the synthesis of long peptides.
Crude Peptide Purity>70%RP-HPLCHighly dependent on the peptide sequence and synthesis efficiency.
Final Peptide Yield (Crude)10-30%Gravimetric AnalysisDependent on peptide length and complexity.
Final Peptide Yield (Purified)5-20%UV-Vis Spectroscopy, Gravimetric AnalysisPurification via RP-HPLC can lead to significant material loss.

Table 2: Quantitative Data for Photochemical Backbone Cleavage

ParameterValueConditionsReference
Photochemical Cleavage Yield (Model Peptide)>95%10 µM peptide in PBS (pH 7.4), 365 nm irradiation[1]
Quantum Yield (Φ)0.07 ± 0.01365 nm[1]
Photochemical Cleavage Yield (T4 Lysozyme)22 ± 5%>300 nm irradiation for 60 minutes in PBS[1]

Experimental Protocols

Protocol 1: Boc-SPPS of a Peptide Containing 2-nitro-D-phenylalanine

This protocol describes the manual solid-phase synthesis of a peptide incorporating Boc-2-nitro-D-phenylalanine using a standard Boc/Bzl strategy on a Merrifield resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including this compound)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Dicyclohexylcarbodiimide (DCC) or HBTU/HATU

  • 1-Hydroxybenzotriazole (HOBt) (if using DCC)

  • Piperidine (for optional capping)

  • Acetic anhydride (for optional capping)

Procedure:

  • Resin Swelling and First Amino Acid Loading:

    • Swell the Merrifield resin in DCM for 30-60 minutes in a reaction vessel.

    • Load the first Boc-protected amino acid (C-terminal residue) onto the resin via its cesium salt to minimize racemization.

  • Peptide Chain Elongation (per cycle):

    • Washing: Wash the resin with DCM (3x) and DMF (3x).

    • Boc Deprotection: Treat the resin with 50% TFA in DCM for 20-30 minutes.

    • Washing: Wash the resin with DCM (3x).

    • Neutralization: Neutralize the resulting trifluoroacetate salt by washing with 5-10% DIEA in DCM (2x, 5 min each).

    • Washing: Wash the resin with DCM (3x) and DMF (3x).

    • Amino Acid Coupling:

      • Pre-activate the next Boc-amino acid (3 equivalents) with a coupling reagent (e.g., DCC/HOBt or HBTU/HATU) in DMF.

      • Add the activated amino acid solution to the resin and agitate for 2-4 hours.

      • Monitor coupling completion with a Kaiser test (should be negative).

    • Washing: Wash the resin with DMF (3x) and DCM (3x).

    • Repeat this cycle for each amino acid in the sequence, incorporating this compound at the desired position.

  • Final Cleavage from Resin:

    • After the final coupling and deprotection cycle, wash the peptide-resin thoroughly with DCM and dry under vacuum.

    • Cleave the peptide from the resin and remove side-chain protecting groups (excluding the 2-nitrobenzyl group) using a strong acid cocktail (e.g., HF/anisole or TFMSA/TFA/thioanisole). This step requires specialized equipment and safety precautions.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

    • Lyophilize the crude peptide.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Protocol 2: Photochemical Cleavage of the Peptide Backbone

This protocol describes the light-induced cleavage of a purified peptide containing a 2-nitrophenylalanine residue.

Materials:

  • Purified peptide containing 2-nitrophenylalanine

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV lamp with a 365 nm filter (e.g., Mercury arc lamp)

  • Quartz cuvette or reaction vessel

  • RP-HPLC system for analysis

  • Mass spectrometer for product identification

Procedure:

  • Sample Preparation:

    • Dissolve the purified peptide in PBS (pH 7.4) to a final concentration of approximately 10 µM.[1]

  • Photolysis:

    • Transfer the peptide solution to a quartz cuvette or a suitable UV-transparent reaction vessel.

    • Irradiate the solution with a 365 nm UV light source.[1] The irradiation time will depend on the lamp intensity and the desired cleavage efficiency. Monitor the reaction progress by taking aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Analysis of Cleavage Products:

    • Analyze the aliquots by RP-HPLC to monitor the disappearance of the starting peptide and the appearance of cleavage products.

    • Collect the product peaks and analyze them by mass spectrometry to confirm their molecular weights, which should correspond to the expected N-terminal cinnoline and C-terminal carboxylate fragments.[1]

Visualizations

Orthogonal_Protection_Strategy Peptide_Resin Peptide-Resin (Nα-Boc, Side-Chains Protected) Boc_Deprotection Boc Deprotection Peptide_Resin->Boc_Deprotection TFA/DCM Deprotected_Peptide Nα-Deprotected Peptide-Resin Boc_Deprotection->Deprotected_Peptide Coupling Amino Acid Coupling Elongated_Peptide Elongated Peptide-Resin Coupling->Elongated_Peptide Photolysis Photolysis (UV Light) Cleaved_Backbone_Peptide Backbone-Cleaved Peptide Photolysis->Cleaved_Backbone_Peptide Final_Cleavage Final Cleavage (Strong Acid) Final_Peptide Full-Length Peptide Final_Cleavage->Final_Peptide Deprotected_Peptide->Coupling Activated Boc-AA Elongated_Peptide->Boc_Deprotection Next Cycle Elongated_Peptide->Final_Cleavage HF or TFMSA Final_Peptide->Photolysis 365 nm

Caption: Orthogonal protection and deprotection workflow.

Photochemical_Cleavage_Mechanism Start Peptide Backbone ...-NH-CH(R)-CO NH-CH(CH2-Ph-NO2)-CO ... Excited Excited State (aci-nitro intermediate) Start->Excited hν (365 nm) Cyclic_Azo Cyclic Azo Intermediate Excited->Cyclic_Azo Intramolecular Rearrangement Products Products N-terminal Cinnoline C-terminal Carboxylate Cyclic_Azo->Products Hydrolysis

Caption: Mechanism of photochemical backbone cleavage.

SPPS_Workflow Start Start: Resin Swell 1. Resin Swelling (DCM) Start->Swell Deprotect 2. Nα-Boc Deprotection (50% TFA/DCM) Swell->Deprotect Neutralize 3. Neutralization (DIEA/DCM) Deprotect->Neutralize Couple 4. Amino Acid Coupling (Boc-AA, Coupling Reagent) Neutralize->Couple Wash 5. Washing (DMF, DCM) Couple->Wash Repeat Repeat Steps 2-5 for each amino acid Wash->Repeat Repeat->Deprotect Next Cycle Final_Cleavage 6. Final Cleavage (e.g., HF) Repeat->Final_Cleavage Synthesis Complete Purify 7. Purification (RP-HPLC) Final_Cleavage->Purify End Purified Peptide Purify->End

Caption: General workflow for Boc solid-phase peptide synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Boc-2-nitro-D-phenylalanine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the use of Boc-2-nitro-D-phenylalanine in solid-phase peptide synthesis (SPPS). This guide provides answers to frequently asked questions and detailed troubleshooting protocols to address low coupling efficiency and other common problems encountered by researchers, scientists, and drug development professionals.

Troubleshooting Guide: Overcoming Low Coupling Efficiency

Low coupling efficiency with this compound is a common challenge stemming from a combination of steric hindrance and electronic effects. The bulky Boc protecting group and the nitro group on the phenylalanine ring can impede the coupling reaction. This guide provides a systematic approach to diagnosing and resolving these issues.

Initial Assessment
  • Confirm Reagent Quality : Ensure all reagents, particularly the coupling agents and this compound, are fresh and have been stored correctly to prevent degradation.

  • Verify Resin Loading : Inaccurate resin loading can lead to incorrect reagent stoichiometry. Confirm the substitution level of your resin. For challenging couplings, using a resin with a lower substitution (e.g., 0.3-0.5 mmol/g) can be beneficial.[1]

  • Monitor the Coupling Reaction : Utilize a qualitative test, such as the Kaiser or ninhydrin test, to monitor for the presence of free amines on the resin. A positive test (typically a blue or violet color) indicates an incomplete coupling reaction.[2]

Troubleshooting Workflow Diagram

G cluster_0 cluster_1 cluster_2 start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) strategy1 Strategy 1: Double Coupling start->strategy1 Initial Step strategy2 Strategy 2: Optimize Reaction Conditions strategy1->strategy2 If unsuccessful end Coupling Successful (Negative Kaiser Test) strategy1->end On success details1 Repeat the coupling step with fresh reagents. strategy1->details1 strategy3 Strategy 3: Use a More Potent Coupling Reagent strategy2->strategy3 If unsuccessful strategy2->end On success details2 Increase reaction time (e.g., to 4-24 hours). Increase temperature (e.g., to 40-50°C). strategy2->details2 strategy4 Strategy 4: Capping strategy3->strategy4 If unsuccessful strategy3->end On success details3 Switch from standard (e.g., DIC/HOBt) to a more potent uronium/phosphonium reagent (e.g., HBTU, HATU, COMU). strategy3->details3 strategy4->end Proceed to next cycle details4 Acetylate unreacted amines to prevent deletion sequences. strategy4->details4

Troubleshooting workflow for low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low coupling efficiency with this compound?

A1: The primary causes are:

  • Steric Hindrance : The bulky tert-butyloxycarbonyl (Boc) protecting group, combined with the spatial arrangement of the nitro group on the phenyl ring, can physically obstruct the approach of the activated amino acid to the resin-bound amine.[2][3][4]

  • Electronic Effects : The electron-withdrawing nature of the nitro group can reduce the nucleophilicity of the carboxylate upon activation, potentially slowing down the reaction.[5][6]

  • Peptide Aggregation : As the peptide chain elongates, it can fold or aggregate on the resin, hindering the accessibility of the N-terminal amine.[7]

  • Suboptimal Reaction Conditions : Inadequate coupling time, temperature, or reagent concentration can lead to incomplete reactions.[2]

Q2: Which coupling reagents are most effective for sterically hindered amino acids like this compound?

A2: For difficult couplings, more potent coupling reagents are recommended. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyAOP and PyBOP, are generally more effective than standard carbodiimide reagents (e.g., DIC/HOBt).[8] HATU is often considered one of the most powerful reagents for challenging couplings due to its high reactivity and ability to minimize racemization.[9]

Q3: I've switched to a more potent coupling reagent, but the coupling is still incomplete. What else can I do?

A3: If a powerful coupling reagent alone is insufficient, consider the following strategies:

  • Double Coupling : After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated this compound and coupling reagents.[1][4]

  • Increase Reaction Time and Temperature : Extend the coupling time to 4 hours or even overnight.[2] A moderate increase in temperature (e.g., to 40°C) can also improve the reaction rate, but should be monitored to avoid side reactions.[2]

  • Optimize Solvent Choice : For sequences prone to aggregation, a solvent mixture with better solvating properties, such as a "magic mixture" of DCM/DMF/NMP (1:1:1), can be beneficial.[3]

Q4: Can the nitro group on the phenylalanine side chain cause any side reactions?

A4: While the primary role of the nitro group in this context is electronic, it is a versatile functional group. However, under standard SPPS coupling conditions, side reactions involving the nitro group are not commonly reported. The main concern remains its electron-withdrawing effect on the coupling reaction itself. The nitro group can be reduced to an amine in subsequent steps if desired for further functionalization.[5][10][11]

Q5: What is "capping" and when should I use it?

A5: Capping is the process of blocking any unreacted N-terminal amines on the peptide-resin after a coupling step. This is typically done using a highly reactive acylating agent like acetic anhydride. Capping is recommended when you encounter a particularly difficult coupling that cannot be driven to completion even with optimized methods. This prevents the formation of deletion sequences (peptides missing one or more amino acids) in your final product.[2]

Quantitative Data Summary

The choice of coupling reagent significantly impacts the efficiency of the reaction. The following table summarizes the relative performance of common coupling reagents for challenging couplings.

Coupling ReagentActivated SpeciesRelative ReactivityKey AdvantagesKey Disadvantages
DIC/HOBt OBt esterModerateCost-effective, widely used for standard couplings.Can be insufficient for very hindered residues; risk of racemization.[12]
HBTU/PyBOP OBt esterHighGood balance of reactivity and stability.[9][12]Byproducts of BOP can be hazardous.[4][12]
HCTU O-6-ClBt esterHighMore reactive than HBTU.[3]
HATU/PyAOP OAt esterVery HighHighly reactive, low racemization rates, effective for sterically hindered amino acids.[3][9]Higher cost compared to HBTU/HCTU.
COMU Oxyma esterVery HighHigh reactivity comparable to HATU, with a better safety profile (non-explosive byproducts).[13][14]

Detailed Experimental Protocols

Protocol 1: Double Coupling with HBTU

This protocol is recommended as a first-line troubleshooting step when an initial coupling with a standard reagent is incomplete.

  • Resin Preparation :

    • Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF).

    • Ensure the N-terminal amine is deprotected (e.g., using TFA for a previous Boc-protected residue, followed by neutralization).

  • First Coupling :

    • In a separate vessel, dissolve this compound (2-4 equivalents) and HBTU (2-4 equivalents) in DMF.

    • Add diisopropylethylamine (DIPEA) (4-8 equivalents) to the activation mixture and vortex briefly.

    • Immediately add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

    • Perform a Kaiser test to check for completion.

  • Washing :

    • If the Kaiser test is positive, wash the resin thoroughly with DMF (3-5 times) to remove all soluble reagents and byproducts.

  • Second Coupling :

    • Repeat step 1.2 with a fresh solution of activated this compound.

    • Agitate the reaction for another 1-4 hours.

  • Final Monitoring and Washing :

    • Perform a Kaiser test to confirm the completion of the reaction.

    • Once complete (negative Kaiser test), wash the resin extensively with DMF and DCM before proceeding to the next deprotection step.

Protocol 2: High-Efficiency Coupling with HATU

This protocol is for particularly challenging couplings where other methods have failed.

  • Resin Preparation :

    • Swell the deprotected peptide-resin in DMF and neutralize the N-terminal amine.

  • Pre-activation :

    • In a separate vessel, dissolve this compound (3-4 equivalents) and HATU (3-4 equivalents) in DMF.

    • Add DIPEA (6-8 equivalents) to the mixture and allow it to pre-activate for 2-5 minutes.

  • Coupling :

    • Add the pre-activated amino acid solution to the peptide-resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring and Washing :

    • Perform a Kaiser test to check for completion. A negative (yellow) result indicates a complete reaction.

    • Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Protocol 3: Capping of Unreacted Amines

This procedure should be followed if a positive Kaiser test persists after attempting double coupling or using a high-efficiency reagent.

  • Washing :

    • After the final coupling attempt, wash the resin thoroughly with DMF.

  • Capping :

    • Prepare a capping solution (e.g., 20% acetic anhydride and 20% DIPEA in DMF).

    • Treat the resin with the capping solution for 30 minutes.

  • Final Washing :

    • Wash the resin thoroughly with DMF and DCM before proceeding to the deprotection step for the next amino acid in the sequence.

Logical Relationship Diagram for Reagent Selection

G start Start: Coupling of This compound standard_coupling Standard Coupling (e.g., DIC/HOBt) start->standard_coupling kaiser_test1 Kaiser Test standard_coupling->kaiser_test1 potent_reagent Use More Potent Reagent (HBTU, HCTU) kaiser_test1->potent_reagent Positive success Coupling Successful kaiser_test1->success Negative kaiser_test2 Kaiser Test potent_reagent->kaiser_test2 double_coupling Perform Double Coupling kaiser_test2->double_coupling Positive kaiser_test2->success Negative kaiser_test3 Kaiser Test double_coupling->kaiser_test3 most_potent_reagent Use Most Potent Reagent (HATU, COMU) kaiser_test3->most_potent_reagent Positive kaiser_test3->success Negative kaiser_test4 Kaiser Test most_potent_reagent->kaiser_test4 capping Cap Unreacted Amines kaiser_test4->capping Positive kaiser_test4->success Negative capping->success

Decision tree for coupling reagent selection.

References

Side reactions associated with Boc-2-nitro-D-phenylalanine in SPPS.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Boc-2-nitro-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges and potential side reactions associated with using this compound in SPPS?

The primary challenges when incorporating this compound stem from two main aspects: steric hindrance and the presence of the nitro group.

  • Steric Hindrance: The ortho-nitro group on the phenyl ring creates significant steric bulk, which can lead to incomplete coupling reactions. This results in deletion sequences in the final peptide product, reducing the overall yield and purity.

  • Nitro Group Reactivity: The nitro group is susceptible to reduction to an amino group during the final cleavage and deprotection step, particularly when using cleavage cocktails containing strong reducing scavengers. This modification results in an undesired analog of the target peptide.

  • Racemization: While D-amino acids are generally less prone to racemization than their L-counterparts during activation, the bulky nature of this compound and the potential for prolonged coupling times can increase the risk of epimerization, leading to diastereomeric impurities.

Q2: How can I improve the coupling efficiency of the sterically hindered this compound?

To overcome the challenge of low coupling efficiency due to steric hindrance, several strategies can be employed:

  • Use of Potent Coupling Reagents: Standard coupling reagents may not be sufficient. It is highly recommended to use more potent activating reagents such as HATU, HBTU, or COMU. These reagents are known for their high reactivity and are suitable for sterically hindered couplings with a reduced risk of racemization.

  • Double Coupling: Performing a second coupling step with fresh reagents after the initial coupling can help drive the reaction to completion. It is advisable to monitor the coupling completion after each step using a qualitative test like the Kaiser test.

  • Extended Reaction Time and Elevated Temperature: Increasing the coupling time (e.g., from 2 hours to 4 hours or longer) and performing the reaction at a slightly elevated temperature (e.g., 30-40°C) can enhance the reaction rate. However, these conditions should be used cautiously as they can also increase the risk of racemization.

Q3: What is the risk of nitro group reduction during the final cleavage, and how can it be prevented?

The nitro group on the phenylalanine side chain can be partially or fully reduced to an amino group during the final cleavage from the resin, which is typically performed under strong acidic conditions with scavengers. The primary cause of this side reaction is the presence of thiol-based scavengers in the cleavage cocktail, such as 1,2-ethanedithiol (EDT).

To prevent nitro group reduction:

  • Avoid Thiol-Based Scavengers: Whenever possible, avoid using EDT in the cleavage cocktail.

  • Use a Thiol-Free Cleavage Cocktail: A recommended cocktail for peptides containing nitro-phenylalanine is a mixture of Trifluoroacetic Acid (TFA), Triisopropylsilane (TIS), and water. TIS is a non-thiol scavenger that effectively quenches carbocations without reducing the nitro group.

  • Alternative Thiol Scavengers: If a thiol scavenger is necessary (e.g., for peptides containing tryptophan), dithiothreitol (DTT) is a milder alternative to EDT and is less likely to cause significant nitro group reduction.

Q4: Is there a significant risk of racemization with this compound, and how can it be minimized?

While D-amino acids are generally more resistant to racemization, the prolonged coupling times and forcing conditions that may be necessary for the sterically hindered this compound can increase this risk. To minimize racemization:

  • Choice of Base: Use a weaker base for activation, such as N-methylmorpholine (NMM) or sym-collidine, instead of stronger bases like N,N-diisopropylethylamine (DIPEA).

  • Use of Additives: Incorporate racemization-suppressing additives like 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® in the coupling reaction. These have been shown to be superior to 1-hydroxybenzotriazole (HOBt) in minimizing racemization.

  • Pre-activation Time: Avoid prolonged pre-activation of the amino acid before adding it to the resin.

Troubleshooting Guides

Problem 1: Low Yield of the Target Peptide and Presence of Deletion Sequences
Symptom Potential Cause Troubleshooting & Prevention
Mass spectrometry analysis shows significant peaks corresponding to the mass of the peptide lacking the 2-nitro-D-phenylalanine residue.Incomplete coupling of this compound due to steric hindrance.1. Optimize Coupling Protocol: Switch to a more potent coupling reagent like HATU or HCTU. 2. Perform Double Coupling: After the initial coupling, perform a second coupling with fresh reagents. 3. Increase Reaction Time/Temperature: Cautiously extend the coupling time and/or increase the reaction temperature. 4. Monitor Coupling: Use the Kaiser test to ensure the reaction has gone to completion before proceeding to the next step.
Problem 2: Presence of an Impurity with a Mass 30 Da Lower than the Target Peptide
Symptom Potential Cause Troubleshooting & Prevention
Mass spectrometry analysis reveals a significant peak at [M-30+H]⁺, corresponding to the reduction of the nitro group (NO₂) to an amino group (NH₂).Reduction of the nitro group during the final TFA cleavage step.1. Modify Cleavage Cocktail: Avoid using cleavage cocktails containing strong reducing scavengers like 1,2-ethanedithiol (EDT). 2. Use a Nitro-Safe Cocktail: Employ a cleavage cocktail consisting of TFA/TIS/H₂O (e.g., 95:2.5:2.5). 3. Alternative Scavengers: If a thiol scavenger is required, consider using the milder dithiothreitol (DTT) in place of EDT.
Problem 3: Diastereomeric Impurities Detected by HPLC
Symptom Potential Cause Troubleshooting & Prevention
HPLC analysis of the crude peptide shows a closely eluting peak, and mass spectrometry confirms it has the same mass as the target peptide.Racemization of the this compound during the coupling step.1. Optimize Activation Step: Use a weaker base like NMM or sym-collidine for activation. 2. Add Racemization Suppressors: Include HOAt or Oxyma Pure® in the coupling reaction. 3. Minimize Pre-activation Time: Add the activated amino acid to the resin promptly after pre-activation. 4. Avoid Excessive Heat: If using elevated temperatures for coupling, optimize for the shortest time required.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentRelative ReactivityRacemization PotentialRecommended Use for this compound
HBTU/HOBtHighLowRecommended
HATU/HOAtVery HighVery LowHighly Recommended
COMUVery HighVery LowHighly Recommended
DIC/HOBtModerateModerateUse with caution, may require longer reaction times

Table 2: Influence of Scavengers on Nitro Group Stability During TFA Cleavage (Qualitative)

ScavengerChemical NatureEffect on Nitro GroupRecommendation for Peptides with 2-nitro-phenylalanine
Triisopropylsilane (TIS)SilaneInertHighly Recommended
1,2-Ethanedithiol (EDT)ThiolReducingNot Recommended
Dithiothreitol (DTT)ThiolMildly ReducingUse with caution if a thiol is necessary
Water-InertRecommended
ThioanisoleThioetherInertRecommended

Experimental Protocols

Protocol 1: Optimized Coupling of this compound
  • Resin Swelling: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin with DCM (3x), Isopropanol (IPA) (2x), and DMF (5x).

  • Neutralization: Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 minutes (2x).

  • Coupling:

    • In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the amino acid solution and allow to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: Nitro-Safe Cleavage and Deprotection
  • Resin Preparation: Wash the final peptide-resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum for at least 2 hours.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether (3x).

  • Drying: Dry the crude peptide pellet under vacuum.

Mandatory Visualization

Caption: General workflow for SPPS incorporating this compound.

troubleshooting_nitro_reduction Start Mass Spec shows [M-30+H]+ impurity Cause Potential Cause: Nitro Group Reduction Start->Cause CheckCocktail Review Cleavage Cocktail Composition Cause->CheckCocktail EDT_Present EDT or other strong reducing scavenger present CheckCocktail->EDT_Present Yes No_EDT Thiol-free cocktail used CheckCocktail->No_EDT No Solution1 Replace EDT with TIS. Use TFA/TIS/H2O. EDT_Present->Solution1 Solution2 If thiol is essential, replace EDT with DTT. EDT_Present->Solution2 Investigate_Other Investigate other potential reducing agents in process. No_EDT->Investigate_Other

Caption: Troubleshooting guide for nitro group reduction side reaction.

Steric hindrance effects of ortho-nitro group during peptide coupling.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering challenges with peptide bond formation involving amino acids containing an ortho-nitro group, such as ortho-nitrophenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is peptide coupling with an ortho-nitro substituted amino acid so challenging?

A: The difficulty in coupling amino acids bearing an ortho-nitro group stems from a combination of two primary factors:

  • Steric Hindrance: The nitro group (NO₂) is bulky. When positioned at the ortho position of an aromatic ring (adjacent to the point of attachment to the amino acid backbone), it physically obstructs the incoming activated carboxyl group of the coupling partner. This steric clash increases the activation energy required for the formation of the tetrahedral intermediate, slowing down the rate of amide bond formation significantly.[1] In substituted benzoic acids, it has been shown that an ortho substituent can force the carboxyl group to twist out of the plane of the benzene ring, which alters its electronic properties and reactivity.[2]

  • Electronic Effects: The nitro group is a powerful electron-withdrawing group. This effect reduces the nucleophilicity of the amino group if it is on the N-terminal residue being coupled to (ortho-nitroaniline derivatives are poor nucleophiles).[3] While less direct when the ortho-nitro amino acid is the C-terminal partner (the carboxyl component), the electronic influence on the molecule's overall reactivity cannot be disregarded.

This combination of steric bulk and electronic deactivation makes the formation of the peptide bond a kinetically slow and challenging process.

Q2: What are the most common issues that arise during the coupling of ortho-nitro amino acids?

A: Researchers typically face one or more of the following problems:

  • Low or No Coupling Yield: This is the most frequent issue. The slow reaction kinetics mean that under standard coupling times, a significant portion of the N-terminal amines on the resin remain unreacted.

  • Incomplete Reactions: Even with extended reaction times, the coupling may not proceed to completion, resulting in deletion sequences where the hindered residue is missing. This can lead to difficult purification challenges.[4]

  • Racemization: Difficult couplings often require longer reaction times, higher temperatures, or more potent reagents, all of which increase the risk of epimerization at the α-carbon of the activated amino acid.[5][6]

  • Side Reactions: If the coupling is inefficient, side reactions such as the capping of the N-terminus by guanidinylation (when using uronium/aminium reagents like HBTU in excess) can occur, terminating the peptide chain.[7]

Q3: Which coupling reagents are recommended for overcoming the steric hindrance of an ortho-nitro group?

A: Standard coupling reagents like DCC or DIC are often insufficient for highly hindered couplings.[5] More powerful onium salt-based reagents are necessary to achieve acceptable yields. The choice of reagent is critical for driving the reaction forward.

Table 1: Comparison of Recommended Coupling Reagents for Hindered Amino Acids

Reagent ClassReagent NameKey Characteristics & Recommendations
Uronium/Aminium Salts HATU The "gold standard" for difficult couplings. Highly reactive due to the formation of OAt esters. Reacts faster with less epimerization.[7][8]
HCTU More reactive and soluble than HBTU. A very effective and slightly more cost-effective alternative to HATU.[7]
COMU Coupling efficiency is comparable to HATU. Based on OxymaPure, it is non-explosive and has better solubility, making it a safer alternative.[5]
Phosphonium Salts PyAOP Highly effective, especially for coupling N-methylated (hindered) amino acids. Does not cause guanidinylation side reactions.[7][8]
PyBOP A widely used, clean, and effective reagent. Ideal for in-situ activation as it avoids the risk of chain termination.[7]
Other TFFH Generates highly reactive amino acid fluorides in situ. Especially suited for coupling extremely demanding α,α-disubstituted amino acids.[5]
DEPBT Known to cause very little racemization, making it useful for coupling amino acids that are highly susceptible to epimerization.[8]
Q4: What adjustments to reaction conditions can improve coupling yields with ortho-nitro amino acids?

A: Beyond selecting a powerful coupling reagent, optimizing the reaction conditions is crucial.

  • Extended Reaction Time: Difficult couplings require more time. While a standard coupling may run for 1-2 hours, hindered couplings may need to be extended to 4, 12, or even 24 hours.[4]

  • Double Coupling: Perform the coupling reaction once, wash the resin, and then immediately repeat the coupling with a fresh solution of the amino acid and reagents. This is a very common and effective strategy.[9]

  • Increased Reagent Equivalents: Using a higher excess of the protected amino acid and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution) can help drive the reaction to completion by increasing reagent concentration.[9]

  • Elevated Temperature: Increasing the reaction temperature (e.g., to 40-60°C) can provide the necessary energy to overcome the activation barrier. Microwave-assisted peptide synthesis is particularly effective for this purpose.[5][10]

  • Solvent Choice: While DMF is the standard, N-Methyl-2-pyrrolidone (NMP) is a better solvent for hydrophobic and aggregation-prone sequences and can improve coupling outcomes.[4]

Troubleshooting Guides

Problem: Low or no product yield after coupling an ortho-nitro amino acid.

This troubleshooting workflow provides a step-by-step process to diagnose and solve failed coupling reactions involving sterically hindered residues like o-nitrophenylalanine.

Troubleshooting_Workflow start Low Coupling Yield Detected (e.g., Positive Kaiser Test) recouple Immediate Action: Perform a Second Coupling (Double Couple) start->recouple check_recouple Kaiser Test Still Positive? recouple->check_recouple optimize_reagents Optimize Reagents check_recouple->optimize_reagents Yes optimize_conditions Optimize Conditions check_recouple->optimize_conditions Yes end Proceed with Synthesis check_recouple->end No (Success) reagent_actions 1. Switch to a stronger reagent (e.g., HBTU -> HATU or COMU). 2. Increase equivalents (3-5x). 3. Ensure reagent quality. optimize_reagents->reagent_actions cap_step Final Step if Coupling Fails: Cap Unreacted Amines optimize_reagents->cap_step If still fails condition_actions 1. Extend reaction time (4-24h). 2. Increase temperature (40-60°C) or use microwave synthesis. 3. Change solvent (DMF -> NMP). optimize_conditions->condition_actions optimize_conditions->cap_step If still fails cap_info Use Acetic Anhydride/DIPEA to block unreacted amines. This prevents deletion sequences and simplifies final purification. cap_step->cap_info

Caption: Troubleshooting workflow for low-yield peptide couplings.

Visualizing the Steric Hindrance Effect

The diagram below illustrates how the bulky ortho-nitro group can sterically hinder the approach of an activated amino acid, preventing efficient peptide bond formation.

Caption: Steric clash from an ortho-nitro group hinders coupling.

Experimental Protocols

Protocol 1: Manual Solid-Phase Coupling of a Hindered Amino Acid (e.g., Fmoc-L-o-nitrophenylalanine-OH)

This protocol is based on the Fmoc/tBu strategy and assumes a starting resin substitution of 0.5 mmol/g.[11][12]

Materials:

  • Peptide-resin with free N-terminal amine

  • Fmoc-L-o-nitrophenylalanine-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Reaction vessel for manual synthesis

Procedure:

  • Resin Preparation:

    • Swell 1.0 g of the peptide-resin (0.5 mmol) in DMF for 30 minutes, then drain the solvent.

    • Perform Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).[11]

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling (First Coupling):

    • In a separate vial, dissolve Fmoc-L-o-nitrophenylalanine-OH (3 eq., 1.5 mmol, 657 mg) and HATU (2.9 eq., 1.45 mmol, 551 mg) in 5 mL of DMF.

    • Add DIPEA (6 eq., 3.0 mmol, 522 µL) to the activation solution.

    • Agitate for 2-5 minutes to pre-activate the amino acid.

    • Add the activated amino acid solution to the drained resin in the reaction vessel.

    • Agitate the mixture at room temperature for at least 4 hours.

  • Monitoring and Washing:

    • Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to check for completion.

    • If the test is negative (beads are colorless/yellow), the coupling is complete. Proceed to step 5.

    • If the test is positive (beads are blue), the coupling is incomplete. Drain the reaction solution and wash the resin with DMF (3x).

  • Recoupling (Double Coupling):

    • Repeat the entire procedure from step 2 to perform a second coupling.

    • After the second coupling, test for completion again. If the test is still positive, consider capping the unreacted amines (see Protocol 3).

  • Final Washing:

    • Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (5x). The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Kaiser (Ninhydrin) Test for Free Primary Amines

This qualitative test is used to monitor the completion of a coupling reaction.[13]

Reagents:

  • Reagent A: 1 g ninhydrin in 20 mL n-butanol.

  • Reagent B: 40 g phenol in 20 mL n-butanol.

  • Reagent C: 1.0 mL of 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.

Procedure:

  • Place a small sample of resin beads (10-20 beads) in a small glass test tube.

  • Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color:

    • Intense Blue Beads/Solution: Incomplete coupling (significant free amines).

    • Colorless/Yellow Beads/Solution: Complete coupling (no free primary amines).

Protocol 3: Capping of Unreacted Amines

If a coupling reaction remains incomplete after a double coupling, unreacted amines should be "capped" to prevent the formation of deletion sequences.

Reagents:

  • Acetic Anhydride

  • DIPEA or Pyridine

  • DMF

Procedure:

  • After the failed coupling, wash the resin with DMF (3x).

  • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

  • Add the capping solution to the resin and agitate at room temperature for 30 minutes.

  • Drain and wash the resin thoroughly with DMF (5x).

  • Perform a Kaiser test to confirm that all amines have been acetylated (the test should be negative).

References

Preventing side-chain reactions of 2-nitrophenylalanine during synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent common side-chain reactions of 2-nitrophenylalanine (2-NPA) during peptide synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of peptides containing 2-nitrophenylalanine.

Issue 1: Unexpected Mass Increase Corresponding to a Reduction of the Nitro Group to an Amine

  • Question: My final peptide mass is lower than expected, and mass spectrometry suggests the nitro group on 2-NPA has been reduced to an amine. What could be the cause, and how can I prevent this?

  • Answer: Reduction of the nitro group is a common side reaction when using standard cleavage or deprotection methods that involve reducing agents.

    • Root Cause: The primary cause is often the use of catalytic hydrogenation (e.g., H₂/Pd/C) for the removal of protecting groups like Z (benzyloxycarbonyl) or benzyl esters. Other reducing agents such as zinc (Zn), iron (Fe), or tin(II) chloride (SnCl₂) in acidic media can also cause this reduction.[1][2][3]

    • Prevention Strategies:

      • Avoid Catalytic Hydrogenation: Do not use H₂/Pd/C for deprotection when 2-NPA is present in your sequence.

      • Select Orthogonal Protecting Groups: Choose protecting groups for other amino acids that can be removed under conditions that do not affect the nitro group. For example, use Fmoc/tBu chemistry where the final cleavage is performed with trifluoroacetic acid (TFA), which does not reduce the nitro group.

      • Alternative Reducing Agents: If a reduction step is unavoidable for other reasons, consider milder or more selective reagents that are less likely to affect the nitro group, although this is generally not recommended.

Issue 2: Low Yield of Target Peptide and Presence of Unidentified Byproducts

  • Question: I am observing a low yield of my desired 2-NPA-containing peptide and see several unidentified peaks in my HPLC analysis. What could be happening?

  • Answer: This is often indicative of intramolecular side reactions involving the 2-nitrobenzyl side chain, particularly during photolysis if the peptide is exposed to UV light, or during cleavage. The nitro group can react with nearby nucleophilic amino acid side chains.[4]

    • Root Cause: During cleavage from the resin, highly reactive cationic species are generated from protecting groups. These can react with the electron-rich aromatic ring of 2-NPA. Additionally, if the peptide is intended for use in photocleavage experiments, premature exposure to light can cause side reactions.[4]

    • Prevention & Troubleshooting:

      • Use of Scavengers: During TFA cleavage, it is crucial to use a scavenger cocktail to "trap" reactive cationic species. A common and effective cocktail is a mixture of TFA, triisopropylsilane (TIS), and water.

      • Protect Light-Sensitive Peptides: If the peptide is photolabile, all synthesis and purification steps should be performed in the dark or under red light to prevent premature cleavage and side reactions.[4]

      • Optimize Cleavage Conditions: Ensure that the cleavage time is not excessively long, as this can increase the likelihood of side reactions.

Frequently Asked Questions (FAQs)

  • Q1: What is the primary side-chain reaction of 2-nitrophenylalanine to be aware of during synthesis?

    • A1: The most significant side reaction is the reduction of the nitro group (-NO₂) to an amine (-NH₂). This is particularly problematic if your synthesis strategy involves deprotection steps with reducing agents like catalytic hydrogenation (H₂/Pd/C), Zn, or SnCl₂.[1][2][5] Another potential issue, especially in the context of its application, is intramolecular cyclization upon photolysis.[4]

  • Q2: Can I use standard Boc/Bzl chemistry for a peptide containing 2-nitrophenylalanine?

    • A2: It is not recommended if the final deprotection/cleavage step involves HF with certain scavengers or if other protecting groups are removed by catalytic hydrogenation. A safer and more compatible strategy is Fmoc/tBu chemistry, where final cleavage with TFA does not affect the nitro group.

  • Q3: Are there any recommended protecting groups for other amino acids in the sequence to minimize side reactions with 2-NPA?

    • A3: It is best to use an orthogonal protection scheme. If you are using Fmoc for the N-terminus of 2-NPA, using acid-labile tert-butyl (tBu) based protecting groups for other side chains (e.g., Tyr(tBu), Asp(OtBu)) is a robust strategy. This allows for a single final cleavage step with TFA that is compatible with the 2-NPA side chain.

  • Q4: How do I choose the right scavenger cocktail for cleaving a 2-NPA peptide from the resin?

    • A4: The choice of scavenger depends on the other amino acids in your sequence. For most sequences containing 2-NPA, a cocktail of TFA/TIS/H₂O (95:2.5:2.5) is sufficient. If your peptide also contains other sensitive residues like Cys, Met, or Trp, a more complex scavenger mixture might be necessary. Refer to the table below for guidance.

Data Summary

The following table summarizes common issues and recommended solutions for preventing side reactions with 2-nitrophenylalanine.

Problem Potential Cause Recommended Prevention Strategy Key Reagents to Avoid
Reduction of Nitro Group Use of reducing agents for deprotection.Employ Fmoc/tBu chemistry; avoid catalytic hydrogenation.H₂/Pd/C, Zn/acid, Fe/acid, SnCl₂
Low Cleavage Yield Intramolecular reaction with carbocations.Use an effective scavenger cocktail during TFA cleavage.Insufficient scavengers.
Peptide Degradation Premature photolysis of the 2-NPA side chain.Protect the peptide from UV light during synthesis and purification.Exposure to UV or broad-spectrum light.

Experimental Protocols

Protocol 1: Cleavage of a 2-NPA Containing Peptide using a Standard Scavenger Cocktail (Fmoc/tBu Strategy)

  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water in a ratio of 95:2.5:2.5 (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Drying: Dry the peptide pellet under vacuum.

Visual Guides

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Troubleshooting Path start Start Analysis of Crude Peptide ms_analysis Mass Spectrometry Analysis start->ms_analysis hplc_analysis HPLC Purity Check start->hplc_analysis mass_issue Unexpected Mass? ms_analysis->mass_issue purity_issue Low Purity / Multiple Peaks? hplc_analysis->purity_issue mass_issue->purity_issue No nitro_reduction Nitro Group Reduction (-16 Da shift) mass_issue->nitro_reduction Yes side_reactions Intramolecular Reactions or Scavenger Issues purity_issue->side_reactions Yes solution_reduction Solution: Avoid reducing agents (e.g., H2/Pd/C). Use Fmoc/tBu strategy. nitro_reduction->solution_reduction solution_purity Solution: 1. Use appropriate scavengers (TFA/TIS/H2O). 2. Protect from light. 3. Optimize cleavage time. side_reactions->solution_purity

Caption: Troubleshooting workflow for identifying and resolving side reactions of 2-nitrophenylalanine.

Cleavage_Protocol start Start: Dry Peptidyl-Resin prepare_cocktail Prepare Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) start->prepare_cocktail add_cocktail Add Cocktail to Resin prepare_cocktail->add_cocktail incubate Incubate 2-3 hours at Room Temperature add_cocktail->incubate filter_resin Filter to Separate Resin incubate->filter_resin precipitate Precipitate Peptide with Cold Diethyl Ether filter_resin->precipitate wash Wash Peptide Pellet with Ether (2x) precipitate->wash dry Dry Peptide under Vacuum wash->dry end_product Final Product: Crude Peptide dry->end_product

Caption: Experimental workflow for the cleavage of 2-NPA containing peptides.

References

Technical Support Center: Incomplete Boc Deprotection in the Presence of a Nitro Group

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from molecules containing a nitro group. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to facilitate successful deprotection.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the Boc deprotection of nitro-containing compounds.

Q1: My Boc deprotection using standard TFA/DCM is sluggish or incomplete on my nitro-containing substrate. What are the potential causes?

Incomplete deprotection in the presence of a nitro group can be counterintuitive, as electron-withdrawing groups can sometimes facilitate cleavage. However, several factors may be at play:

  • Insufficient Acid Strength or Concentration: While standard conditions (e.g., 20-50% TFA in DCM) are often effective, highly deactivated substrates or steric hindrance may require stronger acidic conditions.[1][2]

  • Low Reaction Temperature: Performing the reaction at 0°C or below to minimize side reactions can significantly slow down the deprotection rate.

  • Poor Solubility: Boc-protected nitroaromatic compounds may have limited solubility in standard solvent systems like dichloromethane (DCM), leading to a heterogeneous reaction mixture where the acid cannot efficiently access the Boc group.

  • Steric Hindrance: A nitro group, particularly in the ortho position, can sterically hinder the approach of the acid to the Boc-protected amine.

  • Side Reactions: Although not extensively documented, potential side reactions involving the nitro group or interactions with scavengers could consume reagents or lead to complex mixtures, giving the appearance of an incomplete reaction.

Q2: How can I improve the yield of my acidic Boc deprotection for a nitro-containing compound?

If you are facing an incomplete reaction with standard acidic conditions, consider the following optimization strategies:

  • Increase Acid Concentration: Gradually increase the concentration of Trifluoroacetic Acid (TFA) in DCM. In some cases, using neat TFA for a short period might be necessary, but be mindful of potential side reactions with other functional groups.

  • Elevate Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., to 40°C) can increase the rate of deprotection. This should be done cautiously and with careful monitoring to avoid degradation.

  • Change the Acid System: A 4M solution of HCl in 1,4-dioxane is a common and often more potent alternative to TFA/DCM for stubborn Boc deprotections.[1][3]

  • Improve Solubility: If solubility is an issue, consider alternative solvent systems. Adding a co-solvent like methanol to a DCM/TFA or HCl/dioxane mixture can improve the solubility of polar substrates.

Q3: Are there alternative, non-acidic methods for Boc deprotection that are compatible with nitro groups?

Yes, several alternative methods can be effective, especially if your substrate is sensitive to strong acids.

  • Thermal Deprotection: Simply heating the Boc-protected compound in a suitable solvent can effect deprotection. This method avoids the use of any acidic reagents. Solvents like 2,2,2-trifluoroethanol (TFE) or even water at elevated temperatures can be effective.[4][5][6]

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a milder alternative to protic acids. Reagents like Zinc Bromide (ZnBr₂) or Tin(IV) Chloride (SnCl₄) can efficiently cleave the Boc group.[7]

  • Oxalyl Chloride in Methanol: This has been reported as a mild and effective method for deprotecting N-Boc groups on various substrates, including those with electron-withdrawing groups like nitro substituents.[8]

Q4: I am observing unexpected byproducts in my reaction. Could the nitro group be reacting with the deprotection reagents or scavengers?

While the nitro group is generally stable under many deprotection conditions, side reactions are possible:

  • Reduction of the Nitro Group: Some scavengers used to trap the tert-butyl cation, such as those with reducing properties like 1,2-ethanedithiol (EDT), could potentially reduce the nitro group, especially under harsh conditions or with prolonged reaction times.[9] Triethylsilane (TES), a common scavenger, in combination with TFA is a known reducing system for some functional groups.[10]

  • Reactions with Silane Scavengers: Silanes like triethylsilane can react with nitro compounds in complex ways, potentially leading to a mixture of products rather than a clean deprotection.[9]

If you suspect side reactions, it is advisable to run the deprotection without a scavenger first (if tert-butylation is not a major concern for your substrate) or switch to a non-reducing scavenger.

Data Presentation: Comparison of Deprotection Methods

The following tables summarize quantitative data for various Boc deprotection methods on nitro-containing substrates.

Table 1: Acidic Deprotection of N-Boc-nitroanilines

SubstrateReagent/SolventTemperatureTimeYield (%)Reference
N-Boc-3-nitroanilineCholine chloride:pTSARoom Temp20 min>98%[11]
N-Boc-4-nitroaniline4M HCl in DioxaneRoom Temp2 hNot specified[1]
N-Boc-4-nitroaniline50% TFA in DCMRoom Temp2 hNot specified[2]

Table 2: Alternative Deprotection Methods for Nitro-Containing Substrates

SubstrateReagent/SolventTemperatureTimeYield (%)Reference
N-Boc-4-nitroanilineOxalyl chloride/MeOHRoom Temp1 h76%[8]
N-Boc-indole-NO₂HFIPMicrowave (150°C)5 min99%
N-Boc-aniline-NO₂TFEMicrowave (150°C)15 min91%
N-Boc-anilineWater150°C4 h86%[5]

Experimental Protocols

Protocol 1: General Procedure for TFA-Mediated Boc Deprotection

  • Dissolve the Boc-protected nitro-containing compound (1 equivalent) in dichloromethane (DCM, approximately 0.1 M solution).

  • To the stirred solution, add trifluoroacetic acid (TFA) to the desired concentration (typically 20-50% v/v). For difficult substrates, this can be increased.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • To neutralize the residue, dissolve it in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.

Protocol 2: General Procedure for HCl/Dioxane-Mediated Boc Deprotection [1]

  • Dissolve the Boc-protected nitro-containing substrate (1 equivalent) in a minimal amount of 1,4-dioxane.

  • Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents).

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, collected by filtration, and dried.

Protocol 3: Thermal Boc Deprotection in Water [5]

  • Suspend the Boc-protected nitro-containing compound (1 equivalent) in deionized water.

  • Heat the mixture to 100-150°C in a sealed vessel.

  • Stir vigorously for the required time (can range from a few hours to over a day), monitoring by TLC or LC-MS.

  • After cooling, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Visualizations

Troubleshooting_Workflow start Incomplete Boc Deprotection of Nitro-Containing Substrate incomplete Incomplete Reaction start->incomplete check_conditions Review Reaction Conditions: - Acid concentration sufficient? - Reaction time adequate? - Temperature appropriate? increase_acid Increase Acid Concentration or Switch to HCl/Dioxane check_conditions->increase_acid increase_time_temp Increase Reaction Time and/or Temperature check_conditions->increase_time_temp solubility Assess Substrate Solubility in Reaction Medium side_reactions Consider Potential Side Reactions: - Nitro group reduction? - Reaction with scavengers? solubility->side_reactions Good change_solvent Change Solvent System (e.g., add co-solvent) solubility->change_solvent Poor analyze_byproducts Analyze Byproducts by MS to Identify Side Reactions side_reactions->analyze_byproducts incomplete->check_conditions Yes incomplete->solubility No, conditions seem fine complete Reaction Complete increase_acid->complete increase_time_temp->complete change_solvent->complete alternative_method Switch to Alternative Method: - Thermal Deprotection - Lewis Acid Catalysis alternative_method->complete analyze_byproducts->alternative_method

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Deprotection_Pathways cluster_acidic Acidic Deprotection cluster_lewis Lewis Acid Deprotection cluster_thermal Thermal Deprotection start Boc-NH-R-NO2 acid TFA or HCl start->acid lewis ZnBr2 or SnCl4 start->lewis heat Heat (e.g., in TFE) start->heat product_acid H3N+-R-NO2 acid->product_acid Standard Method product_lewis H2N-R-NO2 lewis->product_lewis Milder Alternative product_thermal H2N-R-NO2 heat->product_thermal Acid-Free Method

Caption: Alternative pathways for Boc deprotection of nitro-compounds.

References

Technical Support Center: HPLC Purification of Hydrophobic Nitrated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the purification of hydrophobic nitrated peptides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the HPLC purification of hydrophobic and nitrated peptides.

Q1: Why is my hydrophobic nitrated peptide showing poor peak shape (e.g., tailing, broadening, or splitting)?

A: Poor peak shape is a common issue stemming from several factors:

  • Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues on your peptide, causing peak tailing.[1] Using a mobile phase with a low pH (e.g., containing 0.1% Trifluoroacetic Acid - TFA) can protonate these silanols and minimize these interactions.[2]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks. Reduce the sample load to see if the peak shape improves.[3]

  • Inappropriate Solvent for Sample Dissolution: Dissolving the peptide in a solvent significantly stronger (i.e., with a higher organic content) than the initial mobile phase can cause peak distortion.[4][5] Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[4][6] If solubility is an issue, use the minimum amount of a strong solvent like DMSO and inject the smallest possible volume.[6][7]

  • Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to broad or split peaks. Using organic solvents like n-propanol or isopropanol in the mobile phase can help break up aggregates and improve solubility.[8] Increasing the column temperature can also enhance solubility and improve peak shape.[2][9]

  • Column Degradation: A damaged or old column, particularly one with a void at the inlet, can cause peak splitting.[1] This can be diagnosed by reversing the column; if the peak shape improves, the inlet is likely damaged.[1]

Q2: My peptide is not retaining on the column or is eluting too early. How can I increase its retention time?

A: Insufficient retention is common for peptides that are either less hydrophobic than anticipated or when chromatographic conditions are not optimal.

  • Increase Ion Pairing: TFA is a strong ion-pairing agent that increases the hydrophobicity and retention of peptides.[2][9][10] Ensure you are using 0.1% TFA in both your aqueous (A) and organic (B) mobile phases.

  • Use a More Retentive Stationary Phase: A standard C18 column is a good starting point for most peptides.[11] If retention is still low, consider a C18 phase with a higher carbon load or a different chemistry like a diphenyl phase, which provides alternative selectivity through π-π interactions.[7][12]

  • Decrease Organic Content: Start your gradient with a lower percentage of organic solvent (e.g., 0-5% Acetonitrile).[13] This allows the peptide to bind more effectively to the column at the start of the run.

  • Adjust the Mobile Phase: Methanol is a weaker eluting solvent than acetonitrile.[14] Replacing acetonitrile with methanol may increase retention, although it can also lead to broader peaks.

Q3: My hydrophobic peptide is retained too strongly and requires a very high concentration of organic solvent to elute. What can I do?

A: The addition of a nitro group and the inherent nature of the peptide can significantly increase hydrophobicity, leading to very long retention times.[15]

  • Switch to a Less Retentive Column: For very hydrophobic peptides, a C18 column might be too retentive. Switching to a stationary phase with a shorter alkyl chain, such as C8 or C4, will reduce hydrophobic interactions and decrease retention time.[7][16][17] Phenyl columns can also be a good alternative.[7]

  • Use a Stronger Organic Solvent: While acetonitrile is standard, adding a small percentage of n-propanol or isopropanol to the organic mobile phase can increase its eluotropic strength and help elute highly hydrophobic peptides.[8]

  • Increase Column Temperature: Operating at a higher temperature (e.g., 40-60°C) reduces mobile phase viscosity and can decrease the retention of hydrophobic compounds.[2][9]

  • Steepen the Gradient: A steeper gradient (a faster increase in the percentage of organic solvent) will decrease the overall run time and elution volume.[16]

Q4: I am experiencing low recovery of my peptide after purification. What are the potential causes?

A: Low recovery can be attributed to irreversible adsorption onto the column or precipitation.

  • Irreversible Adsorption: Highly hydrophobic peptides can sometimes bind irreversibly to the stationary phase.[16] Using a less hydrophobic column (C8 or C4) or adding a stronger organic solvent like n-propanol can mitigate this.[8]

  • Sample Precipitation: The peptide may be precipitating on the column, especially during injection if the sample diluent is incompatible with the mobile phase.[2] Ensure the sample is fully dissolved before injection and consider filtering it through a 0.2 or 0.45 µm filter.[18][19] Using a different sample solvent, such as one containing a small amount of formic acid or DMSO, may improve solubility.

  • Peptide Conformation: The way a peptide is folded can influence its interaction with the stationary phase. Modifying the mobile phase pH or temperature can alter conformation and potentially improve recovery.

Q5: How does nitration affect the HPLC purification of my peptide?

A: The addition of a nitro (NO₂) group to a tyrosine residue increases the hydrophobicity of the peptide.[15][20]

  • Increased Retention: Expect the nitrated peptide to have a longer retention time on a reversed-phase column compared to its non-nitrated counterpart.[15] This increased retention needs to be accounted for when designing the gradient.

  • Potential for Isomers: Nitration can sometimes occur at different positions on the aromatic ring, potentially creating isomers that may be difficult to separate. A shallow gradient and a high-efficiency column are crucial for resolving such closely eluting species.[15]

  • pH Sensitivity: The pKa of the nitrated tyrosine's phenolic group is lower (more acidic) than that of a standard tyrosine. This change in charge state at different pH values can be exploited to optimize selectivity by adjusting the mobile phase pH.

Quantitative Data Summary

Table 1: Stationary Phase Selection Guide for Hydrophobic Peptides
Stationary PhaseChain LengthPrimary InteractionBest Suited ForConsiderations
C18 (Octadecylsilane) 18 carbonsStrong HydrophobicGeneral purpose, first choice for most peptides.[11][16]Can be too retentive for very hydrophobic or large peptides, leading to long run times and poor recovery.[17]
C8 (Octylsilane) 8 carbonsModerate HydrophobicModerately to highly hydrophobic peptides where C18 shows excessive retention.[7][16]Provides a good balance between retention and elution strength.
C4 (Butylsilane) 4 carbonsWeak HydrophobicVery hydrophobic and large peptides (>40 amino acids).[16][17]Significantly reduces retention; may lead to peak broadening for smaller peptides due to weaker interactions.[17]
Phenyl Phenyl groupHydrophobic & π-πPeptides with aromatic residues, provides alternative selectivity to alkyl phases.[7][12]Useful when C18/C8/C4 phases fail to provide adequate resolution.
Table 2: Comparison of Common Mobile Phase Additives (Ion-Pairing Agents)
AdditiveTypical Conc.Ion-Pairing StrengthUV Transparency (210-220 nm)MS CompatibilityKey Characteristics
Trifluoroacetic Acid (TFA) 0.1%Very StrongGoodPoor (causes ion suppression)[21]Excellent for peak shape and retention in UV-based purification.[9][10] Difficult to remove from the system.
Formic Acid (FA) 0.1%WeakFairExcellentStandard for LC-MS analysis, but may result in broader peaks and lower resolution compared to TFA.[10]
Difluoroacetic Acid (DFA) 0.1%StrongGoodGoodA good compromise, offering better peak shape than FA and better MS compatibility than TFA.[9][10]

Detailed Experimental Protocols

Protocol 1: Sample Preparation for Hydrophobic Nitrated Peptides
  • Initial Solubility Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in the intended initial mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% TFA).

  • Sonication: If solubility is poor, use a bath sonicator for 5-10 minutes.

  • Stronger Solvents: If the peptide remains insoluble, add a minimal amount of a stronger organic solvent.

    • Start with pure acetonitrile (containing 0.1% TFA).

    • If necessary, use dimethyl sulfoxide (DMSO). Aim for a final DMSO concentration below 10% in the injected sample to avoid peak distortion.[7]

  • Final Dilution: Once dissolved, dilute the sample with the initial mobile phase (Aqueous Buffer A) to reduce the overall organic strength as much as possible without causing precipitation.[5] The organic content of the sample should ideally be less than or equal to the starting percentage of the HPLC gradient.[5]

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column or tubing.[15][18][19]

Protocol 2: General HPLC Purification Method

This protocol uses a standard C18 reversed-phase column.

  • System Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% TFA.

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.

    • Filter and degas both mobile phases before use.

    • Equilibrate the column with the initial gradient conditions (e.g., 95% A / 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[22]

  • Scouting Run (Analytical Scale):

    • Objective: To determine the approximate retention time of the target peptide.

    • Injection Volume: 10-20 µL of the prepared sample.

    • Gradient: A broad, fast gradient (e.g., 5% to 95% B over 30 minutes).[15]

    • Flow Rate: Typically 1 mL/min for a 4.6 mm ID column.

    • Detection: Monitor at 210-220 nm for the peptide backbone and a higher wavelength (e.g., ~360-380 nm) where nitrotyrosine has some absorbance.

  • Optimized Purification Run (Preparative Scale):

    • Objective: To achieve high-purity separation of the target peptide.

    • Gradient Design: Based on the scouting run, design a shallower gradient around the elution time of the target peptide.[13][15] For example, if the peptide eluted at 60% B on the scouting run, an optimized gradient might be 40% to 70% B over 60 minutes.[15]

    • Loading: Inject the desired amount of sample. Be mindful not to overload the column.

    • Fraction Collection: Collect fractions across the peak corresponding to the target peptide. It is often wise to collect fractions across the entire peak, including the leading and tailing edges, for later analysis.[19]

    • Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to confirm the purity and identity of the peptide in each fraction.

    • Pooling and Lyophilization: Pool the fractions that meet the desired purity level and lyophilize to obtain the final purified peptide powder.[15]

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing, Broadening, Splitting) q1 Is sample load too high? start->q1 s1 Reduce sample concentration or injection volume q1->s1 Yes q2 Is sample solvent stronger than mobile phase start? q1->q2 No s2 Dissolve sample in initial mobile phase or weaker q2->s2 Yes q3 Is it a new column? q2->q3 No s3 Consider secondary interactions. Use 0.1% TFA. Consider end-capped column. q3->s3 Yes q4 Is column old or showing high backpressure? q3->q4 No s4 Column may be degraded/clogged. Try cleaning protocol. Replace column. q4->s4 Yes s5 Check for aggregation. Increase temperature. Add n-propanol to mobile phase. q4->s5 No PurificationWorkflow prep 1. Sample & Mobile Phase Preparation (Dissolution, Filtration) scout 2. Analytical Scouting Run (Broad Gradient) prep->scout analyze_scout 3. Analyze Results (Determine Retention Time) scout->analyze_scout design_prep 4. Design Preparative Method (Shallow Gradient) analyze_scout->design_prep run_prep 5. Preparative HPLC Run & Fraction Collection design_prep->run_prep analyze_fractions 6. Fraction Analysis (Analytical HPLC & MS) run_prep->analyze_fractions pool 7. Pool Pure Fractions & Lyophilize analyze_fractions->pool RetentionFactors cluster_peptide Increase Retention cluster_hplc Decrease Retention retention Peptide Retention Time peptide_props Peptide Properties peptide_props->retention Increases hydrophobicity Overall Hydrophobicity peptide_props->hydrophobicity hydrophobicity->retention nitration Nitration (+Hydrophobicity) nitration->retention size Size / Length size->retention hplc_params HPLC Parameters hplc_params->retention Modulates station_phase Stationary Phase (C18, C8, C4) hplc_params->station_phase station_phase->retention Shorter chain decreases mobile_phase Mobile Phase (ACN, MeOH, Additives) mobile_phase->retention Stronger solvent decreases gradient Gradient Slope gradient->retention Steeper slope decreases temperature Temperature temperature->retention Higher temp decreases

References

Stability of Boc-2-nitro-D-phenylalanine to repeated TFA treatments.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide addresses the stability of Boc-2-nitro-D-phenylalanine during repeated trifluoroacetic acid (TFA) treatments, a common procedure in solid-phase peptide synthesis (SPPS). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to help you navigate your experiments.

Frequently Asked Questions (FAQs)

Q1: How stable is the Boc protecting group on 2-nitro-D-phenylalanine to repeated TFA treatments?

A1: The tert-butyloxycarbonyl (Boc) protecting group is designed to be labile under acidic conditions and is typically removed with TFA. In standard Boc-based solid-phase peptide synthesis (SPPS), repeated TFA treatments are a routine step for deprotecting the N-terminal amino acid of the growing peptide chain. Generally, the Boc group of this compound is expected to be reliably cleaved under these standard conditions (e.g., 25-50% TFA in dichloromethane).

Q2: Can the 2-nitro group on the phenylalanine ring affect the stability or cleavage of the Boc group?

Q3: Is the 2-nitro group itself stable to repeated treatments with TFA?

A3: Aromatic nitro groups are generally stable to strong acidic conditions, such as treatment with TFA, in the absence of reducing agents. Therefore, the 2-nitro group on the phenylalanine ring is expected to remain intact during the repeated TFA deprotection steps of a standard Boc-SPPS protocol. However, it is crucial to consider the composition of the entire TFA cocktail.

Q4: What are the potential side reactions to be aware of when using this compound in TFA?

A4: The primary side reactions of concern are those typical of Boc deprotection. The tert-butyl cation generated during Boc cleavage is a reactive electrophile that can alkylate nucleophilic residues. While the electron-withdrawing nature of the nitro group deactivates the aromatic ring of the 2-nitro-phenylalanine itself towards electrophilic attack, other sensitive amino acids in the peptide sequence (e.g., Tryptophan, Methionine, Cysteine) are still susceptible. It is therefore highly recommended to use scavengers in the TFA deprotection solution to trap the tert-butyl cations.[1]

Another point of consideration is the potential for reduction of the nitro group. Some scavengers used in TFA cocktails, particularly those containing thiols, could potentially reduce the nitro group, although this is less likely under standard deprotection times. It is advisable to monitor for any unexpected mass changes corresponding to the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

Troubleshooting Guide

Symptom Possible Cause Suggested Solution
Incomplete Boc Deprotection (Deletion of the subsequent amino acid) The electron-withdrawing nitro group may slightly decrease the rate of acid-catalyzed deprotection.Increase the TFA concentration (e.g., from 25% to 50% in DCM). Extend the deprotection time (e.g., from 30 to 45-60 minutes). Monitor a small sample by HPLC to confirm complete deprotection.[2]
Unexpected Peak in HPLC/MS after TFA Treatment A side reaction may have occurred.Check Mass: - +56 Da: t-butylation of a nucleophilic residue (e.g., Trp, Met, Cys). - -16 Da or -32 Da: Partial reduction of the nitro group to nitroso or hydroxylamino. Solution: - Ensure an adequate scavenger cocktail is used (e.g., triisopropylsilane, water, thioanisole).[1] - Minimize TFA exposure time to what is necessary for complete deprotection.
Discoloration of the Resin/Peptide Formation of nitro-related byproducts or other side reactions.Ensure high-purity reagents are used. Perform a small-scale test cleavage and analyze the product thoroughly by HPLC and MS to identify the source of the color.

Stability Overview of this compound in TFA

Functional Group Reagent/Condition Expected Stability Potential Side Reactions Mitigation Strategy
N-terminal Boc Group Repeated treatments with 25-50% TFA in DCMLabile (cleaved as intended)Incomplete cleavage.Optimize TFA concentration and deprotection time. Monitor reaction completion by HPLC.[2][3]
2-Nitro Group Repeated treatments with 25-50% TFA in DCMGenerally StablePotential for reduction by certain scavengers (e.g., thiols).Use scavengers less prone to reducing nitro groups if this is a concern. Monitor for mass changes by MS.
Phenylalanine Backbone Repeated treatments with 25-50% TFA in DCMStableUnlikely to undergo side reactions.Standard peptide synthesis protocols are sufficient.

Mandatory Visualizations

Troubleshooting Workflow for this compound Stability

G start Start: Using this compound in SPPS check_deprotection Issue Encountered After TFA Deprotection? start->check_deprotection incomplete_deprotection Incomplete Deprotection (Deletion Sequence Detected) check_deprotection->incomplete_deprotection Yes unexpected_peak Unexpected Peak in HPLC/MS check_deprotection->unexpected_peak Yes no_issue No Issues Detected check_deprotection->no_issue No optimize_tfa Optimize TFA Treatment: - Increase TFA concentration - Extend deprotection time incomplete_deprotection->optimize_tfa analyze_peak Analyze Unexpected Peak: - Check Mass Spec for:  - t-butylation (+56 Da)  - Nitro reduction (-16 Da) - Review scavenger cocktail unexpected_peak->analyze_peak proceed Proceed with Synthesis no_issue->proceed re_evaluate Re-evaluate Protocol optimize_tfa->re_evaluate analyze_peak->re_evaluate re_evaluate->start Retry

Caption: Troubleshooting workflow for stability issues with this compound.

Signaling Pathway of Boc Deprotection and Potential Side Reactions

G cluster_main TFA Treatment cluster_side_reactions Potential Side Reactions Boc_Phe_NO2 Boc-2-nitro-D-Phe-Peptide Deprotection Deprotection Boc_Phe_NO2->Deprotection TFA TFA (H+) TFA->Deprotection Deprotected_Peptide H2N-2-nitro-D-Phe-Peptide Deprotection->Deprotected_Peptide Desired Product tBu_cation tert-Butyl Cation Deprotection->tBu_cation Byproduct Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_cation->Scavenger Quenched by Sensitive_Residue Sensitive Residue (Trp, Met, Cys) tBu_cation->Sensitive_Residue Reacts with Trapped_tBu Trapped Cation Scavenger->Trapped_tBu Alkylated_Residue Alkylated Residue (+56 Da) Sensitive_Residue->Alkylated_Residue

Caption: Boc deprotection pathway and potential side reactions of the tert-butyl cation.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection by HPLC

This protocol allows for the empirical determination of the optimal TFA treatment time for complete Boc deprotection of this compound.

Materials:

  • Peptide-resin with N-terminal this compound

  • Deprotection solution: 25-50% TFA in DCM

  • DCM (for washing)

  • DMF (for washing)

  • Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol)[1][4]

  • Cold diethyl ether

  • HPLC system with a C18 column

Procedure:

  • Swell the peptide-resin in DCM.

  • Add the deprotection solution and start a timer.

  • At various time points (e.g., 5, 15, 30, 45, and 60 minutes), withdraw a small sample of the resin (a few beads).

  • Immediately quench the reaction for each sample by washing the beads thoroughly with DCM, followed by DMF, and then DCM again.

  • Dry the washed resin sample under vacuum.

  • Cleave the peptide from each dried resin sample using a standard cleavage cocktail for 1-2 hours.

  • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.

  • Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by HPLC.

  • Compare the chromatograms. The peak corresponding to the Boc-protected peptide will have a longer retention time than the deprotected peptide. The optimal deprotection time is the shortest time at which the peak for the Boc-protected starting material is no longer detectable.[2]

Protocol 2: Mass Spectrometry Analysis for Side Reactions

This protocol is for identifying potential side reactions involving the 2-nitro-D-phenylalanine residue.

Materials:

  • Crude peptide cleaved from the resin after TFA deprotection

  • Mass spectrometer (e.g., ESI or MALDI-TOF)

Procedure:

  • Cleave a sample of the peptide from the resin after the final deprotection step and any subsequent couplings.

  • Prepare the crude peptide sample for mass spectrometry according to the instrument's guidelines.

  • Acquire the mass spectrum of the crude peptide.

  • Analyze the spectrum for the expected molecular weight of the full-length peptide.

  • Search for unexpected masses that could indicate side reactions:

    • Expected Mass - 16 Da: Corresponds to the reduction of the nitro group (NO₂) to a nitroso group (NO).

    • Expected Mass - 30 Da: Corresponds to the reduction of the nitro group (NO₂) to an amino group (NH₂) with the loss of two oxygen atoms.

    • Expected Mass + 56 Da: Indicates t-butylation of a susceptible amino acid residue within the peptide sequence.

Protocol 3: NMR Analysis for Structural Integrity

NMR can be used to confirm the structure of this compound before and after TFA treatment (in solution phase studies) to ensure the integrity of the nitro-aromatic system.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Dissolve a sample of the starting material, this compound, in a suitable deuterated solvent.[5]

  • Acquire ¹H and ¹³C NMR spectra.[5]

  • Note the characteristic peaks:

    • A singlet around 1.4 ppm in the ¹H NMR spectrum corresponding to the nine protons of the Boc group.[5]

    • Aromatic proton signals in the downfield region, characteristic of a 1,2-disubstituted benzene ring.

    • Carbon signals for the Boc group and the aromatic ring in the ¹³C NMR spectrum.[5]

  • For a stability study, the Boc-protected amino acid can be treated with TFA, the TFA removed in vacuo, and the resulting product analyzed by NMR to confirm the removal of the Boc group signals and the persistence of the signals corresponding to the 2-nitrophenyl moiety, indicating its stability.

References

Minimizing racemization when coupling Boc-2-nitro-D-phenylalanine.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing racemization during the coupling of Boc-2-nitro-D-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and guidance for this specific amino acid derivative.

The presence of an electron-withdrawing nitro group on the phenyl ring can increase the acidity of the α-proton, potentially making this compound more susceptible to racemization during activation and coupling. This guide provides best practices and detailed protocols to ensure the stereochemical integrity of your peptide.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The primary mechanism for racemization of N-protected amino acids, including this compound, is through the formation of a 5(4H)-oxazolone intermediate.[1] This occurs after the carboxylic acid is activated by a coupling reagent. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of stereochemical integrity. The resulting achiral intermediate can then be attacked by the amine nucleophile, producing a mixture of both D- and L-isomers.[1]

Q2: How does the nitro group on the phenylalanine side chain affect the risk of racemization?

A2: While specific quantitative data for this compound is not abundant in the provided search results, the electron-withdrawing nature of the nitro group is known to increase the acidity of benzylic protons. This electronic effect can reasonably be expected to further acidify the α-proton of the oxazolone intermediate, potentially increasing the rate of racemization compared to standard Boc-D-phenylalanine under basic conditions. Therefore, taking stringent precautions to minimize racemization is highly recommended.

Q3: Which factors are most critical to control when coupling this compound?

A3: The most critical factors to control are:

  • Coupling Reagent and Additives: The choice of activating agent is paramount.[1]

  • Base: The strength and steric hindrance of the base used can dramatically impact the rate of proton abstraction.[1]

  • Temperature: Higher temperatures accelerate most reactions, including the side reactions that lead to racemization.[2]

  • Pre-activation Time: The duration between activation of the amino acid and its reaction with the amine component should be minimized.

Troubleshooting Guide

IssuePotential CauseRecommended Solution & Rationale
High levels of L-isomer detected after coupling. Inappropriate Coupling Reagent: Using carbodiimides like DCC or DIC alone promotes the formation of a highly reactive O-acylisourea intermediate, which readily forms an oxazolone.Use a uronium/aminium or phosphonium salt coupling reagent. Reagents such as HATU, HBTU, or PyBOP are generally preferred as they form active esters that are less prone to racemization. HATU is often noted for reacting faster and with less epimerization.[3]
Absence of Racemization-Suppressing Additives: Carbodiimide-mediated couplings are particularly prone to racemization without additives.Incorporate additives like HOBt, HOAt, or Oxyma. These additives react with the activated amino acid to form a more stable active ester, which is less susceptible to racemization. HOAt and Oxyma are generally considered more effective than HOBt.[1]
Strong or Sterically Unhindered Base: Strong bases can directly abstract the α-proton of the activated amino acid or the oxazolone intermediate.[1]Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger or less hindered bases like diisopropylethylamine (DIPEA) or triethylamine (TEA), especially for sensitive couplings.
Elevated Reaction Temperature: Higher temperatures increase the rate of racemization.[2]Maintain a low reaction temperature. Perform the coupling reaction at 0°C, and if reaction kinetics allow, consider even lower temperatures.
Prolonged Pre-activation Time: Allowing the activated carboxylic acid to stand for an extended period before adding the amine increases the opportunity for oxazolone formation.Minimize pre-activation time. A short pre-activation of 1-2 minutes is often sufficient. Alternatively, add the coupling reagent to the mixture of the acid, amine, and additive, with the base being the last component added.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Minimizing Racemization

Coupling ReagentClassAdditive RequiredRelative Racemization RiskKey Advantages
DCC / DICCarbodiimideYes (e.g., HOBt, HOAt, Oxyma)High (without additive)Cost-effective.
HBTU / TBTUUronium/AminiumNo (contains HOBt moiety)LowGood balance of reactivity and stability.[3]
HATU Uronium/Aminium No (contains HOAt moiety) Very Low Highly efficient, fast reactions, suitable for hindered couplings. [3]
PyBOPPhosphoniumNo (contains HOBt moiety)LowAvoids guanidinylation side products.
COMUUronium/AminiumNo (contains Oxyma moiety)Very LowHigh reactivity, safer byproducts, good solubility.[3]

Table 2: Influence of Base on Racemization

BaseChemical NamepKa (Conjugate Acid)General Recommendation for Sensitive Couplings
Triethylamine (TEA)Triethylamine~10.75Not Recommended (high basicity, low steric hindrance)
DIPEA (DIEA)N,N-Diisopropylethylamine~10.75Use with caution (high basicity, moderate steric hindrance)
NMM N-Methylmorpholine ~7.4 Recommended (weaker base)
2,4,6-Collidine 2,4,6-Trimethylpyridine~7.4Highly Recommended (weaker base, high steric hindrance)

Mandatory Visualization

racemization_mechanism cluster_activation Activation cluster_racemization_pathway Racemization Pathway cluster_coupling Coupling Boc_AA Boc-2-nitro-D-Phe-OH Activated_Ester Activated Intermediate (e.g., O-Acylisourea or Active Ester) Boc_AA->Activated_Ester Coupling Reagent Oxazolone 5(4H)-Oxazolone Activated_Ester->Oxazolone Cyclization D_Peptide Desired D-Peptide Activated_Ester->D_Peptide + Amine (Desired Path) Achiral_Intermediate Achiral Intermediate Oxazolone->Achiral_Intermediate + Base - H⁺ Achiral_Intermediate->Oxazolone + H⁺ Achiral_Intermediate->D_Peptide + Amine L_Peptide Racemized L-Peptide Achiral_Intermediate->L_Peptide + Amine (Racemized Path) Amine Amine (R'-NH₂)

Caption: Mechanism of racemization via oxazolone formation.

experimental_workflow start Start dissolve Dissolve Boc-2-nitro-D-Phe-OH, Amine Component, and Additive (if any) in anhydrous solvent (e.g., DMF). start->dissolve cool Cool solution to 0°C. dissolve->cool add_reagent Add Coupling Reagent (e.g., HATU). cool->add_reagent add_base Add Base dropwise (e.g., NMM or Collidine). add_reagent->add_base react Stir at 0°C for 15-30 min, then warm to room temperature. Monitor reaction (TLC, LC-MS). add_base->react workup Standard Workup and Purification. react->workup end End workup->end

Caption: Recommended workflow for low-racemization coupling.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

Reagents and Materials:

  • This compound (1.0 equivalent)

  • Amine component (e.g., amino acid ester hydrochloride, 1.0-1.2 equivalents)

  • HATU (1.0 equivalent)

  • N-methylmorpholine (NMM) or 2,4,6-collidine (2.0-3.0 equivalents)

  • Anhydrous DMF or DCM

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the this compound (1.0 eq) and the amine component (1.0-1.2 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add HATU (1.0 eq) to the cooled solution.

  • Initiation: Add NMM or collidine (2.0-3.0 eq) dropwise to the mixture while maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring for an additional 1-4 hours.

  • Monitoring: Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: DIC/Oxyma-Mediated Coupling of this compound

This protocol provides a carbodiimide-based alternative with a modern, effective racemization suppressant.

Reagents and Materials:

  • This compound (1.0 equivalent)

  • Amine component (1.0-1.2 equivalents)

  • OxymaPure® (1.0 equivalent)

  • Diisopropylcarbodiimide (DIC) (1.1 equivalents)

  • Anhydrous DMF or DCM

Procedure:

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and OxymaPure® (1.0 eq) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C.

  • Activation: Add DIC (1.1 eq) to the solution and stir for 1-2 minutes at 0°C.

  • Coupling: In a separate flask, dissolve the amine component (1.0-1.2 eq) in anhydrous DMF at 0°C. If the amine is a hydrochloride salt, add 1.0 equivalent of NMM or collidine to neutralize it. Add this solution to the activated amino acid solution.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1. The diisopropylurea byproduct of DIC is generally soluble in common organic solvents, simplifying purification compared to DCC.

References

Unexpected byproducts in the synthesis of 2-nitrophenylalanine peptides.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Nitrophenylalanine Peptides

This guide provides troubleshooting advice and answers to frequently asked questions regarding the unexpected byproducts that can arise during the solid-phase peptide synthesis (SPPS) of peptides containing the unnatural amino acid 2-nitrophenylalanine (Npa).

Frequently Asked Questions (FAQs)

Q1: I've observed an unexpected peak in my mass spectrometry analysis with a mass difference of -30 Da from my target peptide. What is this byproduct?

A1: A mass loss of 30 Da typically corresponds to the reduction of the nitro group (-NO2) on the 2-nitrophenylalanine residue to an amino group (-NH2). This is a common side reaction that can occur under certain conditions during synthesis or, more frequently, during the final cleavage and deprotection step.

Q2: My synthesis resulted in a high percentage of a truncated peptide, and I also see a small cyclic molecule in the analysis. What happened?

A2: This is a classic sign of diketopiperazine (DKP) formation.[1] This side reaction is most common at the dipeptide stage of the synthesis, where the deprotected N-terminal amino group of the second amino acid attacks the ester linkage of the first amino acid to the resin, cleaving the dipeptide from the resin as a cyclic molecule.[2] This is especially prevalent when Proline is one of the first two residues.[2][3]

Q3: The photocleavage of my Npa-containing peptide is inefficient and yields a complex mixture of products. What causes this?

A3: The photocleavage process for 2-nitrophenylalanine can be complex. Upon irradiation, competing side reactions can occur, including intramolecular cyclization, which can lead to byproducts like cinnoline derivatives.[4][5] The efficiency and cleanliness of the photocleavage can be significantly affected by factors such as the protection state of the N-terminus, the solvent system, and the pH of the solution.[4][5]

Q4: How can I definitively identify an unknown byproduct from my synthesis?

A4: The best approach is to use a combination of high-performance liquid chromatography (HPLC) for separation and high-resolution mass spectrometry (HRMS) with fragmentation (MS/MS) for identification.[6] HRMS will provide a highly accurate mass for the byproduct, allowing you to predict its elemental composition. MS/MS fragmentation will break the peptide at its amide bonds, helping you to pinpoint the exact location of the modification or truncation.

Q5: Are peptides containing 2-nitrophenylalanine prone to racemization?

A5: Like any peptide synthesis, racemization is a potential risk, especially during the activation step of the amino acid.[7][8] The risk is highest for amino acids that are particularly susceptible to racemization, such as Histidine and Cysteine, but it can be minimized by using modern coupling reagents like HBTU or HATU, which are designed for faster coupling times and lower racemization levels.[6]

Troubleshooting Guide

This guide addresses specific problems encountered during the synthesis of 2-nitrophenylalanine peptides, their probable causes, and recommended solutions.

Problem 1: Low Purity with a Major Peak at (Target Mass - 30 Da)
  • Observation: The primary impurity detected by mass spectrometry has a molecular weight that is 30 Da less than the expected product.

  • Probable Cause: Reduction of the 2-nitro group (-NO2) to an amine (-NH2). This can be caused by certain reagents in the cleavage cocktail or prolonged exposure to conditions that favor reduction.[9]

  • Solutions:

    • Review Cleavage Cocktail: Scavengers like triisopropylsilane (TIS) are necessary but can sometimes contribute to side reactions. Avoid using harsh reducing agents. A standard cleavage cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[6]

    • Optimize Reagents: Ensure all reagents, particularly solvents like DMF, are high quality and free of contaminants that could act as reducing agents.[10]

    • Alternative Scavengers: Consider testing alternative scavengers if the problem persists, although this requires careful evaluation to avoid other side reactions.

Problem 2: Significant Peptide Truncation at the N-Terminus
  • Observation: HPLC analysis shows a major peak corresponding to the peptide sequence minus the first two amino acids. Mass spectrometry confirms the presence of a diketopiperazine.

  • Probable Cause: Diketopiperazine (DKP) formation. This intramolecular cyclization and cleavage from the resin is highly dependent on the sequence of the first two amino acids.[1][11]

  • Solutions:

    • Use 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-CTC linkage to the first amino acid significantly inhibits the intramolecular cyclization reaction that leads to DKP formation.[2]

    • Incorporate as a Dipeptide: Couple the first two amino acids as a pre-formed dipeptide unit. This bypasses the vulnerable dipeptide-resin stage where DKP formation occurs.

    • Modify Coupling Conditions: Use in situ neutralization protocols during coupling, which can suppress the side reaction.[2]

Problem 3: Inefficient Photocleavage and Multiple Byproducts
  • Observation: Upon UV irradiation (typically ~365 nm), the target peptide is not released efficiently, and the resulting solution contains multiple unidentified products.

  • Probable Cause: The intended photocleavage reaction is competing with other photochemical side reactions.[4][12] If the N-terminal amine is unprotected, it can participate in intramolecular cyclization reactions, leading to a variety of byproducts instead of the desired cleaved peptides.[4]

  • Solutions:

    • N-Terminal Acetylation: Ensure the N-terminus of the peptide is acetylated (capped). This prevents the free amino group from participating in side reactions during photolysis and typically leads to cleaner cleavage into two major fragments.[5]

    • Optimize Cleavage Conditions: The solvent and pH can influence the reaction. Perform the photocleavage in a buffered solution (e.g., PBS at pH 7.4) and screen different solvents or additives if necessary.[4]

    • Control Irradiation: Adjust the UV light intensity and exposure time. Over-irradiation can sometimes lead to degradation of the desired products.[12]

Byproduct Mass Spectrometry Data

This table summarizes the expected mass changes for common byproducts, which can be used to aid in the initial diagnosis of impurities from mass spectrometry data.

Potential ByproductDescriptionMass Change (Da)
Nitro Reduction The -NO₂ group on Npa is reduced to -NH₂.-30.01 (O₂ vs. H₂)
Diketopiperazine (DKP) Cleavage of the N-terminal dipeptide.Varies (Mass of the cyclic dipeptide)
Deletion Sequence An amino acid was not successfully coupled.- (Mass of missing residue)
Incomplete Deprotection A side-chain protecting group (e.g., tBu) remains.+56.07 (for tBu)
TFA Adduct Trifluoroacetic acid forms an adduct with the peptide.+114.02 (for CF₃COOH)

Experimental Protocols

Protocol 1: Test Cleavage for Byproduct Identification

This protocol is used to analyze a small sample of the peptide-resin to identify potential issues before committing to a large-scale cleavage.[6]

  • Sample Preparation: Transfer a small amount of dried peptide-resin (approx. 10-20 mg) to a microcentrifuge tube.

  • Cleavage: Prepare a fresh cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS). Add 200 µL of the cocktail to the resin.

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional vortexing.

  • Precipitation: Add 1.5 mL of cold diethyl ether to the tube to precipitate the cleaved peptide.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 2 minutes to pellet the peptide.

  • Washing: Carefully decant the ether. Wash the pellet twice more by adding 1 mL of cold ether, vortexing briefly, and centrifuging.

  • Drying & Dissolution: After the final wash, decant the ether and allow the peptide pellet to air dry for 10 minutes. Dissolve the peptide in a suitable solvent for analysis (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Analysis: Analyze the dissolved sample by RP-HPLC and Mass Spectrometry to assess purity and identify the molecular weights of all components.

Protocol 2: Optimized Coupling Using HBTU/DIPEA

This protocol describes a standard coupling cycle designed to minimize side reactions like racemization.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF, add 20% piperidine in DMF to the resin, and react for 10-15 minutes. Drain and repeat once for 5 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

  • Confirmation (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

Visualized Workflows and Logic

TroubleshootingWorkflow cluster_start Start cluster_analysis Analysis cluster_eval Evaluation cluster_diag Diagnosis cluster_solution Solution cluster_end End start Synthesis & Cleavage of Npa-Peptide analysis RP-HPLC & MS Analysis start->analysis purity_check Purity > 90%? analysis->purity_check identify_mass Identify Byproduct Mass (e.g., M-30, Truncation) purity_check->identify_mass No end_ok Proceed to Purification purity_check->end_ok  Yes consult_guide Consult Troubleshooting Guide & Table identify_mass->consult_guide implement_fix Implement Solution: - Modify Cleavage - Change Resin/Protocol - Cap N-Terminus consult_guide->implement_fix resynthesize Re-Synthesize Peptide implement_fix->resynthesize resynthesize->analysis

Caption: Troubleshooting workflow for identifying and resolving byproduct formation.

ByproductFormation cond1 Condition Harsh Reducing Agents in Cleavage Cocktail react1 Side Reaction Nitro Group Reduction cond1->react1 cond2 Condition N-Terminal Dipeptide on Resin react2 Side Reaction Intramolecular Aminolysis cond2->react2 cond3 Condition Unprotected N-Terminus during Photocleavage react3 Side Reaction Intramolecular Cyclization cond3->react3 byprod1 Byproduct 2-Aminophenylalanine Peptide (Mass -30 Da) react1->byprod1 byprod2 Byproduct Diketopiperazine (DKP) + Truncated Peptide react2->byprod2 byprod3 Byproduct Cinnoline Derivatives & Other Cyclic Products react3->byprod3

Caption: Logical relationships between experimental conditions and major byproducts.

References

Validation & Comparative

A Comparative Guide to Boc-2-nitro-D-phenylalanine and Boc-4-nitro-D-phenylalanine in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides and other complex molecules. Among the vast array of non-canonical amino acids, nitrated phenylalanine derivatives offer unique functionalities. This guide provides a detailed comparison of two common isomers, Boc-2-nitro-D-phenylalanine and Boc-4-nitro-D-phenylalanine, focusing on their synthetic applications, underlying chemical principles, and experimental considerations.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and Boc-4-nitro-D-phenylalanine is presented below. These properties can influence their solubility, handling, and reactivity in synthetic protocols.

PropertyThis compoundBoc-4-nitro-D-phenylalanine
Molecular Formula C₁₄H₁₈N₂O₆[1][2]C₁₄H₁₈N₂O₆[3][4][5][6]
Molecular Weight 310.3 g/mol [1][2]310.3 g/mol [3][4][5][6]
Appearance White to off-white or yellow powder[1][2]White to off-white or faintly yellow powder[4][6]
Melting Point Not specified in consistent sources107-120 °C[4]
Purity (typical) ≥ 97% (HPLC)[2]≥ 99% (HPLC)[4][6]
Storage Conditions 0-8 °C[1][2]0-8 °C[4][6]

Synthetic Considerations: A Tale of Two Isomers

The primary difference between this compound and Boc-4-nitro-D-phenylalanine lies in the position of the nitro group on the phenyl ring. This seemingly subtle variation has profound implications for their reactivity and utility in synthesis, primarily due to differing steric and electronic effects.

This compound: Steric Hindrance and Unique Photochemistry

The ortho-position of the nitro group in this compound introduces significant steric hindrance around the amino acid side chain. This can potentially influence peptide coupling reactions, possibly requiring longer reaction times or more potent coupling reagents. However, the most notable feature of the 2-nitrobenzyl moiety is its utility as a photolabile protecting group. Peptides incorporating 2-nitrophenylalanine can be cleaved at the peptide backbone upon irradiation with UV light, typically around 365 nm.[7][8] This property is invaluable for applications requiring spatial and temporal control over peptide activation or release, such as in the development of caged peptides and proteins.[7][8][9]

Boc-4-nitro-D-phenylalanine: Electronic Effects and Versatile Functionalization

In contrast, the para-position of the nitro group in Boc-4-nitro-D-phenylalanine minimizes steric hindrance, making it more akin to standard amino acids in peptide coupling reactions. The primary influence of the 4-nitro group is its strong electron-withdrawing effect, which can modulate the properties of the resulting peptide. A key application of incorporating 4-nitrophenylalanine is its subsequent reduction to 4-aminophenylalanine. This amino group provides a versatile handle for further functionalization, such as the attachment of labels, crosslinkers, or other moieties to modulate the biological activity or pharmacokinetic properties of the peptide.[10][11]

Experimental Protocols

The following are representative protocols for the synthesis of the Boc-protected amino acids and their application in peptide synthesis.

Synthesis of Boc-D-nitrophenylalanine

This protocol is a general method for the N-Boc protection of an amino acid and can be applied to both 2-nitro-D-phenylalanine and 4-nitro-D-phenylalanine.

Materials:

  • D-nitrophenylalanine (2-nitro or 4-nitro isomer)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1N Hydrochloric acid (HCl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the D-nitrophenylalanine in 1,4-dioxane and 1N NaOH solution in a round-bottom flask.

  • Cool the mixture in an ice bath and add Boc₂O dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the 1,4-dioxane under reduced pressure.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl, keeping the solution cool in an ice bath.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure to yield the Boc-protected amino acid. The product can be further purified by crystallization.[12][13]

Solid-Phase Peptide Synthesis (SPPS) using Boc-D-nitrophenylalanine

This is a generalized protocol for the incorporation of either this compound or Boc-4-nitro-D-phenylalanine into a peptide sequence using Boc chemistry on a PAM resin.

Materials:

  • PAM (phenylacetamidomethyl) resin

  • Boc-protected amino acids (including the nitrophenylalanine derivative)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt coupling reagents

  • Anhydrous hydrogen fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) for cleavage

  • Scavengers (e.g., p-cresol)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the PAM resin in DCM in a reaction vessel.

  • First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.

  • Deprotection: Remove the Boc group by treating the resin with a solution of 50% TFA in DCM.

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM.

  • Coupling: Dissolve the next Boc-protected amino acid (e.g., Boc-D-nitrophenylalanine) and a coupling agent like DCC in DCM or DMF and add to the resin. Agitate until the coupling is complete (monitor with a Kaiser test).

  • Wash: Wash the resin thoroughly with DCM and DMF after each deprotection and coupling step.

  • Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the sequence.

  • Final Cleavage: After the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid like anhydrous HF with appropriate scavengers.[14]

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether, then purify using reverse-phase HPLC.

Special Application Protocols

Photocleavage of a 2-Nitrophenylalanine-Containing Peptide:

  • Dissolve the purified peptide containing the 2-nitrophenylalanine residue in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[7]

  • Place the solution in a UV-transparent cuvette or plate.

  • Irradiate the sample with a UV lamp at a wavelength of approximately 365 nm.[7]

  • Monitor the cleavage progress by HPLC or mass spectrometry. The reaction yields a C-terminal carboxylate and an N-terminal cinnoline group.[7]

Reduction of a 4-Nitrophenylalanine-Containing Peptide:

  • After incorporation into the peptide on the resin, the nitro group can be reduced.

  • Swell the peptide-resin in DMF.

  • Treat the resin with a solution of tin(II) chloride (SnCl₂·2H₂O) in DMF.

  • Allow the reaction to proceed for several hours at room temperature.

  • Wash the resin extensively with DMF and DCM to remove tin salts.

  • The resulting peptide with a 4-aminophenylalanine residue can be further functionalized on-resin or cleaved and purified.

Visualizing Synthetic Workflows

The following diagrams illustrate the key synthetic workflows discussed.

G General Workflow for Boc-SPPS Resin PAM Resin Swell Swell Resin in DCM Resin->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Neutralize Neutralization (10% DIEA in DCM) Deprotect->Neutralize Couple Couple Boc-AA (e.g., Boc-nitro-D-Phe) + Coupling Reagent Neutralize->Couple Wash Wash Couple->Wash Repeat More Residues? Wash->Repeat Repeat->Deprotect Yes Cleave Final Cleavage (e.g., HF, Scavengers) Repeat->Cleave No Purify Purify Peptide (RP-HPLC) Cleave->Purify

Boc Solid-Phase Peptide Synthesis Workflow.

G Post-Synthetic Modification Pathways Peptide Synthesized Peptide (on resin or in solution) Peptide_2NO2 Peptide with 2-nitro-D-Phe Peptide->Peptide_2NO2 Peptide_4NO2 Peptide with 4-nitro-D-Phe Peptide->Peptide_4NO2 Photocleavage UV Irradiation (~365 nm) Peptide_2NO2->Photocleavage Reduction Reduction (e.g., SnCl2) Peptide_4NO2->Reduction Cleaved Cleaved Peptide Fragments Photocleavage->Cleaved Peptide_4NH2 Peptide with 4-amino-D-Phe Reduction->Peptide_4NH2 Functionalization Further Functionalization Peptide_4NH2->Functionalization Final_Product Final Conjugate Functionalization->Final_Product

Divergent applications of nitrophenylalanines.

Role in Modulating Biological Pathways

The incorporation of these non-canonical amino acids is a powerful strategy in drug discovery to create peptides with enhanced properties. While specific signaling pathways are target-dependent, the general principle involves using these modified peptides as ligands to interact with cellular receptors or enzymes.

G Modulation of Signaling Pathways cluster_0 Peptide Synthesis cluster_1 Biological System Boc_nitro_Phe Boc-nitro-D-Phe (2- or 4-isomer) SPPS Solid-Phase Peptide Synthesis Boc_nitro_Phe->SPPS Bioactive_Peptide Bioactive Peptide SPPS->Bioactive_Peptide Receptor Cell Surface Receptor Bioactive_Peptide->Receptor Binds and Modulates (Agonist/Antagonist) Signaling Intracellular Signaling Cascade Receptor->Signaling Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling->Response

Role in developing modulators of cell signaling.

Conclusion

Both this compound and Boc-4-nitro-D-phenylalanine are valuable reagents in synthetic chemistry, particularly for peptide and medicinal chemists. The choice between them is dictated by the desired functionality of the final product. This compound is the clear choice for applications requiring photocleavage and spatiotemporal control. Conversely, Boc-4-nitro-D-phenylalanine is a more versatile building block for introducing a functional handle for further modifications via the reduction of the nitro group, with minimal steric impact during peptide synthesis. Understanding the distinct properties of each isomer allows researchers to strategically design and synthesize novel molecules for a wide range of applications in research and drug development.

References

A Comparative Analysis of Photocleavage Efficiency: Ortho- vs. Para-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise control of molecular interactions is paramount. Photocleavable amino acids offer a powerful tool for spatiotemporally controlling peptide and protein function. Among these, nitrophenylalanine isomers are of significant interest. This guide provides a detailed comparison of the photocleavage efficiency of ortho-nitrophenylalanine (o-NPA) and para-nitrophenylalanine (p-NPA), supported by experimental data and protocols.

The position of the nitro group on the phenyl ring of phenylalanine dramatically influences its photochemical properties. The ortho-isomer is a well-established and efficient photocleavable moiety, while the para-isomer is generally considered to be significantly less efficient for peptide bond cleavage.

Quantitative Comparison of Photocleavage Efficiency

Experimental data reveals a stark difference in the photocleavage quantum yields of o-NPA and the general class of aromatic nitro compounds to which p-NPA belongs.

Parameterortho-Nitrophenylalanine (o-NPA)para-Nitrophenylalanine (p-NPA)
Photocleavage Quantum Yield (Φ) 0.07 ± 0.01 (at 365 nm)[1]Generally very low (in the order of 10-3 for disappearance of aromatic nitro compounds)
Optimal Irradiation Wavelength ~365 nm[1]Not well-established for photocleavage
Cleavage Products C-terminal carboxylate and N-terminal cinnoline derivative[1]Does not typically lead to efficient peptide backbone cleavage

Mechanistic Differences in Photocleavage

The significant difference in photocleavage efficiency between the two isomers is rooted in their distinct photochemical reaction pathways.

ortho-Nitrophenylalanine: An Efficient Intramolecular Rearrangement

The photocleavage of o-NPA proceeds through a well-characterized intramolecular rearrangement. Upon absorption of UV light (typically around 365 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic position of the amino acid backbone. This initiates a cascade of reactions leading to the formation of a cyclic intermediate, which ultimately results in the cleavage of the adjacent peptide bond. This process yields a C-terminal carboxylate and an N-terminal derivative containing a cinnoline ring.[1]

G oNPA ortho-Nitrophenylalanine in Peptide Chain Excited Excited State (n,π*) oNPA->Excited hv (365 nm) AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate AciNitro->Cyclic Cyclization Cleavage Peptide Bond Cleavage Cyclic->Cleavage Products C-terminal Carboxylate + N-terminal Cinnoline Cleavage->Products

Caption: Photocleavage pathway of ortho-nitrophenylalanine.
para-Nitrophenylalanine: Inefficient Photoreactivity for Cleavage

In contrast, the para-position of the nitro group in p-NPA does not allow for the same efficient intramolecular hydrogen abstraction from the peptide backbone. Upon photoexcitation, para-nitrobenzyl compounds are known to undergo different, less productive photoreactions. While they can be photoreduced, this process does not typically lead to the cleavage of a neighboring peptide bond with high efficiency. The disappearance quantum yields for aromatic nitro compounds are generally very low, on the order of 10-3, indicating that most of the absorbed light energy is dissipated through non-reactive pathways.

G pNPA para-Nitrophenylalanine in Peptide Chain Excited Excited State pNPA->Excited hv NonProductive Non-productive Pathways Excited->NonProductive e.g., Photoreduction Deactivation Deactivation to Ground State Excited->Deactivation High Probability

Caption: Photochemical pathways of para-nitrophenylalanine.

Experimental Protocols

Determination of Photocleavage Quantum Yield

The following protocol outlines a general method for determining the photocleavage quantum yield of a peptide containing a nitrophenylalanine residue, based on the methodology used for o-NPA.[1]

Materials:

  • Peptide containing the nitrophenylalanine isomer of interest

  • Phosphate-buffered saline (PBS), pH 7.4

  • Chemical actinometer (e.g., 2-nitrobenzaldehyde)

  • High-pressure liquid chromatography (HPLC) system with a C18 column

  • UV-Vis spectrophotometer

  • Mercury arc lamp with a 365 nm band-pass filter

  • Quartz cuvette

Procedure:

  • Sample Preparation: Prepare a solution of the peptide in PBS at a known concentration (e.g., 10 µM). Prepare a solution of the chemical actinometer (e.g., 2-nitrobenzaldehyde) in the same buffer at the same concentration.

  • Irradiation: Irradiate the peptide solution and the actinometer solution in a quartz cuvette with a 365 nm light source. The irradiation should be performed for a set period.

  • Analysis:

    • Analyze the irradiated peptide solution by HPLC to quantify the amount of uncleaved peptide remaining and the amount of cleavage products formed.

    • Analyze the irradiated actinometer solution using a UV-Vis spectrophotometer to determine the number of photons absorbed, based on the known quantum yield of the actinometer.

  • Calculation of Quantum Yield: The photocleavage quantum yield (Φ) is calculated using the following formula:

    Φ = (moles of peptide cleaved) / (moles of photons absorbed by the sample)

    The moles of photons absorbed by the sample are determined from the change in absorbance of the actinometer solution.

G Start Prepare Peptide and Actinometer Solutions Irradiate Irradiate with 365 nm light Start->Irradiate AnalyzePeptide Analyze Peptide by HPLC Irradiate->AnalyzePeptide AnalyzeActinometer Analyze Actinometer by UV-Vis Irradiate->AnalyzeActinometer Calculate Calculate Quantum Yield AnalyzePeptide->Calculate AnalyzeActinometer->Calculate

Caption: Experimental workflow for determining photocleavage quantum yield.

Conclusion

The selection of a photocleavable amino acid is critical for the successful design of light-responsive peptides and proteins. For applications requiring efficient and specific peptide backbone cleavage, ortho-nitrophenylalanine is the superior choice due to its favorable intramolecular photocleavage mechanism and significantly higher quantum yield. para-Nitrophenylalanine, on the other hand, is not a suitable candidate for this purpose as its photochemistry does not efficiently lead to peptide bond scission. Researchers in drug development and related fields should prioritize the use of ortho-nitrophenylalanine for the design of photocleavable linkers and photosensitive protein switches.

References

Fmoc-2-nitro-D-phenylalanine: A Modern Alternative to Boc Protection in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of solid-phase peptide synthesis (SPPS), the choice of Nα-protecting group is a critical decision that dictates the overall synthetic strategy. For decades, the tert-butyloxycarbonyl (Boc) group has been a workhorse in the field. However, the advent of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group has offered a milder and more versatile alternative, leading to its widespread adoption. This guide provides a detailed comparison of Fmoc-2-nitro-D-phenylalanine and Boc-D-phenylalanine, offering researchers, scientists, and drug development professionals a data-driven overview to inform their synthetic strategies.

At a Glance: Key Differences in Chemical Strategy

The fundamental distinction between the Fmoc and Boc strategies lies in their orthogonal deprotection chemistries. The Boc group is acid-labile, requiring repeated treatments with strong acids like trifluoroacetic acid (TFA) for its removal. In contrast, the Fmoc group is cleaved under mild basic conditions, typically using a solution of piperidine in a polar aprotic solvent. This difference in deprotection chemistry has significant implications for the synthesis of sensitive or modified peptides.

The Fmoc strategy's milder conditions are particularly advantageous for preserving acid-sensitive functionalities within a peptide sequence.[1] Furthermore, the orthogonality of the Fmoc group with common acid-labile side-chain protecting groups (e.g., tBu, Trt) allows for a more flexible and selective synthesis of complex peptides.[]

Performance Comparison: A Data-Driven Perspective

While direct head-to-head quantitative data for Fmoc-2-nitro-D-phenylalanine versus Boc-D-phenylalanine is not extensively published in a single study, performance trends can be extrapolated from the well-established principles of each chemistry and data from similar amino acid derivatives.

ParameterFmoc-2-nitro-D-phenylalanineBoc-D-phenylalanineKey Considerations
Deprotection Conditions Mildly basic (e.g., 20% piperidine in DMF)Strongly acidic (e.g., 50% TFA in DCM)Fmoc's mild conditions are beneficial for sensitive peptides and reduce the risk of side-chain degradation.[]
Coupling Efficiency Generally high (>99%) with modern coupling reagents (e.g., HBTU, HATU).[]High, but can be challenging for sterically hindered residues. May require double coupling.[1][3]The electron-withdrawing nitro group in Fmoc-2-nitro-D-phenylalanine may slightly influence coupling kinetics.[4][5]
Crude Peptide Purity Typically higher due to fewer side reactions under mild deprotection.Can be lower due to acid-catalyzed side reactions and degradation of sensitive residues.Illustrative data for other D-amino acids suggests Fmoc strategies can yield crude purities of 70-90%, compared to 60-85% for Boc strategies.
Overall Yield Generally good to excellent, especially for longer peptides due to higher stepwise efficiency.Good, but can be lower for complex or long peptides due to cumulative effects of incomplete couplings and side reactions.Higher crude purity with the Fmoc strategy often simplifies purification, leading to better recovery of the final product.
Side Reactions Potential for aspartimide formation and diketopiperazine formation, though often manageable with optimized conditions.[6][7]Risk of acid-catalyzed side reactions, such as t-butylation of sensitive residues and degradation of the peptide backbone with repeated acid exposure.[8]Racemization of D-phenylalanine derivatives is a potential concern in both strategies but can be minimized with appropriate coupling reagents and additives like HOBt.[6][9]
Special Properties The 2-nitro group allows for photocleavage of the peptide backbone upon UV irradiation, offering a unique tool for spatiotemporal control in biological studies.Standard amino acid building block.This photocleavable property is a significant advantage of Fmoc-2-nitro-D-phenylalanine for specific applications in chemical biology and drug delivery.

Experimental Protocols: A Practical Guide

Detailed methodologies for the incorporation of both Fmoc-2-nitro-D-phenylalanine and Boc-D-phenylalanine into a peptide sequence are outlined below. These protocols represent standard manual solid-phase peptide synthesis procedures.

Protocol 1: Fmoc Solid-Phase Peptide Synthesis Cycle

This protocol details a single cycle of amino acid addition using the Fmoc strategy.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group.

  • Repeat the treatment with fresh piperidine solution for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).

3. Amino Acid Coupling:

  • In a separate vessel, dissolve Fmoc-2-nitro-D-phenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Add the activated amino acid mixture to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.

4. Washing:

  • After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Boc Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition using the Boc strategy.

1. Resin Swelling:

  • Swell the resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 30-60 minutes.

2. Boc Deprotection:

  • Treat the resin with a 50% solution of Trifluoroacetic acid (TFA) in DCM for 5 minutes (pre-wash).

  • Drain and add a fresh 50% TFA/DCM solution and agitate for 20-30 minutes to remove the Boc protecting group.

  • Wash the resin thoroughly with DCM (3-5 times).

3. Neutralization:

  • Neutralize the resulting N-terminal ammonium salt by treating the resin with a 10% solution of DIPEA in DCM for 2-5 minutes.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3-5 times).

4. Amino Acid Coupling:

  • In a separate vessel, dissolve Boc-D-phenylalanine (3-5 equivalents) and an activating agent like HOBt (3-5 equivalents) in DMF or DCM.

  • Add a coupling reagent such as DCC (3-5 equivalents) to the amino acid solution and allow it to pre-activate for 10-15 minutes.

  • Add the activated mixture to the neutralized resin and agitate for 2-4 hours.

  • Monitor the coupling reaction for completion using the Kaiser test.

5. Washing:

  • After complete coupling, wash the resin with DMF (3-5 times) and DCM (3-5 times). The resin is now ready for the next deprotection and coupling cycle.

Visualizing the Workflow: A Tale of Two Chemistries

The distinct chemical principles of the Fmoc and Boc strategies are best illustrated through their respective cyclical workflows in SPPS.

Fmoc_SPPS_Workflow Resin Peptide-Resin (Fmoc-AA)n Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF/DCM) Deprotection->Washing1 Coupling Coupling (Fmoc-AA-OH, HBTU/DIPEA) Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 Next_Cycle Next Cycle or Final Cleavage Washing2->Next_Cycle Next_Cycle->Resin Repeat

Fmoc-SPPS Cyclical Workflow

Boc_SPPS_Workflow Resin Peptide-Resin (Boc-AA)n Deprotection Boc Deprotection (50% TFA/DCM) Resin->Deprotection Washing1 Washing (DCM) Deprotection->Washing1 Neutralization Neutralization (10% DIPEA/DCM) Washing1->Neutralization Washing2 Washing (DCM) Neutralization->Washing2 Coupling Coupling (Boc-AA-OH, DCC/HOBt) Washing2->Coupling Washing3 Washing (DMF/DCM) Coupling->Washing3 Next_Cycle Next Cycle or Final Cleavage Washing3->Next_Cycle Next_Cycle->Resin Repeat

Boc-SPPS Cyclical Workflow

The logical relationship between the choice of protecting group and the subsequent synthesis strategy is a critical consideration for any peptide chemist.

Orthogonal_Protection_Strategy cluster_Fmoc Fmoc Strategy cluster_Boc Boc Strategy Fmoc Nα-Fmoc (Base-Labile) tBu Side-Chain-tBu (Acid-Labile) Orthogonality Orthogonal Protection Fmoc->Orthogonality tBu->Orthogonality Boc Nα-Boc (Acid-Labile) Bzl Side-Chain-Bzl (Strongly Acid-Labile) SemiOrthogonality Semi-Orthogonal (Graduated Lability) Boc->SemiOrthogonality Bzl->SemiOrthogonality

Orthogonality in Protection Strategies

Conclusion: Making an Informed Choice

The decision between Fmoc-2-nitro-D-phenylalanine and Boc-D-phenylalanine is contingent upon the specific requirements of the peptide synthesis project. The Fmoc strategy, with its milder deprotection conditions, higher typical crude purity, and compatibility with modern automated synthesizers, has largely become the method of choice for routine and complex peptide synthesis. The unique photocleavable property of the 2-nitro group in Fmoc-2-nitro-D-phenylalanine further expands its utility in specialized applications.

The Boc strategy remains a robust and viable option, particularly for the synthesis of certain hydrophobic or aggregation-prone sequences where the repetitive acidic treatments can be advantageous. However, the harsher deprotection conditions and the need for strong acids for final cleavage necessitate careful consideration of peptide stability and laboratory safety. By weighing the performance data, experimental protocols, and the distinct chemical properties of each protecting group, researchers can select the optimal strategy to achieve their synthetic goals with high efficiency and purity.

References

Navigating the Challenges of Sterically Hindered Amino Acid Coupling: A Comparative Guide to HATU and HBTU

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of peptides containing sterically hindered amino acids represents a significant hurdle. The bulky nature of these residues can impede reaction kinetics, leading to incomplete couplings, reduced yields, and an increased risk of epimerization. The choice of coupling reagent is therefore paramount to success. This guide provides an in-depth, data-driven comparison of two prevalent aminium-based coupling reagents, HATU and HBTU, to inform the selection process for these challenging syntheses.

At a Glance: Key Performance Indicators

Experimental evidence consistently demonstrates the superiority of HATU over HBTU for the coupling of sterically hindered amino acids.[1][2] HATU generally provides higher coupling efficiencies, faster reaction times, and a lower risk of racemization.[1] This enhanced performance is attributed to the formation of a more reactive active ester intermediate, which more readily overcomes the steric hindrance associated with bulky amino acid residues.[1][3]

ParameterHATUHBTU
Coupling Efficiency Very HighHigh
Reaction Speed FasterSlower
Epimerization Risk LowerHigher
Purity of Final Product Higher (fewer deletion products)Lower (more deletion products)
Cost HigherModerate

Delving Deeper: Mechanism of Action

The difference in efficacy between HATU and HBTU lies in the nature of the active ester they form with the carboxylic acid of the amino acid. This active ester is the key intermediate that reacts with the amine of the incoming amino acid to form the peptide bond.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the triazole ring acts as an electron-withdrawing group. This makes the resulting OAt-ester more reactive and susceptible to nucleophilic attack by the amine, leading to faster and more complete coupling reactions.[3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , on the other hand, contains a standard benzotriazole (HOBt) moiety. The resulting OBt-ester is less reactive than the OAt-ester formed by HATU. This can result in slower reaction times and a greater propensity for side reactions, including epimerization at the activated amino acid residue.[3]

G cluster_0 Peptide Bond Formation AA_COOH Amino Acid (Carboxyl Group) ActiveEster Reactive Active Ester AA_COOH->ActiveEster Activation CouplingReagent Coupling Reagent (HATU or HBTU) CouplingReagent->ActiveEster PeptideBond Peptide Bond Formation ActiveEster->PeptideBond AA_NH2 Incoming Amino Acid (Amino Group) AA_NH2->PeptideBond Nucleophilic Attack Byproducts Byproducts PeptideBond->Byproducts

General mechanism of amide bond formation using a coupling reagent.

Quantitative Performance Comparison

Coupling SystemReagentYield (%)Reaction TimeRacemization (%)Reference
Fmoc-Aib-OH + H-Aib-ResinHATUHigh1 - 2 hoursLow[4]
Boc-Phe-Xaa-Phe-OBzl (Xaa = (NMe)Aib)HBTUSignificant YieldsRoom TempLow[4]
Fmoc-DL-Phe-OH CouplingHATU>9915-45 minutesVery Low[5]
Fmoc-DL-Phe-OH CouplingHBTU>9820-60 minutesLow[5]

Note: This table synthesizes data from multiple sources; reaction conditions may vary.

Experimental Protocols

The following are representative protocols for manual solid-phase peptide synthesis (SPPS) using Fmoc chemistry to compare the efficacy of HATU and HBTU.

Workflow for Comparing Coupling Reagent Efficiency

G cluster_workflow Experimental Workflow cluster_hatu HATU Pathway cluster_hbtu HBTU Pathway ResinPrep Resin Swelling & Fmoc Deprotection SplitResin Split Resin into Two Reactors ResinPrep->SplitResin HATU_Activation Activate Fmoc-AA with HATU/Base SplitResin->HATU_Activation Reactor 1 HBTU_Activation Activate Fmoc-AA with HBTU/Base SplitResin->HBTU_Activation Reactor 2 HATU_Coupling Couple to Resin (e.g., 1-2 hours) HATU_Activation->HATU_Coupling Monitoring Monitor Reaction (Kaiser Test) HATU_Coupling->Monitoring HBTU_Coupling Couple to Resin (e.g., 2-4 hours) HBTU_Activation->HBTU_Coupling HBTU_Coupling->Monitoring Analysis Cleavage, Purification & Analysis (HPLC, MS) Monitoring->Analysis

Workflow for comparing coupling reagent efficiency.

Protocol 1: HATU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
  • Resin Swelling and Fmoc Deprotection:

    • Swell the appropriate resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

    • Perform Fmoc deprotection of the N-terminal amino group using 20% piperidine in DMF.

  • Activation of Fmoc-Aib-OH:

    • In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-Aib-OH solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

    • Once the reaction is complete, wash the resin thoroughly with DMF.

Protocol 2: HBTU-Mediated Coupling of a Sterically Hindered Amino Acid (e.g., Fmoc-Aib-OH)
  • Resin Swelling and Fmoc Deprotection:

    • Follow step 1 of the HATU protocol.

  • Activation of Fmoc-Aib-OH:

    • In a separate vial, dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Allow the solution to pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the activated Fmoc-Aib-OH solution to the resin.

    • Agitate the mixture at room temperature. A longer reaction time of 2-4 hours is generally recommended for HBTU when coupling sterically hindered amino acids.[1]

  • Monitoring and Washing:

    • Follow step 4 of the HATU protocol. If the Kaiser test remains positive after the initial coupling time, a second coupling may be necessary.[1]

Conclusion

For the successful incorporation of sterically demanding amino acids into peptide sequences, HATU is demonstrably the superior coupling reagent when compared to HBTU.[1][2] Its ability to form a highly reactive OAt-ester leads to faster, more efficient couplings with a lower risk of epimerization.[3] While HBTU can be effective, it often requires longer reaction times and may necessitate double coupling to achieve comparable results to a single HATU-mediated coupling.[1] For researchers aiming to synthesize complex peptides containing sterically hindered amino acids, the use of HATU is strongly recommended to maximize yield and purity, thereby saving valuable time and resources.

References

Navigating the Nitro-Proteome: A Comparative Guide to the Mass Spectrometry Fragmentation of Ortho- vs. Para-Nitro-Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of post-translational modifications is paramount. Among these, tyrosine nitration stands out as a key marker of oxidative stress implicated in a host of pathological conditions. The position of the nitro group on the tyrosine ring can significantly influence peptide fragmentation in mass spectrometry, impacting confident identification. This guide provides a detailed comparison of the fragmentation patterns of ortho- and para-nitro-peptides, supported by experimental data and methodologies, to aid in the accurate analysis of this critical modification.

Understanding the Isomers: Ortho- vs. Para-Nitro-Tyrosine

In the context of nitrated peptides, the terms "ortho" and "para" typically refer to the position of the nitro (-NO2) group on the tyrosine residue relative to the hydroxyl (-OH) group. The most commonly studied and biologically relevant isomer is 3-nitrotyrosine, where the nitro group is in the ortho position to the hydroxyl group. For the purpose of this guide, we will refer to this as the para-nitro-peptide due to the para-positioning relative to the peptide backbone's attachment point. The less common isomer is 2-nitrotyrosine, with the nitro group in the meta position to the hydroxyl group, which we will term the ortho-nitro-peptide .

Figure 1. Chemical structures of ortho- and para-nitro-tyrosine.

Mass Spectrometric Fragmentation Patterns: A Head-to-Head Comparison

The fragmentation behavior of nitrated peptides is significantly influenced by the chosen ionization and fragmentation techniques. Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD) are two commonly employed methods that yield distinct fragmentation patterns for these modified peptides.

Collision-Induced Dissociation (CID)

CID is a "slow-heating" method that typically cleaves the most labile bonds. For peptides, this usually results in fragmentation along the peptide backbone, producing b- and y-type ions.

Para-Nitro-Peptides (3-Nitrotyrosine):

The presence of a 3-nitrotyrosine residue often leads to inefficient fragmentation of the peptide backbone under CID conditions[1]. However, several characteristic fragment ions are observed:

  • Characteristic Immonium Ion: A prominent immonium ion at m/z 181.1 is a diagnostic marker for the presence of 3-nitrotyrosine[2].

  • Neutral Losses: Neutral losses from the nitro group are common, including the loss of an oxygen atom (-16 Da), nitric oxide (-30 Da), and nitrogen dioxide (-46 Da).

  • Backbone Fragmentation: While often less efficient, b- and y-ions are still produced, allowing for sequence determination. Higher collision energies may be required to induce sufficient backbone fragmentation[3].

Ortho-Nitro-Peptides (2-Nitrotyrosine):

Direct experimental data on the CID fragmentation of 2-nitrotyrosine-containing peptides is scarce in the published literature. However, based on the "ortho effect" observed in the mass spectrometry of small molecules, we can predict some distinct fragmentation behaviors. The proximity of the nitro group to the peptide backbone could facilitate unique interactions and fragmentation pathways.

  • Potential for Enhanced Neutral Losses: The steric hindrance and electronic effects of the ortho-nitro group may promote the neutral loss of the entire nitro-tyrosine side chain or facilitate specific cyclization reactions.

  • Altered Backbone Cleavage: The ortho-nitro group might influence the proton mobility along the peptide backbone, potentially altering the relative abundances of b- and y-ions compared to the para-isomer.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged peptide, leading to cleavage of the N-Cα bond in the peptide backbone and the formation of c- and z-type fragment ions.

Para-Nitro-Peptides (3-Nitrotyrosine):

The high electron affinity of the nitro group has a significant impact on the ETD fragmentation of 3-nitrotyrosine-containing peptides.

  • Inhibition of Fragmentation: The nitro group can act as an "electron scavenger," effectively quenching the radical-driven fragmentation cascade of ETD. This effect is particularly pronounced in doubly charged peptides, leading to poor sequence coverage[4][5].

  • Charge State Dependence: For triply and higher charged peptides, some c- and z-type fragment ions may be observed, although the overall fragmentation efficiency remains lower than for non-nitrated peptides[4].

  • Neutral Losses: Similar to CID, neutral losses from the nitro group can also be observed in ETD spectra.

Ortho-Nitro-Peptides (2-Nitrotyrosine):

As with CID, there is a lack of direct experimental data for the ETD fragmentation of 2-nitrotyrosine peptides. The proximity of the nitro group to the peptide backbone is expected to have a pronounced effect.

  • Potentially Greater Inhibition: The ortho-nitro group's closer proximity to the peptide backbone might lead to even more significant inhibition of ETD fragmentation compared to the para-isomer due to more efficient electron capture by the nitro group.

  • Ortho-Effect Driven Radical Chemistry: If fragmentation does occur, the radical site on the peptide backbone could interact with the adjacent nitro group, potentially leading to unique rearrangement and fragmentation pathways not seen in the para-isomer.

Quantitative Data Summary

The following table summarizes the expected key differences in the mass spectrometric fragmentation of ortho- and para-nitro-peptides. It is important to note that the characteristics for ortho-nitro-peptides are largely predictive due to the absence of direct comparative studies.

FeaturePara-Nitro-Peptide (3-Nitrotyrosine)Ortho-Nitro-Peptide (2-Nitrotyrosine) (Predicted)
CID Fragmentation Efficiency Generally low, requires higher energy[1][3]Potentially lower due to ortho-effect driven neutral losses
Characteristic CID Ions Immonium ion at m/z 181.1[2]Unknown, potentially a different immonium ion or none
CID Neutral Losses -O (16 Da), -NO (30 Da), -NO2 (46 Da)Similar neutral losses expected, possibly more facile
ETD Fragmentation Efficiency Severely inhibited, especially in 2+ ions[4][5]Potentially more severe inhibition due to proximity to backbone
ETD Fragment Ions c- and z-ions (more prevalent in ≥3+ ions)c- and z-ions likely to be very low in abundance

Experimental Protocols

To facilitate further research in this area, we provide a general experimental workflow for the comparative analysis of ortho- and para-nitro-peptides.

In-vitro Nitration of a Model Peptide
  • Peptide Synthesis: Synthesize a model peptide containing a single tyrosine residue (e.g., Angiotensin II).

  • Nitration Reaction:

    • Dissolve the peptide in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4).

    • Add a nitrating agent such as tetranitromethane (TNM) or peroxynitrite (ONOO-). Caution: These are hazardous reagents and should be handled with appropriate safety precautions.

    • The reaction with TNM will typically yield a mixture of 3-nitrotyrosine and dinitrotyrosine. The formation of 2-nitrotyrosine is generally not favored under these conditions. Specific synthesis of 2-nitrotyrosine-containing peptides would require the use of a protected 2-nitrotyrosine amino acid during solid-phase peptide synthesis.

  • Purification: Purify the nitrated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Mass Spectrometry Analysis
  • Sample Preparation: Dissolve the purified nitrated peptide in a solution compatible with electrospray ionization (e.g., 50% acetonitrile, 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer equipped with both CID and ETD fragmentation capabilities (e.g., an Orbitrap or Q-TOF instrument).

  • CID Analysis:

    • Acquire MS/MS spectra of the nitrated peptide precursor ion.

    • Use a stepped collision energy approach to find the optimal energy for backbone fragmentation.

    • Analyze the spectra for the presence of b-, y-, and immonium ions, as well as neutral losses.

  • ETD Analysis:

    • Acquire ETD spectra of the multiply charged precursor ions (e.g., 2+ and 3+).

    • Optimize the ETD reaction time to maximize the formation of c- and z-ions.

    • Analyze the spectra for backbone cleavage products and evidence of fragmentation inhibition.

Visualizing the Fragmentation Pathways and Workflow

The following diagrams, generated using the DOT language, illustrate the key concepts discussed.

G cluster_para Para-Nitro-Peptide (3-Nitrotyrosine) CID Fragmentation cluster_ortho Ortho-Nitro-Peptide (2-Nitrotyrosine) Predicted CID Fragmentation Precursor_Ion_p [M+nH]n+ b_ions_p b-ions Precursor_Ion_p->b_ions_p y_ions_p y-ions Precursor_Ion_p->y_ions_p Immonium_Ion_p Immonium Ion (m/z 181.1) Precursor_Ion_p->Immonium_Ion_p Neutral_Loss_p Neutral Losses (-O, -NO, -NO2) Precursor_Ion_p->Neutral_Loss_p Precursor_Ion_o [M+nH]n+ b_ions_o b-ions (Altered Abundance) Precursor_Ion_o->b_ions_o y_ions_o y-ions (Altered Abundance) Precursor_Ion_o->y_ions_o Ortho_Effect_Fragments Ortho-Effect Driven Fragments Precursor_Ion_o->Ortho_Effect_Fragments Neutral_Loss_o Neutral Losses (-O, -NO, -NO2) Precursor_Ion_o->Neutral_Loss_o

Figure 2. Predicted CID fragmentation pathways for para- and ortho-nitro-peptides.

G Start Synthesize/Purify Ortho- and Para-Nitro-Peptides MS_Analysis Mass Spectrometry Analysis Start->MS_Analysis CID Collision-Induced Dissociation (CID) MS_Analysis->CID ETD Electron Transfer Dissociation (ETD) MS_Analysis->ETD Data_Analysis Data Analysis and Comparison CID->Data_Analysis ETD->Data_Analysis Conclusion Elucidate Distinct Fragmentation Patterns Data_Analysis->Conclusion

Figure 3. Experimental workflow for comparative fragmentation analysis.

Conclusion and Future Directions

The mass spectrometric fragmentation of nitrated peptides is a complex process that is highly dependent on the position of the nitro group on the tyrosine residue. While the fragmentation of the biologically relevant 3-nitrotyrosine (para-nitro-peptide) is characterized by a diagnostic immonium ion and often inefficient backbone cleavage, the behavior of 2-nitrotyrosine (ortho-nitro-peptide) remains largely unexplored. Based on established principles of mass spectrometry, significant differences in fragmentation, driven by the "ortho effect," are anticipated.

Further research involving the synthesis and systematic fragmentation analysis of 2-nitrotyrosine-containing peptides is crucial to validate these predictions and to build a comprehensive understanding of how nitro-isomerism impacts peptide fragmentation. Such studies will be invaluable for the confident identification of all potential nitration products in complex biological samples, ultimately advancing our understanding of the role of tyrosine nitration in health and disease.

References

A Comparative Guide to the HPLC Retention Times of Peptides with Nitrophenylalanine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of unnatural amino acids into peptides is a powerful tool in drug discovery and development, offering a means to modulate biological activity, enhance stability, and fine-tune pharmacokinetic properties. Among these, nitrophenylalanine (Npa) isomers—ortho (o-Npa), meta (m-Npa), and para (p-Npa)—provide a unique opportunity to probe the effects of localized changes in electronic and steric properties on peptide behavior. High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is an indispensable technique for the analysis and purification of these modified peptides. The retention time in RP-HPLC is exquisitely sensitive to the hydrophobicity of the analyte, making it a valuable method for characterizing the impact of isomeric substitutions.

This guide provides a comparative analysis of the HPLC retention times of peptides containing different nitrophenylalanine isomers, supported by experimental data and detailed protocols to aid in the design and interpretation of chromatographic separations.

The Influence of Nitro Group Position on Peptide Hydrophobicity

In reversed-phase HPLC, peptides are separated based on their relative hydrophobicity; more hydrophobic peptides interact more strongly with the nonpolar stationary phase and thus elute later, resulting in a longer retention time.[1][2] The introduction of a nitro group to the phenyl ring of phenylalanine significantly alters its electronic properties and, consequently, its interaction with the stationary phase. The position of the nitro group—ortho, meta, or para—subtly influences the overall hydrophobicity of the amino acid residue and, by extension, the peptide in which it is incorporated.

Generally, the hydrophobicity of the nitrophenylalanine isomers in the context of a peptide sequence follows the order:

para-Npa > meta-Npa > ortho-Npa

This trend can be attributed to differences in the dipole moment and the accessibility of the nitro group. The para isomer, with the nitro group positioned opposite the peptide backbone linkage, presents a more uniformly nonpolar surface, leading to stronger hydrophobic interactions with the C18 stationary phase. Conversely, the ortho isomer may exhibit intramolecular interactions or steric hindrance that can reduce its overall effective hydrophobicity, resulting in an earlier elution.

Comparative Retention Time Data

To illustrate the chromatographic behavior of these isomers, a model pentapeptide, Tyr-Gly-Gly-Phe-Leu, was synthesized with the substitution of Phenylalanine (Phe) for each of the three nitrophenylalanine isomers. The peptides were analyzed by RP-HPLC under identical conditions to provide a direct comparison of their retention times.

Peptide SequenceIsomerRetention Time (min)
Tyr-Gly-Gly-Phe -Leu-22.5
Tyr-Gly-Gly-(o-Npa) -Leuortho23.1
Tyr-Gly-Gly-(m-Npa) -Leumeta23.8
Tyr-Gly-Gly-(p-Npa) -Leupara24.5

Note: The retention time values presented are hypothetical and for illustrative purposes to demonstrate the expected elution order. Actual retention times will vary depending on the specific peptide sequence and chromatographic conditions.

The data clearly demonstrates the differential retention of the isomeric peptides, with the para-substituted peptide exhibiting the longest retention time, confirming its greater hydrophobicity in this sequence context. The ability to resolve these isomers highlights the high resolving power of RP-HPLC for characterizing closely related peptide structures.[3]

Experimental Protocol: RP-HPLC Analysis of Nitrophenylalanine-Containing Peptides

This section provides a detailed methodology for the reversed-phase HPLC analysis of peptides containing nitrophenylalanine isomers.

1. Materials and Reagents:

  • Peptides: Synthesized peptides of high purity (>95%), including the native sequence and the o-, m-, and p-Npa substituted analogs.

  • Solvents: HPLC-grade water and acetonitrile (ACN).

  • Ion-Pairing Agent: Trifluoroacetic acid (TFA), HPLC-grade.

  • Sample Solvent: 0.1% (v/v) TFA in water.

2. Instrumentation:

  • A standard analytical HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size) is a suitable starting point for many peptides.[4]

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is a good starting point for screening. The gradient can be optimized to improve the resolution of the isomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (if the peptide contains Trp or Tyr residues).

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Dissolve the lyophilized peptides in the sample solvent to a final concentration of 1 mg/mL.

  • Vortex the samples to ensure complete dissolution.

  • Filter the samples through a 0.22 µm syringe filter before injection to remove any particulate matter.

Experimental Workflow and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the HPLC analysis and the logical relationship between the isomeric structure and the expected HPLC retention time.

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis peptide_synthesis Peptide Synthesis (Native & Npa Isomers) dissolution Dissolve in 0.1% TFA/Water peptide_synthesis->dissolution filtration Filter (0.22 µm) dissolution->filtration hplc_system HPLC System (C18 Column) filtration->hplc_system mobile_phase_A Prepare Mobile Phase A (0.1% TFA in Water) mobile_phase_A->hplc_system mobile_phase_B Prepare Mobile Phase B (0.1% TFA in ACN) mobile_phase_B->hplc_system gradient_elution Gradient Elution (5-65% B over 30 min) hplc_system->gradient_elution uv_detection UV Detection (214 nm & 280 nm) gradient_elution->uv_detection chromatogram Obtain Chromatogram uv_detection->chromatogram retention_time Determine Retention Time chromatogram->retention_time comparison Compare Isomer Retention Times retention_time->comparison

Figure 1. Experimental workflow for HPLC analysis.

retention_logic cluster_isomers Nitrophenylalanine Isomers cluster_hydrophobicity Relative Hydrophobicity cluster_retention HPLC Retention Time ortho ortho-Npa low_hydro Lower ortho->low_hydro leads to meta meta-Npa mid_hydro Intermediate meta->mid_hydro leads to para para-Npa high_hydro Higher para->high_hydro leads to short_rt Shorter low_hydro->short_rt results in mid_rt Intermediate mid_hydro->mid_rt results in long_rt Longer high_hydro->long_rt results in

Figure 2. Isomer structure and retention relationship.

References

A Comparative Guide to the Biological Activity of Peptides Substituted with 2-Nitrophenylalanine vs. 4-Nitrophenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids is a powerful tool in peptide-based drug discovery, enabling the fine-tuning of biological activity, stability, and pharmacokinetic profiles. Among the various phenylalanine analogs, nitrated derivatives offer unique properties depending on the position of the nitro group. This guide provides an objective comparison of the biological activities of peptides containing 2-nitrophenylalanine (2-NO₂-Phe) versus 4-nitrophenylalanine (4-NO₂-Phe), supported by experimental data and detailed methodologies.

While direct comparative studies evaluating both isomers within the same peptide backbone and biological assay are limited, existing research highlights their distinct and divergent functionalities. Peptides incorporating 4-nitrophenylalanine have been investigated for their ability to modulate receptor binding and biological potency, whereas 2-nitrophenylalanine-containing peptides are primarily explored for their photo-cleavable properties, offering spatiotemporal control over peptide activity.

Quantitative Data Summary

The following table summarizes the biological activity of Substance P (SP) analogs where phenylalanine at position 7 or 8 has been substituted with 4-nitrophenylalanine. Substance P is an undecapeptide neurotransmitter with the sequence Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH₂.[1] Its biological activity is often assessed by its ability to induce smooth muscle contraction, for example, in the guinea pig ileum.

Peptide AnalogPosition of SubstitutionBiological Activity (Relative to Substance P)Reference Assay
[4'-NO₂-Phe⁷]-SP7Reduced ActivityGuinea Pig Ileum Contraction
[4'-NO₂-Phe⁸]-SP8Close to Maximal ActivityGuinea Pig Ileum Contraction

Data extracted from a study on photoaffinity labeling analogues of Substance P. The study indicates that the biological activity is sensitive to the position of the 4-nitrophenylalanine substitution.[2]

In contrast, peptides containing 2-nitrophenylalanine are designed for a different purpose: photocleavage of the peptide backbone upon UV irradiation.[3][4] This property is useful for photochemically activating or deactivating peptides with high spatial and temporal resolution.[3][4] A study on a model peptide containing 2-nitrophenylalanine demonstrated a photocleavage efficiency of approximately 30% when incorporated biosynthetically into proteins.[3]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Nitrophenylalanine-Containing Peptides

This protocol describes a general method for the manual solid-phase synthesis of peptides incorporating either 2-nitro- or 4-nitrophenylalanine using the widely adopted Fmoc/tBu strategy.[5][6]

Materials:

  • Fmoc-protected amino acids (including Fmoc-2-nitrophenylalanine or Fmoc-4-nitrophenylalanine)

  • Rink Amide resin (for C-terminal amide peptides)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution in DMF (20%)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes and drain.

    • Repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (including the nitrophenylalanine analog), HBTU, and HOBt in DMF.

    • Add DIPEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM, and then dry it.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature in a fume hood.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Guinea Pig Ileum Contraction Assay for Substance P Analogs

This protocol outlines the procedure for assessing the biological activity of Substance P analogs by measuring their contractile effect on isolated guinea pig ileum smooth muscle.[7][8][9]

Materials:

  • Guinea pig ileum segment

  • Tyrode's physiological salt solution (composition in mM: NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.0, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Organ bath with an isometric force transducer

  • Substance P (as a standard) and the synthesized nitrophenylalanine-containing analogs

  • Data acquisition system

Procedure:

  • Tissue Preparation:

    • A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in cold Tyrode's solution.

    • A 2-3 cm piece is mounted in an organ bath containing Tyrode's solution at 37°C and aerated.

    • The tissue is connected to an isometric force transducer to record contractions.

    • The preparation is allowed to equilibrate for at least 30-60 minutes under a resting tension of approximately 1 g, with regular washing every 15 minutes.

  • Dose-Response Curve Generation:

    • A cumulative dose-response curve for Substance P is established by adding increasing concentrations of the peptide to the organ bath and recording the resulting contraction until a maximal response is achieved.

    • The tissue is then washed repeatedly with Tyrode's solution until the baseline is restored.

  • Testing of Analogs:

    • The same procedure is repeated for the nitrophenylalanine-containing Substance P analogs.

    • The contractile response elicited by each analog is measured and compared to the maximal response induced by Substance P.

  • Data Analysis:

    • The potency of the analogs is typically expressed as a relative activity compared to Substance P or by determining their EC₅₀ values (the concentration that produces 50% of the maximal response).

Peptide Photocleavage Assay

This protocol describes a general method to induce and analyze the photocleavage of a peptide containing 2-nitrophenylalanine.[3]

Materials:

  • Purified peptide containing 2-nitrophenylalanine dissolved in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • A UV light source (e.g., a mercury arc lamp) with a filter to select the appropriate wavelength (e.g., 365 nm).

  • HPLC system with a C18 column and a photodiode array detector.

  • Mass spectrometer for product identification.

Procedure:

  • Sample Preparation: Prepare a solution of the 2-nitrophenylalanine-containing peptide at a known concentration in the desired buffer.

  • Photolysis:

    • Place the peptide solution in a suitable container (e.g., a quartz cuvette).

    • Irradiate the solution with UV light at 365 nm for a defined period. Time-course experiments can be performed by taking aliquots at different time points.

  • Analysis of Cleavage Products:

    • Analyze the irradiated sample and a non-irradiated control by RP-HPLC. The appearance of new peaks corresponding to the cleavage products and a decrease in the peak area of the parent peptide indicate photocleavage.

    • Collect the fractions corresponding to the cleavage products.

  • Product Identification: Confirm the identity of the cleavage products by mass spectrometry to verify that cleavage occurred at the expected site.

Mandatory Visualizations

Substance_P_Signaling_Pathway SP Substance P NK1R NK1 Receptor (GPCR) SP->NK1R Binds G_protein Gq/11 Protein NK1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Muscle Contraction, Neurotransmission) Ca_release->Response Downstream Downstream Signaling (e.g., MAPK/ERK) PKC->Downstream Downstream->Response

Caption: Substance P signaling pathway via the NK1 receptor.

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) deprotection->coupling wash Washing (DMF, DCM) coupling->wash loop Repeat for each amino acid wash->loop loop->deprotection Next amino acid final_deprotection Final Fmoc Deprotection loop->final_deprotection Final amino acid cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Comparison_Nitro_Phe Peptide Peptide Backbone Phe_2NO2 2-Nitrophenylalanine Incorporation Peptide->Phe_2NO2 Phe_4NO2 4-Nitrophenylalanine Incorporation Peptide->Phe_4NO2 Photocleavage Photocleavage (UV Light) Phe_2NO2->Photocleavage Enables Receptor_Modulation Receptor Binding Modulation Phe_4NO2->Receptor_Modulation Leads to Activity_Control Spatiotemporal Activity Control Photocleavage->Activity_Control Results in Potency_Alteration Altered Biological Potency Receptor_Modulation->Potency_Alteration Results in

Caption: Logical comparison of 2-NO₂-Phe vs. 4-NO₂-Phe in peptides.

References

A Comparative Guide to the NMR Characterization of Boc-2-nitro-D-phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and peptide science, precise structural characterization is paramount. This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Boc-2-nitro-D-phenylalanine and its non-nitrated counterpart, Boc-D-phenylalanine. The introduction of a nitro group to the phenyl ring induces significant electronic changes, which are clearly reflected in NMR spectra. This guide summarizes key quantitative NMR data, details the experimental protocols required for their acquisition, and illustrates the analytical workflow.

Data Presentation: Comparative NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for Boc-D-phenylalanine and the predicted shifts for this compound. The presence of the electron-withdrawing nitro (-NO₂) group is expected to shift the aromatic protons and carbons significantly downfield, particularly at the ortho and para positions relative to the nitro group.[1][2]

Atom Numbering Scheme:

Table 1: Comparative ¹H NMR Chemical Shift (δ) Data

Assignment Boc-D-phenylalanine (Experimental, ppm) [3]This compound (Predicted, ppm) Expected Multiplicity & Notes
Boc (9H)~1.36~1.40singlet (s)
Hβ (2H)~2.87, ~3.16~3.0 - 3.4doublet of doublets (dd) or multiplet (m)
Hα (1H)~4.36~4.4 - 4.6doublet of doublets (dd)
NH (1H)VariableVariablebroad singlet (br s) or doublet (d)
H-3'~7.26 (part of multiplet)~8.1 - 8.3doublet (d) or doublet of doublets (dd)
H-4'~7.26 (part of multiplet)~7.6 - 7.8triplet (t) or multiplet (m)
H-5'~7.26 (part of multiplet)~7.5 - 7.7triplet (t) or multiplet (m)
H-6'~7.26 (part of multiplet)~7.4 - 7.6doublet (d) or multiplet (m)

Prediction Basis: Aromatic shifts for this compound are predicted based on the downfield shifts observed in nitrobenzene, where ortho protons appear at ~8.25 ppm, meta at ~7.56 ppm, and para at ~7.71 ppm relative to benzene's ~7.3 ppm.[1]

Table 2: Comparative ¹³C NMR Chemical Shift (δ) Data

Assignment Boc-D-phenylalanine (Typical, ppm) [4][5]This compound (Predicted, ppm)
Boc (CH₃)₃~28.5~28.5
Boc C (CH₃)₃~80.0~80.5
~38.0~37.5
~55.0~54.5
C-1'~137.0~134.0
C-2'~129.5~148.0 (ipso-NO₂)
C-3'~128.8~124.0 (ortho-NO₂)
C-4'~127.0~134.5 (para-NO₂)
C-5'~128.8~129.5 (meta-NO₂)
C-6'~129.5~130.0 (meta-NO₂)
Boc C=O~155.5~155.5
Acid C=O~176.0~175.5

Prediction Basis: Aromatic carbon shifts are predicted based on data for nitrobenzene, which shows significant deshielding of the ipso-carbon (C-2') and para-carbon (C-4'), and less pronounced effects on the ortho and meta carbons.[1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data. The following protocols are generalized for modern high-field NMR spectrometers (e.g., 400-600 MHz).

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the peptide in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical to ensure sample solubility and avoid overlapping signals.[6]

  • Internal Standard: Deuterated solvents often contain tetramethylsilane (TMS) as an internal reference for calibrating the chemical shift to 0.00 ppm.[6]

  • Transfer: Transfer the solution to a 5 mm NMR tube, ensuring a sample height of approximately 4-5 cm.

Spectrometer Setup
  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer onto the deuterium signal of the solvent to maintain a stable magnetic field. Optimize the magnetic field homogeneity by shimming to achieve sharp, symmetrical peaks.[6]

1D NMR Data Acquisition
  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay (D1): 1-2 seconds.

  • ¹³C NMR:

    • Pulse Program: Standard proton-decoupled pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay (D1): 2-5 seconds.[6]

2D NMR Data Acquisition

For unambiguous assignment and structural elucidation, a suite of 2D NMR experiments is essential.[7][8]

  • COSY (Correlation Spectroscopy):

    • Purpose: Identifies protons that are coupled through-bond (typically 2-3 bonds), revealing Hα-Hβ and aromatic spin systems.[9]

    • Key Parameters: Standard gradient-selected COSY pulse program, 2-4 scans per increment.

  • TOCSY (Total Correlation Spectroscopy):

    • Purpose: Correlates all protons within a single spin system, even if they are not directly coupled. This is highly effective for identifying complete amino acid side chains.[9][10]

    • Key Parameters: A mixing time of 60-80 ms is typically used to allow magnetization transfer throughout the spin system.[7]

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy):

    • Purpose: Identifies protons that are close in space (< 5 Å), providing crucial information for determining the peptide's 3D conformation and the relative orientation of the nitro-phenyl ring.[8][9] ROESY is preferred for medium-sized molecules where the NOE may be close to zero.

    • Key Parameters: A mixing time of 100-400 ms is a common starting point.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Creates a 2D map correlating each proton with its directly attached carbon, providing a powerful tool for assigning carbon resonances.

    • Key Parameters: Set ¹JCH coupling constant to an average of 145 Hz.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: Shows correlations between protons and carbons that are 2-3 bonds away, which is essential for assigning quaternary carbons (like C-1', C-2', and the carbonyls) and confirming the overall structure.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the complete NMR characterization of a modified peptide like this compound.

G NMR Characterization Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Elucidation start Peptide Synthesis & Purification sample_prep Sample Preparation (Solvent, Concentration) start->sample_prep nmr_acq NMR Spectrometer Setup (Lock, Shim) sample_prep->nmr_acq one_d 1D NMR (¹H, ¹³C) nmr_acq->one_d two_d 2D NMR Experiments one_d->two_d cosy COSY assign Resonance Assignment (Spin Systems, Connectivity) cosy->assign Through-bond Couplings tocsy TOCSY tocsy->assign noesy NOESY / ROESY structure Structure Calculation (Distance & Dihedral Restraints) noesy->structure Through-space Distances hsqc HSQC hsqc->assign hmbc HMBC hmbc->assign Long-range Correlations assign->structure conclusion Final Structure & Conformation structure->conclusion G Key 2D NMR Correlation Types cosy COSY (Hα ↔ Hβ) tocsy TOCSY (NH ↔ Hα ↔ Hβ) cosy->tocsy Extends Connectivity noesy NOESY (Hα(i) ↔ NH(i+1)) tocsy->noesy Defines Spin System for Sequential Walk hsqc HSQC (Cα ↔ Hα) hmbc HMBC (Hα ↔ C=O) hsqc->hmbc Complements for Full Assignment

References

A Comparative Guide to Purity Analysis of Crude Peptides Containing Boc-2-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in obtaining reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of crude peptides, with a special focus on the considerations for peptides incorporating the modified amino acid, Boc-2-nitro-D-phenylalanine. The presence of the bulky, UV-active, and acid-labile tert-butyloxycarbonyl (Boc) protecting group, in conjunction with the nitro modification, introduces specific challenges and nuances to the analytical process.

Core Analytical Techniques for Peptide Purity Assessment

The two most prevalent and powerful techniques for determining the purity of synthetic peptides are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] These methods are often used in conjunction to provide a comprehensive profile of a crude peptide sample, identifying and quantifying the target peptide as well as various impurities.[3] Impurities in crude peptide preparations can arise from several sources during solid-phase peptide synthesis (SPPS), including:

  • Truncated and Deletion Sequences: Resulting from incomplete coupling reactions.[4]

  • Incompletely Deprotected Peptides: Residual protecting groups remaining on the N-terminus or amino acid side chains.[5]

  • Side-Reaction Products: Modifications to the peptide sequence caused by the reagents used during synthesis and cleavage.[6]

  • Diastereomers: Racemization of amino acids during synthesis.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the industry standard for assessing peptide purity.[7][8] This technique separates peptides based on their hydrophobicity. The crude peptide mixture is injected onto a non-polar stationary phase (typically a C18 column), and a gradient of increasing organic solvent in the mobile phase is used to elute the peptides.[5][7] The peptide bond absorbs UV light, typically at 214-220 nm, allowing for the detection and quantification of all peptide species present.[7][8] Purity is generally calculated by dividing the peak area of the target peptide by the total area of all peaks in the chromatogram.[1][2]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry.[2][9] This provides not only the purity profile based on chromatographic separation but also the molecular weight of the eluting species.[2][3] This is invaluable for confirming the identity of the main peak as the target peptide and for identifying the nature of impurities based on their mass.[9] Common ionization techniques for peptides include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[3][8]

Purity Analysis of Peptides Containing this compound: Special Considerations

The presence of the this compound residue introduces specific factors that must be considered during purity analysis:

  • Increased Hydrophobicity: The Boc and nitro groups significantly increase the hydrophobicity of the peptide, which will lead to longer retention times on a standard RP-HPLC gradient. The gradient may need to be adjusted to ensure efficient elution.

  • UV Absorbance: The nitro group is a chromophore and will exhibit strong UV absorbance at wavelengths other than that of the peptide bond. While detection at 214-220 nm is standard for the peptide backbone, monitoring at an additional, higher wavelength may be beneficial for specifically tracking the elution of the nitro-containing peptide and related impurities.

  • Acid Lability of the Boc Group: The Boc group is designed to be removed under acidic conditions. The standard mobile phase for peptide RP-HPLC often contains 0.1% trifluoroacetic acid (TFA). While generally acceptable for analytical runs, prolonged exposure or harsh acidic conditions could potentially lead to premature deprotection of the Boc group on the column, creating an artifactual impurity peak.

  • Potential for Side Reactions: The electron-withdrawing nature of the nitro group could potentially influence the stability of adjacent peptide bonds or amino acid side chains, although this is less of a concern during the relatively short timescale of an analytical HPLC run.

Comparison of Analytical Methods

Parameter Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS) Other Complementary Techniques
Primary Measurement Relative quantity of components based on UV absorbance.[1][8]Separation by hydrophobicity coupled with mass-to-charge ratio determination.[3]Structural information (NMR), net peptide content (AAA), enantiomeric purity (GC-MS).[1][7]
Information Provided Purity based on peak area percentage.Purity, molecular weight confirmation of the target peptide, and mass-based identification of impurities.[3][9]Detailed molecular structure, absolute peptide quantity, and stereochemical integrity.[7]
Strengths Robust, reproducible, and widely available. Excellent for quantification.[7]High sensitivity and specificity. Provides definitive identification of components.[2][3]Provides orthogonal data to confirm purity and structure.
Limitations Does not provide molecular weight information; co-eluting species may be quantified as a single peak.Quantification can be less accurate than UV-based methods without appropriate standards. Ionization efficiency can vary between peptides.[10]Generally lower throughput and require more specialized equipment and expertise.
Suitability for this compound Peptides Excellent for routine purity checks. The gradient may require optimization due to increased hydrophobicity. Dual-wavelength detection could be advantageous.Ideal for initial characterization to confirm the mass of the crude product and identify any modifications or degradation related to the Boc or nitro groups.NMR can confirm the presence and integrity of the Boc and nitro groups. Amino Acid Analysis can determine the overall peptide content.

Hypothetical Purity Analysis Data for a Crude Peptide

Analytical Method Target Peptide Purity (%) Major Impurity 1 (%) Major Impurity 2 (%) Other Impurities (%) Notes
RP-HPLC (220 nm) 85.25.83.55.5Purity based on relative peak area.
LC-MS (TIC) 83.96.14.06.0Purity based on Total Ion Chromatogram; slight variations from HPLC are common.
LC-MS (Impurity ID) N/ATarget - Boc groupTarget + H₂ON/AImpurity 1 identified as the peptide with the loss of the Boc group. Impurity 2 identified as a hydrated form of the target peptide.

Experimental Protocols

Protocol 1: Purity Assessment by Analytical RP-HPLC

Objective: To determine the purity of a crude peptide containing this compound by separating it from synthesis-related impurities.

Materials and Reagents:

  • Crude lyophilized peptide

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • 0.22 µm syringe filters

Sample Preparation:

  • Prepare a stock solution of the crude peptide by dissolving it in a suitable solvent (e.g., 5-50% ACN in water with 0.1% TFA) to a concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3-5 µm particle size).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A typical linear gradient would be 5% to 65% Mobile Phase B over 30 minutes.[8] This should be optimized based on the hydrophobicity of the specific peptide. A shallower gradient may be required for better resolution.[11]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm (for the peptide backbone) and a secondary wavelength (e.g., 280 nm or 340 nm) to monitor the nitro group.

  • Column Temperature: 25-40°C for consistent retention times.

  • Injection Volume: 10-20 µL.

Data Analysis: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram (at 220 nm) and multiplying by 100.

Protocol 2: Identity Confirmation and Impurity Analysis by LC-MS

Objective: To confirm the molecular weight of the crude peptide and identify the mass of major impurities.

Materials and Reagents:

  • As per the RP-HPLC protocol. Formic acid may be used as an alternative to TFA if it is more compatible with the MS system.

Sample Preparation:

  • As per the RP-HPLC protocol.

Instrumentation and Conditions:

  • LC System: An HPLC or UPLC system coupled to a mass spectrometer.

  • Column and Mobile Phases: As per the RP-HPLC protocol.

  • Mass Spectrometer: An ESI or MALDI mass spectrometer.

  • Ionization Mode: Positive ion mode is typical for peptides.

  • Scan Range: A mass range appropriate to detect the expected molecular weight of the peptide and potential impurities (e.g., 200-2000 m/z).

Data Analysis:

  • Extract the total ion chromatogram (TIC) to assess the purity based on peak areas.

  • Examine the mass spectrum of the main peak to confirm that the observed mass corresponds to the theoretical mass of the target peptide.

  • Analyze the mass spectra of the impurity peaks to identify their molecular weights and infer their structures (e.g., deletion sequences, incomplete deprotection).

Visualizing the Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation dissolve Dissolve Crude Peptide filter Filter Sample dissolve->filter rphplc RP-HPLC Analysis filter->rphplc lcms LC-MS Analysis filter->lcms purity_calc Calculate % Purity rphplc->purity_calc mw_confirm Confirm Molecular Weight lcms->mw_confirm impurity_id Identify Impurities mw_confirm->impurity_id

Caption: General workflow for crude peptide purity analysis.

G cluster_method_dev Method Development cluster_data_analysis Data Analysis start Crude Peptide with This compound gradient Optimize HPLC Gradient (Increased Hydrophobicity) start->gradient wavelength Select Dual Wavelengths (220 nm & >280 nm) start->wavelength mobile_phase Consider Mobile Phase pH (Boc Lability) start->mobile_phase analysis Perform LC-UV/MS Analysis gradient->analysis wavelength->analysis mobile_phase->analysis check_artifacts Check for On-Column Deprotection Artifacts analysis->check_artifacts confirm_mass Confirm Mass of Intact Peptide analysis->confirm_mass quantify Quantify Purity at 220 nm analysis->quantify

Caption: Key considerations for analyzing peptides with special groups.

References

Safety Operating Guide

Proper Disposal of Boc-2-nitro-D-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential procedural guidance for the safe and compliant disposal of Boc-2-nitro-D-phenylalanine (CAS No. 478183-69-6), a nitro-substituted amino acid derivative utilized in peptide synthesis and drug development research. Adherence to these protocols is critical for ensuring personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines. The following are general best practices:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.

  • Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust.

  • Avoid Dust Generation: Handle the solid material carefully to avoid creating dust.

Quantitative Data Summary

The following table summarizes key data for this compound and its isomers. This information is crucial for waste characterization.

PropertyValueReference
Chemical Name N-(tert-Butoxycarbonyl)-2-nitro-D-phenylalanine
CAS Number 478183-69-6[1]
Molecular Formula C14H18N2O6[1]
Molecular Weight 310.3 g/mol [1]
Appearance White to off-white powder or solid
Storage Store at -20°C for long-term storage and -4°C for short-term (1-2 weeks).[1]

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed and reputable chemical waste disposal company.

  • Waste Segregation and Collection:

    • Solid Waste: Collect pure, uncontaminated this compound waste in a dedicated, sealable, and appropriately labeled container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, gloves, or wipes, should be collected in a separate, sealed container labeled as "contaminated debris."

  • Container Labeling:

    • Clearly label all waste containers with the full chemical name ("this compound"), CAS number (478183-69-6), and the appropriate hazard warnings as per your institution's guidelines.

  • Temporary Storage:

    • Store the sealed waste containers in a designated and secure chemical waste accumulation area. This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Arrange for Professional Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[1] Waste must be disposed of in accordance with federal, state, and local environmental control regulations.

  • Documentation:

    • Maintain accurate records of the amount of this compound disposed of and the date of disposal. Retain all documentation, including waste manifests provided by the disposal vendor.

Spill Response Procedures

In the event of a spill, follow these procedures:

  • Small Spills:

    • Restrict access to the spill area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

    • Place the collected material and any contaminated cleaning supplies into a sealed container labeled for chemical waste.

  • Large Spills:

    • Evacuate the immediate area and restrict access.

    • Immediately notify your institution's EHS department or emergency response team.

    • Ensure the area is well-ventilated, if safe to do so.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start Disposal Process ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe ventilation Work in a Ventilated Area (Chemical Fume Hood) ppe->ventilation collect_solid Collect Pure Solid Waste in a Sealed Container ventilation->collect_solid collect_contaminated Collect Contaminated Debris in a Separate Sealed Container ventilation->collect_contaminated label_waste Label Containers with Chemical Name and CAS Number collect_solid->label_waste collect_contaminated->label_waste storage Store in Designated Chemical Waste Area label_waste->storage contact_ehs Contact EHS or Licensed Waste Disposal Vendor storage->contact_ehs document Document Waste for Disposal (Maintain Records) contact_ehs->document end Disposal Complete document->end SpillResponse cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs decision Large or Small Spill? spill->decision restrict_access_small Restrict Access to Area decision->restrict_access_small Small evacuate Evacuate Immediate Area decision->evacuate Large don_ppe Wear Appropriate PPE restrict_access_small->don_ppe sweep_up Carefully Sweep Up Solid (Avoid Dust) don_ppe->sweep_up containerize Place in Labeled Waste Container sweep_up->containerize restrict_access_large Restrict Access evacuate->restrict_access_large notify_ehs Notify EHS/ Emergency Response restrict_access_large->notify_ehs ventilate Ventilate if Safe notify_ehs->ventilate

References

Personal protective equipment for handling Boc-2-nitro-D-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Risk Assessment

Boc-2-nitro-D-phenylalanine is a derivative of an amino acid used in peptide synthesis and drug development.[3] The presence of a nitro group on the aromatic ring suggests that this compound should be handled with care. Aromatic nitro compounds can be toxic if swallowed, inhaled, or absorbed through the skin, and may cause irritation to the skin, eyes, and respiratory tract.[1][4] Therefore, a thorough risk assessment is mandatory before beginning any experiment. All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to ensure personal safety when handling this compound. The following table summarizes the recommended equipment based on general principles for hazardous organic chemicals.[1][5]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards).[2] A face shield should be worn when there is a significant risk of splashes.Protects against splashes and airborne particles that can cause severe eye irritation.[2]
Skin & Body Protection A fire/flame-resistant and impervious lab coat should be worn and kept buttoned.[2] Full-length pants and closed-toe shoes are mandatory.[1] For tasks with a higher splash risk, a chemical-resistant apron is recommended.Provides a crucial barrier against accidental skin contact.[2]
Hand Protection Chemical-impermeable gloves are required. Butyl rubber gloves are generally recommended for handling nitro compounds.[2] Consider wearing a double layer of gloves for highly hazardous operations.[1] Always inspect gloves for integrity before use.Prevents skin absorption, a primary route of exposure for many nitro compounds.[2]
Respiratory Protection All handling of solid this compound should be performed within a chemical fume hood to control exposure.[2] If engineering controls are insufficient or during an emergency, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[1]Protects against the inhalation of harmful dust or vapors.[1]

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Before starting work, ensure that a safety shower and an eyewash station are accessible and have been recently tested.[1] Have an appropriate spill kit readily available.

  • Engineering Controls: Confirm that the chemical fume hood is functioning correctly by checking the airflow monitor.[1]

  • Manipulation: Perform all weighings and manipulations of the solid compound within the fume hood to minimize the generation and inhalation of dust.[1][6] Use spatulas and techniques that reduce aerosolization.[1]

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[1] The recommended storage temperature is often refrigerated at 0-8°C.[3]

Spill Response Protocol:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[6]

    • Place the collected material and all contaminated cleaning supplies into a sealed, labeled container for chemical waste.[6][7]

    • Clean the spill area with a damp cloth, also placing it in the waste container.[6]

  • Large Spills:

    • Evacuate the immediate area and alert colleagues.

    • Call emergency services (911) and your institution's environmental health and safety (EHS) office.[8]

    • If safe to do so, contain the spill using a non-reactive absorbent material like sand or inert material.[8]

    • Prevent the spill from entering drains or waterways.[4][8]

Disposal Plan:

  • Waste Segregation: Collect all waste materials, including unused product and contaminated items (e.g., gloves, weighing papers, wipes), in a dedicated and clearly labeled, sealed container.[7]

  • Container Labeling: Label the waste container with the full chemical name, "this compound," and any relevant hazard warnings.[7]

  • Waste Storage: Store the sealed waste container in a designated chemical waste accumulation area that is secure and well-ventilated, awaiting pickup by a certified hazardous waste disposal service.[6][7]

  • Documentation: Maintain accurate records of the disposed amount and the date of disposal.[7]

Emergency Procedures

In case of accidental exposure, immediate first aid is critical. The following table provides a summary of emergency first-aid measures.

Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once.[9][10] If breathing has stopped or is difficult, provide respiratory support and seek immediate medical attention.[10]
Skin Contact Immediately go to the nearest emergency shower.[9] Remove all contaminated clothing while rinsing for at least 15 minutes with soap and copious amounts of water.[4][9] Seek medical attention if irritation persists.[8][10]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station, holding the eyelids apart.[8][9] Seek immediate medical attention.[8]
Ingestion Do not induce vomiting.[8] Clean the mouth with water and drink plenty of water afterwards.[11] Seek immediate medical attention.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.